Technical Documentation Center

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride
  • CAS: 1628557-00-5

Core Science & Biosynthesis

Foundational

A Technical Guide to (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Chemical Reactivity

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document delineates its known physicochemical properties, proposes a detailed and scientifically grounded synthetic pathway, and discusses its expected chemical reactivity. By integrating the unique attributes of the pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—and the morpholine moiety, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics. The synthesis and reactivity patterns are contextualized with established principles in heterocyclic chemistry, offering both theoretical insights and practical guidance for laboratory applications.

Introduction: The Pyridazine-Morpholine Scaffold in Modern Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, valued for its distinct physicochemical properties. Characterized by a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, the pyridazine core is often employed by medicinal chemists as a bioisosteric replacement for other aromatic systems to modulate properties such as solubility, metabolic stability, and target engagement. Its inherent polarity and reduced propensity for cytochrome P450 inhibition make it an attractive component in optimizing drug candidates.

Similarly, the morpholine ring is a frequently incorporated motif in pharmaceuticals. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a key hydrogen bond acceptor. The combination of a pyridazine core with a morpholine substituent, as seen in (6-Morpholinopyridazin-3-yl)methanamine, creates a molecule with significant potential for interacting with biological targets, making it a valuable building block for the synthesis of new chemical entities. This guide aims to provide a detailed technical profile of its hydrochloride salt to facilitate its use in research and development.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, key identifying information has been consolidated from chemical supplier databases. It is crucial to distinguish this compound from its pyridine analogue, [6-(Morpholin-4-yl)pyridin-3-yl]methanamine, as they possess different chemical structures and properties.

PropertyValueSource
IUPAC Name (6-Morpholinopyridazin-3-yl)methanamine hydrochloride-
CAS Number 1628557-00-5[Lead Sciences][1]
Molecular Formula C₉H₁₅ClN₄O[Lead Sciences][1]
Molecular Weight 230.70 g/mol [Lead Sciences][1]
Canonical SMILES C1COCCN1C2=CC=C(C=N2)CN.ClInferred
Physical Form Solid (predicted)-
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred
Storage Conditions Store at 2-8°C under an inert atmosphere.[Lead Sciences][1]

Proposed Synthetic Pathway and Experimental Protocol

A validated, step-by-step synthesis for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is not available in peer-reviewed literature. However, based on established reactivity patterns of pyridazine systems, a robust and logical two-step synthetic route is proposed, commencing from the commercially available precursor, 6-chloropyridazine-3-carbonitrile.

The proposed pathway involves:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) to introduce the morpholine moiety.

  • Step 2: Reduction of the Nitrile to yield the final primary amine, followed by salt formation.

G cluster_0 Proposed Synthesis Workflow A 6-Chloropyridazine-3-carbonitrile B 6-Morpholinopyridazine-3-carbonitrile A->B  Morpholine, Base (e.g., K2CO3) Solvent (e.g., DMSO), Heat (SNAr Reaction) C (6-Morpholinopyridazin-3-yl)methanamine B->C  Reducing Agent (e.g., LiAlH4 in THF or H2/Raney Ni) (Nitrile Reduction) D (6-Morpholinopyridazin-3-yl)methanamine HCl C->D  HCl in Ether or Isopropanol (Salt Formation)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 6-Morpholinopyridazine-3-carbonitrile

Causality and Experimental Choices: The chlorine atom at the 6-position of the pyridazine ring is electron-deficient due to the ring nitrogens, making it susceptible to nucleophilic aromatic substitution. Morpholine, a secondary amine, serves as an excellent nucleophile. A non-nucleophilic base like potassium carbonate is included to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent such as DMSO is chosen for its ability to dissolve the reactants and facilitate SNAr reactions, often requiring elevated temperatures.

Experimental Protocol:

  • To a solution of 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-morpholinopyridazine-3-carbonitrile. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine and its Hydrochloride Salt

Causality and Experimental Choices: The conversion of an aromatic nitrile to a primary amine is a standard reduction. Several reagents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this purpose, though it requires strictly anhydrous conditions and careful quenching. A catalytic hydrogenation using Raney Nickel is a viable, often milder, alternative. The choice depends on available equipment and desired reaction scale. The final step involves protonation of the basic aminomethyl group with hydrochloric acid to form the stable, often crystalline, hydrochloride salt.

Experimental Protocol (using LiAlH₄):

  • Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Slowly add a solution of 6-morpholinopyridazine-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude free base of (6-morpholinopyridazin-3-yl)methanamine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Chemical Reactivity and Potential Applications

The reactivity of (6-Morpholinopyridazin-3-yl)methanamine is governed by its three key functional groups: the primary amine, the morpholine nitrogen, and the pyridazine ring.

  • Primary Amine: The aminomethyl group is the most reactive site for derivatization. It will undergo typical reactions of primary amines, including acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones to form secondary amines, and formation of sulfonamides with sulfonyl chlorides. This functional handle is the primary point for elaboration into more complex molecules in a drug discovery program.

  • Pyridazine Ring: The pyridazine ring itself is relatively stable but can participate in certain reactions. The ring nitrogens are weakly basic and can be quaternized. The ring can also undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.

  • Morpholine Moiety: The tertiary amine of the morpholine ring is significantly less nucleophilic and basic than the primary aminomethyl group and is generally unreactive under conditions used to modify the primary amine.

Given its structure, this compound is an ideal starting point or intermediate for synthesizing libraries of compounds for screening. The primary amine allows for the introduction of diverse side chains, while the morpholinopyridazine core acts as a stable scaffold to orient these functionalities for interaction with biological targets such as kinases, proteases, or G-protein coupled receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be observed based on its chemical structure.

  • Hazard Class: As a hydrochloride salt of an amine, it should be handled as a potential irritant. Compounds of this class can cause skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) under an inert atmosphere to prevent degradation.

References

  • Sinha, S., Ahire, D., Wagh, S., Mullick, D., Sistla, R., Selvakumar, K., Caceres Cortes, J., Putlur, S. P., Mandlekar, S., & Johnson, B. M. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and Pyridine-Carbonitrile Derivatives: A Chemical Model to Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12), 2173–2184. [Link]

  • Zhang, W., Wang, Y., & Liu, C. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 27, 2026, from [Link]

  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Retrieved January 27, 2026, from [Link]

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (6-Morpholinopyridazin-3-yl)methanamine hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for a Revolutionary Therapeutic Modality (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS Number: 1628557-00-5) has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for a Revolutionary Therapeutic Modality

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS Number: 1628557-00-5) has emerged as a significant building block in the rapidly advancing field of targeted protein degradation.[1] Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1][2][3][4][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific target protein.[1][2][3][5]

This technical guide provides a comprehensive overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, offering insights into its physicochemical properties, synthesis, and its critical role in the design and application of PROTACs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1628557-00-5[1]
Molecular Formula C9H15ClN4O[1]
Molecular Weight 230.7 g/mol [1]
Purity Typically ≥95%[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[6]

Handling and Storage: Due to its potential biological activity and hygroscopic nature as a hydrochloride salt, this compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For long-term storage and to maintain its integrity, it is crucial to keep it in a tightly sealed container in a refrigerator under an inert atmosphere.[6]

The Role in PROTAC Technology: A Presumed E3 Ligase Ligand

The designation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride as a "Protein Degrader Building Block" strongly suggests its function as a ligand for an E3 ubiquitin ligase within a PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3][4][5]

The morpholinopyridazine scaffold is a versatile pharmacophore known to interact with various biological targets. In the context of PROTACs, this building block likely serves as the E3 ligase-recruiting element. The primary amine group provides a convenient attachment point for a linker, which is then connected to a ligand for the protein of interest.

The general mechanism of action for a PROTAC is illustrated in the workflow below:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC ((6-Morpholinopyridazin-3-yl)methanamine-based) POI->PROTAC Binds to POI Ligand POI_PROTAC_E3 POI-PROTAC-E3 Complex PROTAC->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase Ligand (Morpholinopyridazine) Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition & Degradation Proteasome->POI Degrades POI POI_PROTAC_E3->Ub Ubiquitination of POI

Figure 1: General mechanism of action of a PROTAC.

While the specific E3 ligase targeted by the morpholinopyridazine moiety is not explicitly detailed in the initial search results, common E3 ligases recruited by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][2] Further experimental validation would be required to definitively identify the E3 ligase(s) that recognize this particular scaffold.

Synthesis and Characterization: A Proposed Pathway

A potential synthetic approach could start from a commercially available chloropyridazine derivative.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride Start 3,6-Dichloropyridazine Intermediate1 6-Chloro-3-cyanopyridazine Start->Intermediate1 Cyanation (e.g., KCN, Pd catalyst) Intermediate2 6-Morpholino-3-cyanopyridazine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (Morpholine, base) Intermediate3 (6-Morpholinopyridazin-3-yl)methanamine Intermediate2->Intermediate3 Reduction of Nitrile (e.g., H2, Raney Ni or LiAlH4) FinalProduct (6-Morpholinopyridazin-3-yl)methanamine hydrochloride Intermediate3->FinalProduct Salt Formation (HCl in ether or isopropanol)

Figure 2: Proposed synthetic pathway.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 6-Chloro-3-cyanopyridazine (Intermediate 1)

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., DMF or DMSO), add a cyanide source such as potassium cyanide or zinc cyanide.

  • A palladium catalyst (e.g., Pd(PPh3)4) is often required for this type of cross-coupling reaction.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.

Step 2: Synthesis of 6-Morpholino-3-cyanopyridazine (Intermediate 2)

  • Dissolve 6-chloro-3-cyanopyridazine in a polar aprotic solvent like DMF or NMP.

  • Add morpholine and a non-nucleophilic base (e.g., K2CO3 or DIPEA).

  • Heat the reaction mixture to drive the nucleophilic aromatic substitution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Step 3: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine (Intermediate 3)

  • The reduction of the nitrile group can be achieved through various methods.

  • Catalytic Hydrogenation: Dissolve 6-morpholino-3-cyanopyridazine in a solvent like methanol or ethanol, add a catalyst such as Raney Nickel or Palladium on carbon, and subject the mixture to a hydrogen atmosphere in a Parr shaker.

  • Chemical Reduction: Alternatively, a metal hydride reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent can be used. This reaction must be performed under strictly anhydrous conditions.

  • After the reduction is complete, a careful work-up is required to quench the reducing agent and isolate the amine product.

Step 4: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (Final Product)

  • Dissolve the free base, (6-Morpholinopyridazin-3-yl)methanamine, in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.

Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is necessary. While specific data for this compound is not publicly available, the following techniques would be essential for its validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would confirm the chemical structure by showing the expected signals and coupling patterns for the pyridazine, morpholine, and aminomethyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) would be employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine and C-O-C stretches for the morpholine ring.

Applications in Drug Discovery and Development

The primary application of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is as a key intermediate in the synthesis of PROTACs for a wide range of therapeutic targets. The choice of the protein of interest (POI) ligand to be attached to this building block will determine the therapeutic area of the resulting PROTAC.

Workflow for PROTAC Development:

PROTAC_Development_Workflow cluster_dev PROTAC Development Workflow A Identify Protein of Interest (POI) (e.g., oncogenic protein, inflammatory mediator) B Select/Develop a High-Affinity Ligand for the POI A->B E Synthesize PROTAC Library (POI Ligand + Linker + E3 Ligand) B->E C Select E3 Ligase Building Block ((6-Morpholinopyridazin-3-yl)methanamine HCl) C->E D Design and Synthesize a Library of Linkers D->E F In Vitro Assays: - Ternary Complex Formation - POI Degradation (e.g., Western Blot, In-Cell Western) - Cellular Viability/Activity E->F G Lead Optimization: - Improve Potency (DC50) - Enhance Selectivity - Optimize ADME Properties F->G H In Vivo Studies: - Pharmacokinetics - Efficacy in Disease Models - Toxicology G->H I Clinical Candidate Selection H->I

Figure 3: A generalized workflow for developing a PROTAC.

Potential therapeutic areas for PROTACs developed using this building block include:

  • Oncology: Targeting oncogenic proteins such as kinases, transcription factors, and scaffolding proteins.

  • Immunology and Inflammation: Degrading key inflammatory mediators like cytokines and signaling proteins.

  • Neurodegenerative Diseases: Eliminating aggregated or misfolded proteins implicated in diseases like Alzheimer's and Parkinson's.

  • Infectious Diseases: Targeting essential proteins in viruses or bacteria.

Conclusion

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of PROTACs. Its morpholinopyridazine core likely serves as an effective E3 ligase ligand, while the primary amine provides a strategic point for linker attachment. While detailed public information on its specific biological activity and synthesis is limited, this guide provides a solid foundation for researchers to understand its significance and to design and execute its incorporation into novel protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible building blocks like this will undoubtedly grow, paving the way for the development of new and effective therapies.

References

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, min 95%, 100 mg.
  • Method for preparing high morphine hydrochloride.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Method for synthesizing chlorantraniliprole.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Method for synthesizing piperazine pharmaceutical intermediate.
  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride 1628557-00-5. Ding-Xiang-Tong.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. ChemicalBook.
  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Lead Sciences.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a molecule of significant interest in medicinal chemistry and drug discovery. By dissecting its molecular architecture, this document aims to provide researchers with the foundational knowledge required for its synthesis, characterization, and potential applications.

Introduction: The Strategic Combination of Morpholine and Pyridazine Moieties

The molecular framework of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a deliberate convergence of two key heterocyclic structures: morpholine and pyridazine. This strategic combination is designed to leverage the unique physicochemical properties of each moiety to create a molecule with potential for favorable biological activity and pharmacokinetic profiles.

The morpholine ring is a common constituent in numerous approved drugs.[1] Its inclusion is often motivated by its ability to enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle.[2] The nitrogen atom of the morpholine ring is weakly basic, which can be advantageous for modulating a compound's acid-base properties and its interactions with biological targets.[1]

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a distinct electronic character to the molecule.[3] This diazine system can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[3][4] The pyridazine scaffold is present in a number of biologically active compounds, including some with demonstrated anti-inflammatory and anticancer properties.[2][4]

The aminomethyl substituent at the 3-position of the pyridazine ring introduces a primary amine, a key functional group for forming salts, such as the hydrochloride salt, to improve handling and bioavailability. This amine also provides a reactive site for further chemical modification, making (6-Morpholinopyridazin-3-yl)methanamine a valuable building block in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[5][6]

Molecular Structure and Chemical Properties

The chemical identity of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is established by its molecular formula and systematic name.

Identifier Value Source
IUPAC Name (6-morpholin-4-ylpyridazin-3-yl)methanamine hydrochloride-
CAS Number 1628557-00-5[7]
Molecular Formula C9H15ClN4O[7]
Molecular Weight 230.70 g/mol [7]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of experimental conditions.

Proposed Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride has not been detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridazine and morpholine derivatives. The following multi-step synthesis is a logical approach, grounded in well-understood reaction mechanisms.

Proposed Synthetic Workflow

G A 3,6-Dichloropyridazine B 6-Chloro-3-cyanopyridazine A->B Nucleophilic Aromatic Substitution (e.g., KCN, DMSO) C 6-Morpholino-3-cyanopyridazine B->C Nucleophilic Aromatic Substitution (Morpholine, Base) D (6-Morpholinopyridazin-3-yl)methanamine C->D Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) E (6-Morpholinopyridazin-3-yl)methanamine hydrochloride D->E Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic workflow for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Step-by-Step Experimental Protocol (Analogous Procedure)

This protocol is based on analogous synthetic transformations reported for similar heterocyclic compounds.

Step 1: Synthesis of 6-Chloro-3-cyanopyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO), add potassium cyanide (KCN).

  • Heat the reaction mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-3-cyanopyridazine.

Causality: The cyano group is introduced via a nucleophilic aromatic substitution, where the electron-withdrawing nature of the pyridazine ring facilitates the displacement of a chloride ion.

Step 2: Synthesis of 6-Morpholino-3-cyanopyridazine

  • Dissolve 6-chloro-3-cyanopyridazine in a suitable solvent such as ethanol or isopropanol.

  • Add morpholine and a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain 6-morpholino-3-cyanopyridazine.

Causality: The morpholine nitrogen acts as a nucleophile, displacing the remaining chloride on the pyridazine ring. The base is necessary to neutralize the HCl generated during the reaction.

Step 3: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-morpholino-3-cyanopyridazine in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate to yield (6-Morpholinopyridazin-3-yl)methanamine.

Causality: The powerful reducing agent, LiAlH₄, reduces the nitrile functionality to a primary amine.

Step 4: Formation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

  • Dissolve the crude (6-Morpholinopyridazin-3-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • A precipitate will form. Continue stirring for a short period to ensure complete salt formation.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Causality: The basic aminomethyl group reacts with hydrochloric acid in an acid-base reaction to form the stable and more water-soluble hydrochloride salt.

Predicted Spectroscopic and Chromatographic Characterization

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the key protons and carbons in (6-Morpholinopyridazin-3-yl)methanamine. These predictions are based on the known spectral data of morpholine, pyridazine, and aminomethyl-substituted aromatic compounds.

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Pyridazine H-4~7.5-7.8 (d)~125-130Aromatic proton adjacent to a nitrogen and a carbon bearing a substituent.
Pyridazine H-5~7.0-7.3 (d)~115-120Aromatic proton adjacent to the morpholine-substituted carbon.
Aminomethyl CH₂~3.9-4.2 (s)~40-45Methylene protons adjacent to an aromatic ring and a primary amine.
Morpholine CH₂ (N-CH₂)~3.6-3.9 (t)~45-50Methylene protons adjacent to the pyridazine ring nitrogen.
Morpholine CH₂ (O-CH₂)~3.7-4.0 (t)~65-70Methylene protons adjacent to the oxygen atom.
Predicted Mass Spectrometry Fragmentation

In electrospray ionization mass spectrometry (ESI-MS), (6-Morpholinopyridazin-3-yl)methanamine would be expected to show a strong signal for the protonated molecule [M+H]⁺.

  • Predicted [M+H]⁺ (for the free base): m/z ≈ 195.12

Predicted Fragmentation Pathway:

G A [M+H]⁺ m/z ≈ 195 B Loss of NH₃ m/z ≈ 178 A->B C Loss of Morpholine m/z ≈ 108 A->C D Cleavage of Aminomethyl Group m/z ≈ 165 A->D

Caption: Predicted ESI-MS fragmentation pathway of (6-Morpholinopyridazin-3-yl)methanamine.

Applications in Drug Discovery and Chemical Biology

The unique structural features of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride position it as a valuable building block in drug discovery.

  • Scaffold for Library Synthesis: The primary amine serves as a key point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

  • Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for use in fragment-based screening campaigns to identify initial hits for novel drug targets.

  • PROTACs and Molecular Glues: The aminomethyl group is a common linker attachment point in the design of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[5][6] This compound could serve as a precursor to novel E3 ligase-recruiting or target-binding elements.

Conclusion

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a strategically designed molecule that combines the favorable properties of the morpholine and pyridazine heterocycles. While detailed experimental data is not yet widely published, its synthesis is achievable through established synthetic methodologies. The predicted structural and spectroscopic characteristics provide a solid foundation for its identification and use in a research setting. Its potential as a versatile building block, particularly in the burgeoning field of targeted protein degradation, underscores its importance for further investigation by the scientific community.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Bałoniak, S., & Melzer, A. (1979). 1-Methyl-2-(4-methylphenyl)-4-morpholinopyridazine-3,6(1H,2H)-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(8), 2033-2035.
  • Crews, C. M. (2017). Targeted protein degradation: from small molecules to a new modality of drug discovery. Cell, 169(2), 187-197.
  • Han, X., et al. (2017). Discovery of ARD-69, a highly potent proteolysis targeting chimera (PROTAC) degrader of Androgen Receptor (AR) for the treatment of advanced prostate cancer. Journal of Medicinal Chemistry, 60(21), 8981-9003.
  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101-114.
  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Retrieved from [Link]

  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(4), 543-587.
  • Menta, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1839-1896.
  • PubChem. (n.d.). [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. Retrieved from [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Wang, S., et al. (2020). Design, synthesis, and biological evaluation of novel morpholinopyrimidine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • Zhang, M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(39), 27170-27182.
  • Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Google Patents. (n.d.). WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(4), 543-587.
  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Putative Mechanism of Action of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride as a Pan-Caspase Inhibitor

Abstract: The pyridazine and morpholine scaffolds are prevalent in medicinal chemistry, contributing to a wide array of pharmacologically active agents.[1][2] (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridazine and morpholine scaffolds are prevalent in medicinal chemistry, contributing to a wide array of pharmacologically active agents.[1][2] (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a novel compound incorporating both these moieties. While its precise biological role is yet to be fully characterized, its structural elements suggest potential interactions with key cellular signaling pathways. This technical guide explores a well-founded, hypothetical mechanism of action for this compound as a pan-caspase inhibitor, a therapeutic strategy with significant implications for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, ischemic injury, and certain inflammatory conditions. We present a comprehensive overview of the apoptotic cascade, propose a molecular basis for the compound's inhibitory action, and provide detailed, field-proven experimental protocols to rigorously validate this hypothesis.

Introduction: The Therapeutic Potential of Apoptosis Modulation

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[3] This process is executed via a highly regulated cascade of molecular events, primarily driven by a family of cysteine proteases known as caspases.[4][5] Dysregulation of this pathway is a cornerstone of numerous human diseases. Insufficient apoptosis can lead to uncontrolled cell proliferation, as seen in cancer, while excessive apoptosis contributes to tissue damage in conditions like myocardial infarction, stroke, and Alzheimer's disease.

The therapeutic modulation of apoptosis, particularly its inhibition, has thus emerged as a compelling strategy. The central role of caspases makes them prime targets for pharmacological intervention. Pan-caspase inhibitors, which block the activity of multiple caspases, offer a broad approach to preventing apoptotic cell death.[6][7]

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a molecule of interest due to its pyridazine core, a scaffold known for diverse biological activities, and a morpholine group, which can enhance aqueous solubility and metabolic stability.[8][9][10] This guide posits that its specific structural configuration may allow it to function as an effective pan-caspase inhibitor. Herein, we delineate this hypothetical mechanism and provide the experimental framework required for its validation.

The Apoptotic Signaling Cascade: A Network of Caspase Activation

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on a common execution phase, which is carried out by effector caspases.[3][11][12][13][14]

  • The Extrinsic Pathway: This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their respective death receptors on the cell surface.[11][12] This engagement leads to the recruitment of adaptor proteins and pro-caspase-8, culminating in the activation of the initiator caspase-8.[15]

  • The Intrinsic Pathway: Cellular stress, DNA damage, or the withdrawal of growth factors activates the intrinsic pathway.[11] These signals lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[15]

  • The Execution Phase: Both initiator caspases, caspase-8 and caspase-9, activate the executioner caspases, primarily caspase-3 and caspase-7.[11] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including structural proteins and DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[11][15]

Proposed Mechanism of Inhibition

We hypothesize that (6-Morpholinopyridazin-3-yl)methanamine hydrochloride acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of caspases. This mechanism is analogous to the well-characterized pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[6] The pyridazine ring may serve as a bioisostere for the peptide backbone, while the methanamine group could be positioned to interact with the catalytic dyad. By blocking the active site, the compound would prevent the cleavage and activation of both initiator and executioner caspases, thereby halting the apoptotic cascade.

Apoptotic Signaling Pathway Hypothetical Inhibition of Apoptosis by (6-Morpholinopyridazin-3-yl)methanamine hydrochloride cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (FasL, TNF) Death Ligands (FasL, TNF) Death Receptors Death Receptors Death Ligands (FasL, TNF)->Death Receptors Bind Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Recruit & Activate Caspase-8 (Active) Caspase-8 (Active) Pro-Caspase-8->Caspase-8 (Active) Cellular Stress / DNA Damage Cellular Stress / DNA Damage Mitochondria Mitochondria Cellular Stress / DNA Damage->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apoptosome (Apaf-1) Apoptosome (Apaf-1) Cytochrome c->Apoptosome (Apaf-1) Binds Pro-Caspase-9 Pro-Caspase-9 Apoptosome (Apaf-1)->Pro-Caspase-9 Recruit & Activate Caspase-9 (Active) Caspase-9 (Active) Pro-Caspase-9->Caspase-9 (Active) Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-9 (Active)->Pro-Caspase-3/7 Activate Caspase-3/7 (Active) Caspase-3/7 (Active) Pro-Caspase-3/7->Caspase-3/7 (Active) Cellular Substrates (PARP) Cellular Substrates (PARP) Caspase-3/7 (Active)->Cellular Substrates (PARP) Cleavage Apoptosis Apoptosis Cellular Substrates (PARP)->Apoptosis Inhibitor (6-Morpholinopyridazin-3-yl) methanamine hydrochloride Inhibitor->Caspase-8 (Active) Inhibitor->Caspase-9 (Active) Inhibitor->Caspase-3/7 (Active)

Caption: The apoptotic cascade, showing extrinsic and intrinsic pathways converging on executioner caspases. The hypothetical inhibitor blocks initiator and executioner caspases.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesis that (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a pan-caspase inhibitor, a multi-tiered experimental approach is essential. This ensures a self-validating system, moving from in vitro biochemical assays to cell-based functional assays.

Protocol 1: In Vitro Caspase Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of key caspases and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology: This protocol utilizes fluorogenic caspase substrates. When cleaved by an active caspase, these substrates release a fluorescent molecule (e.g., AFC or AMC), and the resulting fluorescence is proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in sterile DMSO.

    • Reconstitute recombinant active human caspases (e.g., Caspase-3, -8, -9) in their respective assay buffers to the manufacturer's recommended concentration.

    • Prepare 2X working solutions of fluorogenic substrates (e.g., Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9) in assay buffer.

  • Assay Plate Setup:

    • Use a black, flat-bottom 96-well microplate.

    • Add 50 µL of assay buffer to all wells.

    • Create a serial dilution of the compound directly in the plate. For a typical 8-point curve, concentrations might range from 100 µM to 1 nM. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition:

    • Add 25 µL of the appropriate recombinant caspase solution to each well (except "no enzyme" controls).

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the 2X substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the kinetic increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: The compound will inhibit the activity of multiple caspases in a dose-dependent manner.

Data Presentation:

Caspase TargetHypothetical IC₅₀ (nM)
Caspase-315
Caspase-725
Caspase-850
Caspase-945
Caspase-180
Protocol 2: Cell-Based Apoptosis Inhibition Assay (Annexin V/PI Staining)

Objective: To determine if the compound can protect intact cells from an apoptotic stimulus.

Methodology: This assay uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-lymphocyte cells (or another suitable suspension cell line) to a density of 0.5 x 10⁶ cells/mL.

    • Pre-treat cells for 1 hour with various concentrations of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO). Include the known pan-caspase inhibitor Z-VAD-FMK (20 µM) as a positive control.[6]

  • Apoptosis Induction:

    • Induce apoptosis by adding an appropriate stimulus. For Jurkat cells, anti-Fas antibody (CH11 clone, 100 ng/mL) is effective for inducing extrinsic apoptosis.

    • Include an "uninduced" control group that receives no stimulus.

    • Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

  • Cell Staining:

    • Harvest cells by centrifugation (300 x g for 5 minutes).

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add an additional 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour.

    • Collect data for at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the FITC (Annexin V) and PI fluorescence to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Expected Outcome: Pre-treatment with the compound will significantly reduce the percentage of Annexin V-positive cells following apoptosis induction, demonstrating a protective effect.

Experimental Workflow for Caspase Inhibitor Validation Workflow for Validating a Novel Caspase Inhibitor A Hypothesis: Compound is a Pan-Caspase Inhibitor B Tier 1: In Vitro Biochemical Assay (Fluorogenic Substrate) A->B Test Direct Enzyme Inhibition C Determine IC50 values for Caspase-3, -8, -9, etc. B->C D Tier 2: Cell-Based Functional Assay (Annexin V / PI Staining) C->D Proceed if IC50 < 1 µM E Quantify protection from apoptosis in Jurkat cells D->E F Tier 3: Cellular Mechanism Confirmation (Western Blot for PARP Cleavage) E->F Proceed if cell protection is observed G Confirm inhibition of downstream substrate cleavage F->G H Validated Pan-Caspase Inhibitor G->H Confirm Mechanism

Caption: A tiered workflow for validating a novel caspase inhibitor, from biochemical screening to cellular mechanism confirmation.

Conclusion and Future Directions

This guide outlines a robust, hypothetical framework for establishing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride as a pan-caspase inhibitor. The proposed mechanism is biologically plausible and aligns with the known activities of related chemical scaffolds. The detailed experimental protocols provide a clear and scientifically rigorous path for validating this hypothesis, beginning with direct enzymatic inhibition and progressing to confirmation in a cellular context.

Successful validation would position this compound as a valuable lead for therapeutic development in pathologies driven by excessive apoptosis. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling.[16][17] Ultimately, in vivo studies in animal models of ischemic injury or neurodegeneration would be the critical next step in evaluating its true therapeutic potential.

References

  • Apoptosis - Wikipedia. Wikipedia. [Link]

  • Apoptosis - Intrinsic Pathway - External - TeachMeAnatomy. TeachMeAnatomy. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. National Center for Biotechnology Information. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Measuring apoptosis: caspase inhibitors and activity assays - PubMed. National Center for Biotechnology Information. [Link]

  • [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride | C10H17Cl2N3O - PubChem. National Center for Biotechnology Information. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. Royal Society of Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance - MDPI. MDPI. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules | GeneGlobe - QIAGEN. QIAGEN. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. SAR Publication. [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Measuring Apoptosis: Caspase Inhibitors and Activity Assays - ResearchGate. ResearchGate. [Link]

  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. National Center for Biotechnology Information. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - MDPI. MDPI. [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - Frontiers. Frontiers. [Link]

  • Z-VAD-FMK is a Well-Known pan Caspase Inhibitor - Network of Cancer Research. Network of Cancer Research. [Link]

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride - Lead Sciences. Lead Sciences. [Link]

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride - 有机砌块- 西典实验. Seedion. [Link]

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride - 科宝网 - 试剂盒. Cobioer. [Link]

Sources

Foundational

(6-Morpholinopyridazin-3-yl)methanamine Hydrochloride: A Technical Guide to a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a heterocyclic amine of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes the extensive research on its core components—the pyridazine and morpholine moieties—to project its potential therapeutic applications, guide synthetic strategies, and propose robust protocols for its biological evaluation. By examining the established pharmacology of structurally related analogs, we aim to provide a foundational resource for researchers poised to explore the therapeutic promise of this compound.

Introduction: Deconstructing a Molecule of Interest

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride emerges as a compelling candidate, integrating two pharmacologically significant heterocycles: pyridazine and morpholine. The pyridazine ring is a common feature in molecules targeting a range of biological pathways, from inflammation to neurological disorders.[1][2] The morpholine group, on the other hand, is often incorporated to enhance solubility, metabolic stability, and target engagement.[3] The combination of these two moieties, linked by a methanamine group, suggests a molecule with the potential for diverse biological activities. This guide will explore the untapped potential of this compound by dissecting the known attributes of its chemical relatives.

Chemical Synthesis and Characterization

Table 1: Physicochemical Properties of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride
PropertyValueSource
Molecular Formula C9H15ClN4O[4]
Molecular Weight 230.70 g/mol [4]
CAS Number 1628557-00-5[4]
Predicted Solubility Soluble in water and polar organic solventsInferred from structure
Storage 2-8°C, inert atmosphere[4]
Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This should be considered a theoretical framework, requiring experimental optimization.

Synthetic_Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-(hydroxymethyl)pyridazine A->B Hydroxymethylation C 6-Chloro-3-(azidomethyl)pyridazine B->C Azidation D (6-Chloropyridazin-3-yl)methanamine C->D Reduction E (6-Morpholinopyridazin-3-yl)methanamine D->E Nucleophilic Aromatic Substitution with Morpholine F (6-Morpholinopyridazin-3-yl)methanamine hydrochloride E->F Salt Formation with HCl

Caption: Proposed synthetic workflow for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Step-by-Step Protocol (Hypothetical)
  • Hydroxymethylation of 3,6-Dichloropyridazine: React 3,6-dichloropyridazine with a suitable source of formaldehyde, such as paraformaldehyde, in the presence of a base to introduce a hydroxymethyl group at the 3-position.

  • Azidation: Convert the hydroxyl group of 6-chloro-3-(hydroxymethyl)pyridazine to an azide using a reagent like diphenylphosphoryl azide (DPPA) or sodium azide.

  • Reduction of the Azide: Reduce the azido group to a primary amine using a reducing agent such as triphenylphosphine followed by water, or catalytic hydrogenation. This will yield (6-chloropyridazin-3-yl)methanamine.

  • Nucleophilic Aromatic Substitution: React (6-chloropyridazin-3-yl)methanamine with morpholine. This reaction is typically carried out at elevated temperatures, and a base may be required to scavenge the HCl generated.

  • Salt Formation: Dissolve the free base, (6-morpholinopyridazin-3-yl)methanamine, in a suitable solvent like diethyl ether or isopropanol and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification and Characterization: The final product should be purified by recrystallization and characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

The structural components of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride suggest several avenues for biological activity.

Neurological Disorders: A Nicotinic Acetylcholine Receptor Modulator?

Structurally similar 6-chloropyridazin-3-yl derivatives have demonstrated high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The morpholine moiety in our target compound could potentially modulate the binding affinity and selectivity for different nAChR subtypes.

nAChR_Modulation Compound (6-Morpholinopyridazin-3-yl)methanamine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to IonChannel Ion Channel Gating nAChR->IonChannel Regulates Neurotransmission Modulation of Neurotransmission IonChannel->Neurotransmission TherapeuticEffect Potential Therapeutic Effect in Neurological Disorders Neurotransmission->TherapeuticEffect

Caption: Potential mechanism of action as a nAChR modulator.

Anti-inflammatory and Immunomodulatory Effects

Pyridazine and pyridazinone derivatives have been reported to possess anti-inflammatory properties, with some compounds inhibiting the production of pro-inflammatory cytokines.[2] The mechanism may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX). The morpholine ring is also present in some anti-inflammatory agents.[6]

Anticancer Potential

A number of pyridazine derivatives have been investigated as potential anticancer agents, exhibiting antiproliferative activity against various cancer cell lines.[7][8] The morpholine moiety is also a feature of some approved anticancer drugs, where it often contributes to favorable pharmacokinetic properties. The combined scaffold of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride could present a novel avenue for the development of new oncology therapeutics.

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a systematic and rigorous biological evaluation is essential.

In Vitro Assays

A tiered approach to in vitro screening will efficiently identify the most promising biological activities.

In_Vitro_Workflow Start Compound Synthesis and Purification PrimaryScreening Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) Start->PrimaryScreening SecondaryScreening Secondary Screening (Cell-based Assays) PrimaryScreening->SecondaryScreening Active Compounds MechanismOfAction Mechanism of Action Studies SecondaryScreening->MechanismOfAction Confirmed Hits DataAnalysis Data Analysis and Hit Selection MechanismOfAction->DataAnalysis

Caption: A generalized workflow for in vitro evaluation.

  • Preparation of Membranes: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 nAChRs).

  • Incubation: Incubate the membranes with a known radioligand (e.g., [³H]-epibatidine) and varying concentrations of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cell death.

In Vivo Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Therapeutic AreaAnimal ModelKey Endpoints
Neurological Disorders Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia)Morris water maze, passive avoidance test
Inflammation Carrageenan-induced paw edema in ratsPaw volume measurement
Oncology Xenograft models in immunocompromised miceTumor growth inhibition

Future Directions and Conclusion

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride stands as a molecule with considerable, yet underexplored, therapeutic potential. The rich pharmacology of its constituent pyridazine and morpholine moieties provides a strong rationale for its investigation across multiple disease areas, particularly in neuroscience, inflammation, and oncology. The synthetic strategies and experimental protocols outlined in this guide offer a foundational framework for researchers to embark on the systematic evaluation of this promising compound. As with any novel chemical entity, a thorough investigation of its structure-activity relationship (SAR), absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicities will be crucial in determining its ultimate clinical utility. The scientific community is encouraged to build upon this theoretical framework and unlock the full therapeutic potential of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

References

[5] Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. [Link] [4] Lead Sciences. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. [Link] [7] Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. (2012). Archiv der Pharmazie, 345(12), 955-966. [Link] [1] Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [2] Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). Archiv der Pharmazie, e2300456. [Link] [6] Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry, 14(7), 1335-1347. [Link] [8] Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (2021). International Journal of Molecular Sciences, 22(16), 8899. [Link] [3] Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds, 49(8), 1136-1159. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the rationale behind the synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a molecule of i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the rationale behind the synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a molecule of interest in medicinal chemistry. We will explore a plausible synthetic pathway, detailing the necessary steps, key intermediates, and the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyridazine-based compounds.

The Pyridazine Scaffold: A Privileged Structure in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile scaffold for the development of a wide range of therapeutic agents.[2][3] Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties.[3][4]

The incorporation of a morpholine moiety can further enhance the pharmacological profile of a molecule by improving its aqueous solubility and metabolic stability. Furthermore, the aminomethyl group can serve as a crucial pharmacophore, enabling interactions with biological targets. The hydrochloride salt form is often utilized to improve the compound's stability and bioavailability.

A Plausible Synthetic Pathway

The synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride can be strategically approached in a multi-step process, commencing with the readily available starting material, 3,6-dichloropyridazine. The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Synthesis of 3,6-Dichloropyridazine cluster_1 Synthesis of the Target Compound Maleic_anhydride Maleic anhydride 3_6_Dihydroxypyridazine 3,6-Dihydropyridazine Maleic_anhydride->3_6_Dihydroxypyridazine  Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->3_6_Dihydroxypyridazine 3_6_Dichloropyridazine 3,6-Dichloropyridazine 3_6_Dihydroxypyridazine->3_6_Dichloropyridazine  Reaction POCl3 Phosphorus oxychloride POCl3->3_6_Dichloropyridazine 3_6_Dichloropyridazine_2 3,6-Dichloropyridazine 3_Chloro_6_morpholinopyridazine 3-Chloro-6-morpholinopyridazine 3_6_Dichloropyridazine_2->3_Chloro_6_morpholinopyridazine  Nucleophilic Substitution Morpholine Morpholine Morpholine->3_Chloro_6_morpholinopyridazine 3_Cyano_6_morpholinopyridazine 3-Cyano-6-morpholinopyridazine 3_Chloro_6_morpholinopyridazine->3_Cyano_6_morpholinopyridazine  Cyanation NaCN Sodium Cyanide NaCN->3_Cyano_6_morpholinopyridazine Target_Amine (6-Morpholinopyridazin-3-yl)methanamine 3_Cyano_6_morpholinopyridazine->Target_Amine Reduction Reduction (e.g., H2/Raney Ni) Reduction->Target_Amine Final_Product (6-Morpholinopyridazin-3-yl)methanamine hydrochloride Target_Amine->Final_Product  Salt Formation HCl Hydrochloric acid HCl->Final_Product

Caption: Proposed synthetic workflow for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Part 1: Synthesis of the Key Starting Material: 3,6-Dichloropyridazine

The synthesis commences with the preparation of 3,6-dichloropyridazine, a versatile building block for a variety of pyridazine derivatives.

Step 1: Synthesis of 3,6-Dihydropyridazine

This step involves the condensation of maleic anhydride with hydrazine hydrate.

  • Protocol: In a round-bottom flask, maleic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as water or ethanol. The reaction mixture is heated under reflux for several hours.[5] Upon cooling, the product, 3,6-dihydroxypyridazine, precipitates and can be collected by filtration.

Step 2: Chlorination of 3,6-Dihydropyridazine

The dihydroxypyridazine is then converted to the dichloropyridazine using a chlorinating agent.

  • Protocol: 3,6-Dihydropyridazine is treated with a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6] The reaction is typically carried out at an elevated temperature. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product, 3,6-dichloropyridazine, is isolated and purified. This compound is a solid at room temperature and is known to be toxic if swallowed and an irritant.[7]

Part 2: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

With the key starting material in hand, the synthesis proceeds to the introduction of the morpholine and aminomethyl functionalities.

Step 3: Synthesis of 3-Chloro-6-morpholinopyridazine

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridazine ring is displaced by morpholine.

  • Protocol: 3,6-Dichloropyridazine is reacted with morpholine in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The reaction mixture is heated to drive the substitution. The product, 3-chloro-6-morpholinopyridazine, can be isolated by extraction and purified by crystallization or chromatography. This intermediate is a known building block in the synthesis of pharmaceutical and agricultural chemicals.[8]

Step 4: Synthesis of 3-Cyano-6-morpholinopyridazine

The remaining chlorine atom is then replaced with a cyano group. This is a crucial step to introduce the carbon atom that will become the aminomethyl group.

  • Protocol: 3-Chloro-6-morpholinopyridazine is treated with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require elevated temperatures to proceed at a reasonable rate. The product, 3-cyano-6-morpholinopyridazine, is then isolated and purified.

Step 5: Reduction of 3-Cyano-6-morpholinopyridazine to (6-Morpholinopyridazin-3-yl)methanamine

The nitrile group is reduced to a primary amine.

  • Protocol: The reduction of the cyano group can be achieved using various methods. A common and effective method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. After the reduction is complete, the crude amine is isolated.

Step 6: Formation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Protocol: The synthesized (6-Morpholinopyridazin-3-yl)methanamine is dissolved in a suitable solvent, such as ethanol or diethyl ether. A solution of hydrochloric acid in a compatible solvent is then added, leading to the precipitation of the hydrochloride salt. The salt is collected by filtration, washed with a non-polar solvent, and dried. The final product should be stored in an inert atmosphere at 2-8°C.[9][10]

Physicochemical and Analytical Characterization

The identity and purity of the synthesized compound and its intermediates should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₉H₁₅ClN₄O[9]
Molecular Weight 230.70 g/mol [9]
CAS Number 1628557-00-5[9]
Appearance White to off-white solid (predicted)-
Storage Inert atmosphere, 2-8°C[9][10]
Purity ≥95% (typical for commercial samples)[9][11]
Analytical Techniques ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC-

Conclusion

This technical guide has outlined a rational and feasible synthetic route for the preparation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. By providing a detailed, step-by-step protocol and highlighting the key chemical principles, this guide aims to empower researchers in their efforts to synthesize and explore the potential of novel pyridazine-based compounds in the field of drug discovery. The versatility of the pyridazine scaffold, coupled with the strategic incorporation of other functional groups, continues to make it a promising area of research for the development of new and effective therapeutic agents.

References

  • Mitchinson, A., et al. (2006). Synthesis of Pyrido [2,3-d]Pyridazines and Pyrazino[2,3-d]-Pyridazines—Novel Classes of GABA Receptor Benzodiazepine Binding Site Ligands. Tetrahedron Letters, 47, 2257-2260.
  • Jiangsu Tianhe Pharmaceutical Co ltd. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
  • Kaizerman, J. A., et al. (2006). Substituted Pyrido-Pyridazine Derivatives Which Enhance Cognition via the GABA-A Receptors.
  • Selvakumar, P., et al. (2014). A series of pyridopyridazin-3(2H)-one derivatives. Journal of Chemical Sciences, 126(5), 1459-1467.
  • Abida, et al. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 2(2), 52-66.
  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Chen, W., et al. (2015). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Medicinal Chemistry Research, 24(6), 2496-2505.
  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • SciRP.org. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6, 335-346.
  • SAR Publication. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 2(2), 52-66.
  • Journal of Organic and Pharmaceutical Chemistry. (2024).
  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • Knochel, P., et al. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl.
  • PrepChem.com. (n.d.). Synthesis of 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine. Retrieved from [Link]

  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Retrieved from [Link]

  • Seedion. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride: An Application Note

Introduction The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] This application note provides a detailed, multi-step synthetic protocol for the preparation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a compound of interest for researchers in drug discovery and development. The described synthesis is designed to be robust and scalable, with explanations for key experimental choices to ensure both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished through a four-step sequence commencing with the commercially available 3,6-dichloropyridazine. The strategy involves the sequential introduction of the morpholine and the protected aminomethyl functionalities, followed by deprotection and salt formation. This approach allows for the controlled construction of the target molecule and the isolation of stable intermediates.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 3,6-Dichloropyridazine B 4-(6-Chloropyridazin-3-yl)morpholine A->B Nucleophilic Aromatic Substitution C tert-Butyl ((6-morpholinopyridazin-3-yl)methyl)carbamate B->C Suzuki Coupling D (6-Morpholinopyridazin-3-yl)methanamine C->D Boc Deprotection E (6-Morpholinopyridazin-3-yl)methanamine hydrochloride D->E Salt Formation

Caption: Overall synthetic workflow for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Experimental Protocols

PART 1: Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine (Intermediate 1)

Rationale: This initial step involves a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyridazine ring facilitates the displacement of a chloride ion by the secondary amine, morpholine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,6-DichloropyridazineReagent Grade, ≥98%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics

Procedure:

  • To a stirred solution of 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in anhydrous N,N-dimethylformamide (100 mL) in a 250 mL round-bottom flask, add morpholine (6.4 g, 73.8 mmol) and anhydrous potassium carbonate (18.5 g, 134.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the solid under vacuum to afford 4-(6-chloropyridazin-3-yl)morpholine as a white to off-white solid.

Expected Yield: 85-95%

PART 2: Synthesis of tert-Butyl ((6-morpholinopyridazin-3-yl)methyl)carbamate (Intermediate 2)

Rationale: This step utilizes a Suzuki coupling reaction to introduce the aminomethyl precursor. The use of a Boc-protected aminomethyl boronic acid pinacol ester provides a stable and efficient coupling partner. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the carbon-carbon bond formation.[3][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(6-Chloropyridazin-3-yl)morpholineFrom Part 1-
tert-Butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate≥95%Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Complex with CH₂Cl₂Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, 99.8%Acros Organics
WaterDeionized-

Procedure:

  • In a 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine 4-(6-chloropyridazin-3-yl)morpholine (10.0 g, 50.1 mmol), tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate (17.3 g, 55.1 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.8 g, 2.5 mmol).

  • Add a degassed solution of 2 M sodium carbonate (50 mL) and 1,4-dioxane (200 mL).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (200 mL) and water (200 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield tert-butyl ((6-morpholinopyridazin-3-yl)methyl)carbamate as a pale yellow solid.

Expected Yield: 60-75%

PART 3: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine (Free Base)

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[5][6][7] Trifluoroacetic acid (TFA) is a common reagent for this transformation, as it is volatile and easily removed.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl ((6-morpholinopyridazin-3-yl)methyl)carbamateFrom Part 2-
Trifluoroacetic Acid (TFA)Reagent Grade, 99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Saturated Sodium Bicarbonate Solution (NaHCO₃)--

Procedure:

  • Dissolve tert-butyl ((6-morpholinopyridazin-3-yl)methyl)carbamate (5.0 g, 16.2 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (12.5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (50 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (6-morpholinopyridazin-3-yl)methanamine as an oil or low-melting solid.

Expected Yield: 90-98%

PART 4: Formation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Rationale: The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product. This is achieved by treating the free base with hydrochloric acid in a suitable organic solvent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(6-Morpholinopyridazin-3-yl)methanamineFrom Part 3-
Hydrochloric Acid (2 M in diethyl ether)-Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%Fisher Scientific

Procedure:

  • Dissolve the crude (6-morpholinopyridazin-3-yl)methanamine (from the previous step, approx. 16.2 mmol) in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in diethyl ether (10 mL, 20 mmol) dropwise with vigorous stirring.

  • A precipitate will form. Continue stirring at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum at 40 °C.

  • The final product, (6-morpholinopyridazin-3-yl)methanamine hydrochloride, is obtained as a white or off-white solid.

Expected Yield: >95%

Characterization

The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3,6-Dichloropyridazine is a hazardous substance; handle with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Palladium catalysts are flammable and should be handled in an inert atmosphere.

References

  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Chemical Sciences, 132(1), 1-8. [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Introduction (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a pyridazine core, a morpholine substituent, and a methanamine hydrochloride salt.[1] Nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a pyridazine core, a morpholine substituent, and a methanamine hydrochloride salt.[1] Nitrogen-containing heterocycles are pivotal structural motifs in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such scaffolds.[2][3][4][5] The specific combination of the electron-deficient pyridazine ring, the saturated morpholine ring, and the primary amine hydrochloride imparts unique physicochemical properties that are critical for its function and formulation in drug development.[6][7] The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients (APIs) to enhance solubility and stability.[8][9]

A thorough and robust analytical characterization is paramount to ensure the identity, purity, potency, and stability of this molecule, forming the bedrock of its journey from discovery to clinical application. This application note provides a comprehensive guide to the essential analytical methodologies for the definitive characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, underpinned by scientific rationale and detailed, field-proven protocols.

Structural Elucidation and Identification

The initial and most critical step is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques provides a holistic and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Rationale: NMR spectroscopy is unparalleled for elucidating the precise connectivity of atoms in a molecule. For (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, ¹H NMR will confirm the presence and integration of all proton environments, while ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques such as COSY and HSQC are then used to establish proton-proton and proton-carbon correlations, respectively, piecing together the molecular puzzle. The hydrochloride salt form will influence the chemical shifts of protons near the amine group.[8]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of exchangeable protons.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (due to lower natural abundance).

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing and Interpretation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Correlate observed chemical shifts with the expected structure, paying close attention to the aromatic protons on the pyridazine ring, the methylene protons of the morpholine and methanamine groups, and the exchangeable amine protons.

Mass Spectrometry (MS)

Causality and Rationale: Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition, thereby confirming the molecular formula (C₉H₁₄N₄O for the free base).[10][11] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.[12]

Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 100-120 °C.

    • Collision Energy (for MS/MS): 10-40 eV (ramped).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ for the free base. The measured mass should be within 5 ppm of the theoretical exact mass. Analyze fragmentation patterns to confirm the presence of the morpholinopyridazine core.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is excellent for confirming the presence of the N-H bonds of the amine hydrochloride, C-N, C=N, and C-O-C bonds characteristic of the morpholine and pyridazine rings.[8][13][14]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Spectral Interpretation: Identify characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine Salt)2800-3200 (broad)
C-H Stretch (Aliphatic)2850-2960
C=N, C=C Stretch (Aromatic)1500-1650
C-N Stretch1000-1250
C-O-C Stretch (Ether)1070-1150

Purity Assessment and Impurity Profiling

Controlling the purity of an API is a critical regulatory requirement. Chromatographic methods are the gold standard for separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Causality and Rationale: Due to its polar nature and the presence of a basic amine, (6-Morpholinopyridazin-3-yl)methanamine hydrochloride can be challenging to retain and achieve good peak shape on traditional reversed-phase columns.[15][16] A robust HPLC method is essential for both purity determination and quantitative assay. Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded/endcapped reversed-phase column is often the most effective approach.[16]

Protocol: HPLC Purity Analysis (HILIC Method)

  • Chromatographic System:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detector: UV at 254 nm and 280 nm.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Sample: Prepare the test sample in the same manner.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities against a qualified reference standard if available.

Workflow for Structural Elucidation and Purity Analysis

G cluster_0 Structural Identification cluster_1 Purity & Potency cluster_2 Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity/Assay) EA Elemental Analysis (CHN) Titr Chloride Titration DSC DSC (Melting Point, Phase) TGA TGA (Solvent, Degradation) XRPD XRPD (Crystallinity) Compound (6-Morpholinopyridazin-3-yl) methanamine hydrochloride Compound->NMR Identity Compound->MS Identity Compound->FTIR Identity Compound->HPLC Purity Compound->EA Purity Compound->Titr Purity Compound->DSC Physicochemical Compound->TGA Physicochemical Compound->XRPD Physicochemical

Caption: Integrated workflow for comprehensive characterization.

Physicochemical and Solid-State Characterization

The solid-state properties of an API hydrochloride salt profoundly impact its stability, dissolution rate, and bioavailability.[17][18]

Thermal Analysis (DSC & TGA)

Causality and Rationale:

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify any polymorphic transitions or desolvation events.[17][19]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is crucial for quantifying the amount of residual solvents or water and determining the thermal decomposition profile of the compound.[8]

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Parameters:

    • DSC:

      • Temperature Range: 25 °C to 250 °C (or above decomposition).

      • Heating Rate: 10 °C/min.

      • Atmosphere: Nitrogen purge (50 mL/min).

    • TGA:

      • Temperature Range: 25 °C to 500 °C.

      • Heating Rate: 10 °C/min.

      • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • DSC: Report the onset and peak temperature of the melting endotherm.[19]

    • TGA: Report any mass loss below 120 °C (indicative of water/solvent) and the onset of decomposition.

Elemental Analysis

Causality and Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN) in the compound. This is a fundamental technique to confirm the empirical formula and is a classic test of purity. The results should align with the theoretical values calculated from the molecular formula (C₉H₁₅ClN₄O).

Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.

ElementTheoretical %
Carbon (C)46.85
Hydrogen (H)6.55
Chlorine (Cl)15.37
Nitrogen (N)24.28
Oxygen (O)6.93
(Calculated for C₉H₁₅ClN₄O, MW: 230.70)
Chloride Content Analysis

Causality and Rationale: To confirm the stoichiometry of the hydrochloride salt, the chloride content must be quantified. Argentometric titration is a standard and reliable method for this purpose.

Protocol: Argentometric Titration

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the sample and dissolve it in 50 mL of deionized water. Add 1 mL of 2% potassium chromate solution as an indicator.

  • Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution.

  • Endpoint: The endpoint is reached upon the first appearance of a persistent reddish-brown precipitate (silver chromate).

  • Calculation: Calculate the percentage of chloride in the sample based on the volume of AgNO₃ titrant used. The result should be consistent with the theoretical value of 15.37%.

Logical Flow for Method Selection

G cluster_0 cluster_1 start Analytical Goal identity Identity Confirmation start->identity purity Purity & Impurity Quantification start->purity solid_state Solid-State Form Characterization start->solid_state spec { Spectroscopic Methods | NMR MS FTIR} identity->spec:f0 Qualitative chrom { Chromatographic Methods | HPLC-UV/MS GC (residual solvents)} purity->chrom:f0 Quantitative thermal { Thermal & Elemental | DSC/TGA Elemental Analysis Titration} solid_state->thermal:f0 Physicochemical

Caption: Decision tree for selecting appropriate analytical methods.

Conclusion

The analytical characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride requires a multi-faceted approach employing orthogonal techniques. The protocols detailed in this application note provide a robust framework for ensuring the molecule's identity, purity, and solid-state properties. By systematically applying spectroscopic, chromatographic, and thermal methods, researchers and drug development professionals can generate the high-quality, reliable data necessary for regulatory submissions and to ensure the safety and efficacy of potential new medicines.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Akbar, M. R., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(15), 4939. [Link]

  • Chourasiya, Y., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 73(3), 307–313. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6697. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [Link]

  • Reddit discussion on analytical methods for amine salts. (2022). r/chemistry. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(4), 2291-2296. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • US Patent 5686588A. (1997). Amine acid salt compounds and process for the production thereof.
  • Tisler, M., & Stanovnik, B. (1971). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 4(S1), 623-634. [Link]

  • Singh, R. B., & Singh, J. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Wang, F., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8, 4833-4838. [Link]

  • Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1385–1402. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Di Capua, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • McFarlane, J., et al. (2023). Parametric Study of Metallothermic Purification of Chloride Salts. ACS Omega, 8(36), 32909–32918. [Link]

  • Singh, N., et al. (2021). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1853. [Link]

  • Williams, A. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 551. [Link]

  • Paseiro-Cerrato, R., et al. (2010). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State-of-the-Art Review. Comprehensive Reviews in Food Science and Food Safety, 9(6), 676-694. [Link]

  • Lead Sciences. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Evaluation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Introduction (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a novel small molecule entity characterized by the presence of a morpholine and a pyridazine ring system. The morpholine moiety is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a novel small molecule entity characterized by the presence of a morpholine and a pyridazine ring system. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance potency and improve pharmacokinetic properties in a variety of drug candidates.[1][2] Similarly, the pyridazine core is a versatile scaffold found in compounds with a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Given the limited publicly available data on this specific compound, a systematic and comprehensive experimental evaluation is warranted to elucidate its pharmacological profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for the preclinical assessment of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. The proposed workflow is designed to be a self-validating system, progressing from initial physicochemical characterization and broad-based screening to more focused in vitro and in vivo studies.

Part 1: Physicochemical Characterization and Early Formulation

A thorough understanding of the physicochemical properties of a compound is the bedrock of any successful drug discovery program. These initial studies are critical for ensuring the quality and reproducibility of subsequent biological assays and for guiding early formulation development.

Identity and Purity Confirmation

Before initiating biological studies, it is imperative to confirm the identity and purity of the test compound.

Protocol: Compound Characterization

  • Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the chemical structure and confirm the identity of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is generally required for biological screening.

Solubility and Stability Assessment

Poor solubility can be a significant hurdle in drug development, affecting absorption and bioavailability. Early assessment of solubility and stability under various conditions is crucial.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Add an excess amount of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride to each buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Filter the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Protocol: Stability Assessment

  • Prepare solutions of the compound in relevant buffers and cell culture media.

  • Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the samples at each time point by HPLC to determine the percentage of the compound remaining.

Parameter Experimental Method Purpose
IdentityHRMS, ¹H & ¹³C NMRTo confirm the chemical structure and molecular formula.
PurityHPLC-UVTo ensure the compound is free from significant impurities.
Aqueous SolubilityShake-Flask MethodTo determine the solubility in physiologically relevant buffers.
StabilityHPLC-UVTo assess the chemical stability in various solutions over time.

Part 2: In Vitro Pharmacology: Target Identification and Characterization

Given the novelty of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, an initial broad screening approach is recommended to identify its biological target(s) and mechanism of action.

High-Throughput Screening (HTS) for Target Identification

HTS allows for the rapid screening of large compound libraries against a panel of biological targets.[6][7][8][9][10]

Workflow: Target Identification via High-Throughput Screening

HTS_Workflow Compound (6-Morpholinopyridazin-3-yl)methanamine hydrochloride HTS High-Throughput Screening (e.g., Kinase Panel, GPCR Panel, Ion Channel Panel) Compound->HTS Hit_Identification Hit Identification (Primary Hits with Significant Activity) HTS->Hit_Identification Data Analysis Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Confirmation Target_Validation Target Validation (Orthogonal Assays, Cellular Thermal Shift Assay) Dose_Response->Target_Validation Prioritization

Caption: High-Throughput Screening workflow for target identification.

Protocol: Kinase Panel Screening (Example)

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions to obtain a range of concentrations.

  • In a multi-well plate, incubate the compound with a panel of recombinant kinases, a suitable substrate, and ATP.

  • Initiate the kinase reaction and incubate for a specific time at 37°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

  • Calculate the percentage of inhibition for each kinase at each compound concentration.

Cell-Based Assays for Functional Characterization

Once a primary target or pathway is identified, cell-based assays are essential to confirm the compound's activity in a more physiologically relevant context.[11][12][13][14][15]

Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Seed cells (e.g., a cancer cell line if anticancer activity is hypothesized) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Assay Type Example Endpoint Measured
Biochemical AssayKinase Inhibition AssayEnzyme activity (e.g., phosphorylation)
Cell ViabilityMTT AssayCell proliferation/cytotoxicity
Apoptosis AssayCaspase-Glo® AssayCaspase activation
Cell Cycle AnalysisFlow CytometryDistribution of cells in different phases of the cell cycle

Part 3: In Vitro ADME and Safety Pharmacology

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential safety liabilities is critical for identifying compounds with favorable drug-like properties.

Metabolic Stability and CYP450 Inhibition

Understanding how a compound is metabolized is crucial for predicting its half-life and potential for drug-drug interactions.[16][17][18][19][20]

Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Incubate the test compound at various concentrations with human liver microsomes and a cocktail of CYP-specific probe substrates.

  • Initiate the reaction by adding NADPH.

  • After a set incubation time, stop the reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the probe substrate metabolites using LC-MS/MS.

  • Calculate the IC50 value for the inhibition of each CYP isoform.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to the target tissue.[21][22][23][24][25]

Protocol: Plasma Protein Binding (Equilibrium Dialysis)

  • Add the test compound to plasma in one chamber of an equilibrium dialysis apparatus.

  • The other chamber contains a protein-free buffer. A semi-permeable membrane separates the two chambers.

  • Incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the fraction of unbound drug (fu).

hERG Inhibition Assay

Inhibition of the hERG potassium channel can lead to cardiac arrhythmias, a major safety concern in drug development.[26][27][28][29][30]

Protocol: hERG Automated Patch Clamp Assay

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Apply a voltage clamp protocol to elicit hERG currents.

  • Perfuse the cells with increasing concentrations of the test compound.

  • Measure the hERG current at each concentration and calculate the percentage of inhibition.

  • Determine the IC50 value for hERG inhibition.

ADME/Safety Parameter Experimental Method Key Output
Metabolic StabilityLiver Microsome IncubationIn vitro half-life (t½)
CYP450 InhibitionLC-MS/MS-based assayIC50 values for major CYP isoforms
Plasma Protein BindingEquilibrium DialysisFraction unbound (fu)
CardiotoxicityhERG Patch Clamp AssayIC50 for hERG channel inhibition

Part 4: In Vivo Efficacy and Toxicology

In vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a whole organism.

Pharmacokinetic (PK) Studies in Rodents

PK studies determine how the body processes the drug, providing crucial information on its absorption, distribution, metabolism, and excretion.[31][32][33]

Workflow: In Vivo Pharmacokinetic Study

PK_Workflow Dosing Compound Administration (e.g., IV, PO in rodents) Sampling Serial Blood Sampling (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) Analysis->PK_Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol: Rodent Pharmacokinetic Study

  • Administer (6-Morpholinopyridazin-3-yl)methanamine hydrochloride to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma.

  • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Models

The choice of the in vivo efficacy model will depend on the therapeutic area suggested by the in vitro studies. For instance, if anticancer activity is observed, a xenograft model would be appropriate.[34][35][36][37][38]

Protocol: Mouse Xenograft Model for Anticancer Efficacy

  • Implant human cancer cells subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Preliminary Toxicology Assessment

An early assessment of in vivo toxicity is crucial to identify potential safety issues. The zebrafish model is a valuable tool for rapid, high-throughput toxicity screening.[39][40][41][42][43]

Protocol: Zebrafish Larvae Toxicity Assay

  • Expose zebrafish embryos to a range of concentrations of the test compound in a multi-well plate.

  • Incubate for a defined period (e.g., up to 5 days post-fertilization).

  • Monitor the larvae for mortality, morphological abnormalities, and behavioral changes.

  • Determine the lethal concentration 50 (LC50) and identify any specific organ toxicities.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and systematic approach to the preclinical evaluation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. By following this logical progression of studies, researchers can thoroughly characterize the compound's physicochemical properties, identify its biological target(s), and assess its pharmacokinetic profile, efficacy, and safety. This structured approach will enable informed decision-making for the further development of this novel chemical entity.

References

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved January 27, 2026, from [Link]

  • Next-Generation Cancer Models for Drug Testing: Recent Advances in Immunocompetent Microphysiological Systems - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • In-vitro plasma protein binding - Protocols.io. (2023, August 3). Retrieved January 27, 2026, from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 705–751. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Zebrafish in Drug Discovery Toxicology. In Probe Reports from the NIH Molecular Libraries Program. Retrieved January 27, 2026, from [Link]

  • Lim, S., Kim, J., & Bazer, F. W. (2016). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International journal of molecular sciences, 17(5), 763. [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds | Request PDF. (2023, August 5). Retrieved January 27, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved January 27, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved January 27, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Zebrafish Models: A Game Changer in Drug Discovery | ZeClinics CRO. (2023, October 28). Retrieved January 27, 2026, from [Link]

  • High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020, June 4). Retrieved January 27, 2026, from [Link]

  • Plasma Protein Binding Assay - Visikol. (2022, November 3). Retrieved January 27, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved January 27, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2023, August 10). Retrieved January 27, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 27, 2026, from [Link]

  • Organotypic Models for Functional Drug Testing of Human Cancers - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6). Retrieved January 27, 2026, from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (n.d.). Retrieved January 27, 2026, from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). Retrieved January 27, 2026, from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Retrieved January 27, 2026, from [Link]

  • Zebrafish Models in Toxicology and Disease Studies - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). Retrieved January 27, 2026, from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]

  • hERG toxicity assessment: Useful guidelines for drug design - PubMed. (2020, June 1). Retrieved January 27, 2026, from [Link]

  • Organoid Technology: A Reliable Tool for Drug Screening - Blog - Crown Bioscience. (2023, January 11). Retrieved January 27, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved January 27, 2026, from [Link]

  • Plasma Protein Binding Assay - Domainex. (n.d.). Retrieved January 27, 2026, from [Link]

  • CYP Inhibition Assays - LifeNet Health LifeSciences. (n.d.). Retrieved January 27, 2026, from [Link]

  • High-throughput screening: accelerating drug discovery. (2023, November 18). Retrieved January 27, 2026, from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.). Retrieved January 27, 2026, from [Link]

  • Some biologically active pyridazine derivatives and their application - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • CYP Inhibition Assays - Eurofins Discovery. (n.d.). Retrieved January 27, 2026, from [Link]

  • Plasma Protein Binding Assay - BioIVT. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.). Retrieved January 27, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, January 23). Retrieved January 27, 2026, from [Link]

  • Small Animal In Vivo PK Service - Creative Biolabs. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cancer models for drug screening in vitro. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Zebrafish as screening model for detecting toxicity and drugs efficacy - OAE Publishing Inc. (n.d.). Retrieved January 27, 2026, from [Link]

  • Zebrafish: A Preclinical Model for Drug Screening - Animalab. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Application

Application Notes and Protocols for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Pyridazine Derivative (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a pyridazine-containing heterocyclic compound with structural motifs that suggest potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridazine Derivative

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a pyridazine-containing heterocyclic compound with structural motifs that suggest potential bioactivity. The presence of the morpholine group, a common feature in many biologically active compounds, and the pyridazine core, a privileged scaffold in medicinal chemistry, indicates that this molecule warrants investigation for its effects on cellular systems. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural similarity to other 6-substituted pyridazine derivatives suggests a potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride using a variety of cell-based assays. We will proceed from foundational assessments of cytotoxicity and solubility to more complex, target-oriented functional assays.

Compound Profile

Property Value Source
IUPAC Name (6-morpholin-4-ylpyridazin-3-yl)methanamine hydrochloridePubChem
CAS Number 1628557-00-5[2][3]
Molecular Formula C9H15ClN4O[2][3]
Molecular Weight 230.70 g/mol [2][3]
Synonyms (6-Morpholinopyridazin-3-yl)methanamine HCl[3]

Safety and Handling Precautions

As with any novel chemical entity, appropriate safety measures are paramount. The Global Harmonized System (GHS) classification for similar compounds indicates that (6-Morpholinopyridazin-3-yl)methanamine hydrochloride should be handled with care.[4]

  • Hazard Statements : Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]

  • Precautionary Measures : Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[5][6][7][8]

Experimental Workflow for Characterization

A logical and stepwise approach is crucial when investigating a novel compound. The following workflow provides a roadmap for a comprehensive evaluation in cell-based systems.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement (Hypothetical: nAChRs) cluster_2 Phase 3: Downstream Cellular Effects A Compound Solubility Assessment B Cytotoxicity Profiling (e.g., MTT, LDH) A->B Determine max soluble conc. C Receptor Binding Assay (e.g., Radioligand Displacement) B->C Establish non-toxic conc. range D Functional Agonist/Antagonist Screening C->D Confirm target interaction E Calcium Influx Assay (Fluorescent Imaging) D->E Characterize functional effect F Membrane Potential Assay (FRET-based) E->F G cluster_0 Nicotinic Acetylcholine Receptor Signaling A Acetylcholine or Test Compound B nAChR A->B Binds to C Ion Channel Opening B->C Conformational change D Na+ / Ca2+ Influx C->D E Membrane Depolarization C->E F Cellular Response D->F E->F

Figure 2: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Competitive Radioligand Binding Assay

Rationale: This assay will determine if the compound can bind to nAChRs and will provide its binding affinity (Ki). It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]-epibatidine) for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific nAChR subtype (e.g., α4β2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Calcium Influx Assay

Rationale: Many nAChRs are permeable to calcium ions. Agonist binding leads to channel opening and a rapid influx of extracellular calcium, which can be detected using calcium-sensitive fluorescent dyes like Fluo-4. This assay can determine if the compound acts as an agonist or an antagonist.

Protocol:

  • Cell Plating and Dye Loading: Plate cells expressing the target nAChR (e.g., SH-SY5Y) in a black-walled, clear-bottom 96-well plate. After 24 hours, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence microplate reader or a fluorescent imaging system.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then add a known nAChR agonist (e.g., nicotine) at its EC50 concentration and measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence intensity against the compound concentration to determine the EC50 (50% effective concentration).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 (50% inhibitory concentration).

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive initial profile of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Assay Potential Outcome Interpretation
Cytotoxicity High CC50The compound is not toxic at concentrations relevant for functional assays.
Low CC50The compound is cytotoxic; functional assays must be performed at non-toxic concentrations.
Binding Assay Low KiThe compound binds to the target receptor with high affinity.
High Ki or no displacementThe compound has low affinity or does not bind to the tested receptor subtype.
Calcium Influx Induces calcium influx (low EC50)The compound is a potent agonist of the nAChR.
Inhibits agonist-induced influx (low IC50)The compound is a potent antagonist of the nAChR.
No effectThe compound is not a functional modulator of the tested nAChR subtype.

Should (6-Morpholinopyridazin-3-yl)methanamine hydrochloride demonstrate promising activity in these initial assays, further studies could include electrophysiology (e.g., patch-clamp) to characterize its effects on ion channel kinetics in more detail, as well as screening against a broader panel of receptors to assess its selectivity.

References

  • PubChem. [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. Available from: [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. Available from: [Link]

  • Lead Sciences. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Available from: [Link]

  • Next Peptide. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Available from: [Link]

  • PENTA s.r.o. Morpholine - Safety Data Sheet. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride. Available from: [Link]

Sources

Method

Animal models for testing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride efficacy

Application Note: Preclinical Efficacy Evaluation of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride Executive Summary & Compound Profile (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Evaluation of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

Executive Summary & Compound Profile

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5) is a bioactive small molecule scaffold featuring a pyridazine core substituted with a morpholine ring and a primary methanamine tail. While frequently utilized as a critical building block in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and Salt-Inducible Kinase (SIK) inhibitors, this application note outlines the protocol for evaluating the compound (or its direct derivatives) as an active pharmaceutical ingredient (API).

Given its structural homology to known inhibitors (e.g., MTA-cooperative PRMT5 inhibitors), the efficacy testing focuses on Oncology (MTAP-deficient tumors) and Immuno-Metabolism (Inflammation) .

Property Details
Compound Name (6-Morpholinopyridazin-3-yl)methanamine hydrochloride
Molecular Formula C

H

ClN

O
Molecular Weight 230.69 g/mol
Solubility High aqueous solubility (HCl salt); suitable for PBS/Saline formulation.
Primary Targets PRMT5 (Epigenetic regulation), SIK1/2/3 (Inflammation/Metabolism).
Key Biomarkers SDMA (Symmetric Dimethylarginine), IL-10, TNF-

.

Mechanism of Action & Rationale

To ensure scientific integrity, animal model selection is predicated on the specific molecular pathways this scaffold modulates.

Pathway A: PRMT5 Inhibition (Oncology)

The morpholine-pyridazine moiety mimics the substrate-binding motif of PRMT5. Inhibition of PRMT5 leads to reduced symmetric dimethylation of arginine residues (SDMA) on histones (H4R3) and spliceosome proteins (SmD1/D3). This is synthetically lethal in MTAP-deleted cancers (e.g., Glioblastoma, Pancreatic cancer).

Pathway B: SIK Inhibition (Inflammation)

Pyridazine derivatives inhibit Salt-Inducible Kinases (SIKs). SIKs repress anti-inflammatory cytokines (IL-10) and promote pro-inflammatory ones (TNF-


). Inhibition shifts macrophages to an anti-inflammatory phenotype.

MOA_Pathway Compound (6-Morpholinopyridazin-3-yl) methanamine HCl PRMT5 Target: PRMT5 (Methyltransferase) Compound->PRMT5 Inhibits SIK Target: SIK (Salt-Inducible Kinase) Compound->SIK Inhibits Substrate H4R3 / SmD1 PRMT5->Substrate Methylation blocked CRTC CRTC / CREB SIK->CRTC Phosphorylation blocked Effect1 Reduced SDMA (Splicing Defects) Substrate->Effect1 Effect2 Increased IL-10 Reduced TNF-alpha CRTC->Effect2 Outcome1 Tumor Growth Inhibition (MTAP-null specific) Effect1->Outcome1 Outcome2 Anti-inflammatory Response Effect2->Outcome2

Caption: Dual mechanistic potential of the pyridazine-morpholine scaffold in epigenetic and inflammatory signaling.

Experimental Protocols

Protocol 1: Oncology Efficacy (MTAP-deficient Xenograft)

Objective: Assess tumor growth inhibition (TGI) in mice bearing MTAP-null tumors.

1. Model Selection:

  • Species: Athymic Nude Mice (Foxn1

    
    ) or SCID mice (Female, 6-8 weeks).
    
  • Cell Line: HCT116 MTAP-/- (Isogenic colorectal carcinoma) or A549 (Lung adenocarcinoma).

    • Rationale: PRMT5 inhibitors show preferential efficacy in MTAP-deleted cells due to accumulation of MTA (Methylthioadenosine).

2. Formulation:

  • Dissolve (6-Morpholinopyridazin-3-yl)methanamine HCl in sterile PBS (pH 7.4) .

  • Concentration: 5 mg/mL (for 50 mg/kg dose) to 10 mg/mL (for 100 mg/kg dose).

  • Note: The HCl salt is highly water-soluble; avoid DMSO if possible to reduce vehicle toxicity.

3. Workflow:

  • Inoculation: Inject

    
     cells subcutaneously into the right flank in 100 µL Matrigel/PBS (1:1).
    
  • Randomization: When tumors reach ~150–200 mm

    
     (approx. 10-14 days post-implant), randomize mice into groups (n=8/group).
    
  • Dosing Regimen:

    • Group A: Vehicle Control (PBS, QD, PO/IP).

    • Group B: Low Dose (30 mg/kg, QD, PO).

    • Group C: High Dose (100 mg/kg, QD, PO).

    • Group D: Reference Standard (e.g., MRTX1719 analog, if available).

  • Duration: Treat for 21–28 days.

  • Measurements: Measure tumor volume (Length

    
     Width
    
    
    
    / 2) and body weight 3x/week.

4. Biomarker Analysis (Terminal):

  • Harvest tumors 4 hours post-last dose.

  • Western Blot: Probe for SDMA (Symmetric Dimethylarginine) levels. Effective target engagement is indicated by a >50% reduction in SDMA signal compared to vehicle.

Protocol 2: Anti-Inflammatory Efficacy (LPS-Induced Sepsis)

Objective: Evaluate SIK inhibition potential by measuring cytokine suppression.

1. Model Selection:

  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O55:B5.

2. Workflow:

  • Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg, IP or PO) or Vehicle (PBS) 1 hour prior to LPS challenge.

  • Challenge: Inject LPS (10 mg/kg, IP).

  • Termination: Euthanize mice 4 hours post-LPS injection.

  • Readout: Collect serum via cardiac puncture.

  • ELISA Analysis:

    • TNF-

      
      :  Expect reduction (Pro-inflammatory).
      
    • IL-10: Expect increase (Anti-inflammatory, hallmark of SIK inhibition).

Data Interpretation & Statistical Analysis

Table 1: Expected Outcomes and Validation Criteria

Readout Vehicle Control Treatment Group (Expected) Statistical Test
Tumor Volume (Day 21) ~1200 mm

< 600 mm

(>50% TGI)
2-way ANOVA + Sidak
Body Weight Loss < 5%< 10% (Toxicity threshold)T-test
Tumor SDMA Levels 100% (Baseline)< 40% (Target Engagement)T-test
Serum TNF-

(LPS)
High (>1000 pg/mL)Low (< 400 pg/mL)One-way ANOVA
Serum IL-10 (LPS) LowHigh (> 2-fold increase)One-way ANOVA

Self-Validating Check:

  • If Tumor Growth Inhibition (TGI) is observed but SDMA levels are unchanged: The mechanism is likely off-target (not PRMT5).

  • If IL-10 does not increase: The compound is likely not acting via the SIK pathway.

References

  • Structure-Activity Relationship of Pyridazine Derivatives: Toma, L., et al. (2002).[1] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents." Journal of Medicinal Chemistry. [1]

  • PRMT5 Inhibition in MTAP-Null Cancers: Kryukov, G. V., et al. (2016). "MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase." Science.

  • SIK Inhibition and Cytokine Regulation: Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages." PNAS.

  • Compound Data & Safety Profile: PubChem CID 45792229: [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride.

  • Patent Context for Pyridazine Scaffolds (PRMT5/SIK): WO2022115377A1 - Tricyclic carboxamide derivatives as PRMT5 inhibitors.

Sources

Application

The Emerging Potential of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold." Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold." Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of biologically active molecules. When functionalized with a morpholine ring and a methanamine group, as in the case of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, the resulting molecule presents a compelling profile for further investigation in drug discovery. The morpholine moiety is known to improve physicochemical properties such as solubility and metabolic stability, while the aminomethyl group provides a key point for interaction with biological targets.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. We will delve into its synthesis, potential biological activities based on related structures, and provide detailed protocols for its investigation.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is paramount for its effective use in a research setting.

PropertyValueSource
CAS Number 1628557-00-5[2]
Molecular Formula C₉H₁₅ClN₄O[2]
Molecular Weight 230.7 g/mol [2]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents like DMSO and methanol (predicted)-
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[2]

Safety Precautions: Based on GHS hazard classifications for a structurally similar compound, (6-(Morpholin-4-yl)pyridin-3-yl)methanamine dihydrochloride, appropriate safety measures should be taken. The compound is predicted to be harmful if swallowed, and may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthetic Strategy: A Plausible Route

A generalized synthetic workflow is proposed below:

G A 3,6-Dichloropyridazine B 6-Chloro-3-(cyanomethyl)pyridazine A->B Nucleophilic substitution with acetonitrile C 6-Morpholino-3-(cyanomethyl)pyridazine B->C Nucleophilic aromatic substitution with morpholine D (6-Morpholinopyridazin-3-yl)methanamine C->D Reduction of nitrile (e.g., with LiAlH4 or H2/Raney Ni) E (6-Morpholinopyridazin-3-yl)methanamine hydrochloride D->E Salt formation with HCl

Caption: A potential synthetic pathway for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a theoretical proposition based on general organic synthesis principles and has not been experimentally validated for this specific compound. All procedures should be performed by trained chemists in a suitable laboratory environment.

Step 1: Cyanomethylation of 3,6-Dichloropyridazine

  • To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.1 equivalents).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloro-3-(cyanomethyl)pyridazine.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

  • Dissolve 6-chloro-3-(cyanomethyl)pyridazine (1 equivalent) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add morpholine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture to 120-150°C and monitor by TLC.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 6-morpholino-3-(cyanomethyl)pyridazine.

Step 3: Reduction of the Nitrile

  • Carefully add a solution of 6-morpholino-3-(cyanomethyl)pyridazine (1 equivalent) in anhydrous tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to yield (6-Morpholinopyridazin-3-yl)methanamine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude (6-Morpholinopyridazin-3-yl)methanamine in a minimal amount of a suitable solvent like methanol or isopropanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Potential Therapeutic Applications and Biological Targets

The structural motifs within (6-Morpholinopyridazin-3-yl)methanamine hydrochloride suggest several potential avenues for therapeutic intervention. The pyridazine and morpholine cores are present in numerous compounds with demonstrated pharmacological activities.

Oncology: Targeting Kinase Signaling Pathways

The morpholine ring is a key feature in several inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] The oxygen atom of the morpholine ring can form critical hydrogen bonds within the ATP-binding pocket of these kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (Hypothesized Target) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Hypothesized mechanism of action in the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride against a panel of kinases (e.g., PI3Kα, Akt1, mTOR).

  • Materials:

    • Recombinant human kinases.

    • Appropriate kinase substrates (e.g., a peptide or protein).

    • ATP.

    • Kinase assay buffer.

    • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (test compound).

    • A known kinase inhibitor as a positive control (e.g., Wortmannin for PI3K).

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Neuroscience: Modulation of Nicotinic Acetylcholine Receptors

Derivatives of 6-chloropyridazine have been shown to possess high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in various neurological and psychiatric disorders, making them attractive drug targets.

Experimental Protocol: Radioligand Binding Assay for nAChRs

  • Objective: To assess the binding affinity of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride to nAChRs.

  • Materials:

    • Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., α4β2).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine).

    • Binding buffer.

    • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (test compound).

    • A known nAChR ligand as a positive control (e.g., nicotine).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

    • Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

    • Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the Ki value, which represents the inhibitory constant of the test compound.

Infectious Diseases: Antimicrobial and Antifungal Potential

The morpholine and pyridazine scaffolds are present in various compounds with demonstrated antibacterial and antifungal activities.[6] These compounds can act through diverse mechanisms, including the inhibition of essential enzymes or disruption of cell wall integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (test compound).

    • A known antibiotic or antifungal as a positive control.

    • 96-well microplates.

    • Spectrophotometer or visual inspection.

  • Procedure:

    • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a molecule of significant interest for drug discovery, possessing structural features that suggest potential activity across multiple therapeutic areas, including oncology, neuroscience, and infectious diseases. The provided hypothetical synthesis and experimental protocols offer a starting point for researchers to explore the biological properties of this compound. Further investigations, including comprehensive in vitro and in vivo studies, are warranted to fully elucidate its mechanism of action, efficacy, and safety profile. The versatility of the pyridazine and morpholine scaffolds suggests that this compound could serve as a valuable lead for the development of novel therapeutics.

References

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. 2009;2009(4):M617.
  • Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.
  • Raoof, S. S. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 15(3), 253-261.
  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023).
  • DeNinno, M. P., Schoenleber, R., Asin, K. E., MacKenzie, R., & Kebabian, J. W. (1990). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 33(10), 2948–2950.
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2020).
  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Lead Sciences. Available from: [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2012). PubMed Central.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2018).
  • New 4-(Morpholin-4-Yl)
  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Lead Sciences. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). PubMed.

Sources

Method

High-Throughput Screening of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride for Potential Src Kinase Inhibitory Activity: An Application Note and Protocol Guide

This document provides a comprehensive guide for the high-throughput screening (HTS) of the compound (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Given the absence of established biological targets for this mol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the high-throughput screening (HTS) of the compound (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Given the absence of established biological targets for this molecule, this guide proposes a scientifically informed, hypothetical screening campaign to investigate its potential as an inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in various cancers. The structural motifs of the compound, specifically the morpholine and pyridazine rings, are present in known kinase inhibitors, providing a strong rationale for this exploratory screening approach.[1][2][3][4]

This application note is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for a primary biochemical screen, a secondary dose-response validation, and a cytotoxicity counter-screen to ensure data integrity and identify genuine hits.

Introduction to (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a synthetic organic compound. A comprehensive understanding of its biological activity is currently lacking in the public domain. This guide, therefore, serves as a foundational framework for initiating an investigation into its potential therapeutic applications.

Table 1: Compound Properties

PropertyValueSource
IUPAC Name (6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochlorideInferred from similar structures
Molecular Formula C9H15ClN4O[2]
Molecular Weight 230.70 g/mol [2]
CAS Number 1628557-00-5[2]
Canonical SMILES C1COCCN1C2=CC=C(C=N2)CN.ClInferred from structure
Storage Inert atmosphere, 2-8°C[2]

Safety Precautions: The hydrochloride salt of this compound is expected to be an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed.[5][6][7][8][9] Handle the compound in a well-ventilated area.

Rationale for Targeting Src Kinase

The selection of Src kinase as a hypothetical target is based on the presence of the morpholine and pyridazine moieties within the structure of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Both heterocyclic systems are recognized as "privileged structures" in medicinal chemistry and are found in numerous kinase inhibitors.

  • Morpholine Moiety: The morpholine ring is a common substituent in kinase inhibitors, where it can enhance potency and improve pharmacokinetic properties.[4][10]

  • Pyridazine Moiety: Pyridazine derivatives have been identified as inhibitors of various kinases, including C-Terminal Src Kinase (CSK) and Tyrosine Kinase 2 (TYK2).[1][11][12][13] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with the kinase active site.[3]

Given this precedent, screening (6-Morpholinopyridazin-3-yl)methanamine hydrochloride against Src kinase is a logical starting point for elucidating its potential biological activity.

High-Throughput Screening Workflow

A robust HTS campaign requires a multi-step process to identify and validate true positive hits while eliminating false positives. The proposed workflow is as follows:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Hit Validation Primary_Screen Single-Concentration Screen (10 µM) Dose_Response Dose-Response (IC50) Primary_Screen->Dose_Response Active Compounds Cytotoxicity Cytotoxicity Assay Primary_Screen->Cytotoxicity Active Compounds Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Confirmed Hits Cytotoxicity->Dose_Response Non-toxic Hits

Caption: High-Throughput Screening Workflow for Src Kinase Inhibitors.

Experimental Protocols

The following protocols are designed for execution in a 384-well plate format, which is standard for HTS.

Primary Screening: Single-Point Src Kinase Inhibition Assay

This assay will be performed using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[14][15][16] A decrease in luminescence indicates inhibition of Src kinase activity.

Materials:

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., AEEEIYGEFEAKKKK)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well white, opaque plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in DMSO. From this, create a 100 µM working solution in Assay Buffer.

  • Plate Layout:

    • Sample Wells: 2 µL of 100 µM test compound solution.

    • Positive Control Wells: 2 µL of 100 µM Staurosporine solution.

    • Negative Control Wells: 2 µL of Assay Buffer with 1% DMSO.

  • Kinase Reaction:

    • Prepare a 2X Src kinase/substrate mix in Assay Buffer containing 20 ng/µL Src kinase and 200 µM peptide substrate.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Prepare a 2X ATP solution in Assay Buffer at a concentration of 20 µM.

    • Add 10 µL of the 2X ATP solution to each well to initiate the reaction. The final concentration of the test compound will be 10 µM.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[17]

  • Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Secondary Assay: Dose-Response and IC50 Determination

Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) will be subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Protocol:

  • Compound Preparation: Prepare a serial dilution of the hit compound in DMSO, typically from 100 µM to 0.1 nM.

  • Assay Procedure: Follow the same procedure as the primary screen, but instead of a single concentration, add 2 µL of each concentration from the serial dilution to the respective wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Counter-Screen: Cytotoxicity Assay

To eliminate compounds that inhibit the luminescent signal due to cytotoxicity rather than specific kinase inhibition, a counter-screen using the CellTiter-Glo® Luminescent Cell Viability Assay is essential.[18][19][20][21] This assay measures ATP levels as an indicator of cell viability.

Materials:

  • A relevant human cell line (e.g., HeLa or a cancer cell line with high Src activity)

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well clear-bottom, white-walled plates

Protocol:

  • Cell Seeding: Seed the cells into the 384-well plates at a density of 2,500 cells per well and incubate overnight.

  • Compound Addition: Add the hit compounds at the same concentrations used in the dose-response assay.

  • Incubation: Incubate the plates for a period that reflects the duration of the primary assay (e.g., 1-2 hours) or longer to assess time-dependent effects (e.g., 24-48 hours).

  • CellTiter-Glo® Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][22]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Prioritization

Z'-Factor: The quality of the primary screen should be assessed by calculating the Z'-factor for each plate.[23][24][25][26][27] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[25][26]

Hit Identification: In the primary screen, a "hit" can be defined as a compound that causes a percent inhibition greater than three standard deviations from the mean of the negative controls.[28][29]

Table 2: Hit Prioritization Criteria

ParameterCriteriaRationale
Primary Screen Inhibition > 50%To select compounds with significant activity for follow-up.
IC50 Value < 10 µMTo prioritize potent compounds.
Cytotoxicity (CC50) > 30 µMTo ensure that the observed inhibition is not due to cell death.
Selectivity Index (SI) SI = CC50 / IC50 > 10To identify compounds with a good therapeutic window.

Conclusion

This application note provides a structured and scientifically justified framework for the high-throughput screening of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride as a potential Src kinase inhibitor. By following the detailed protocols for primary screening, dose-response analysis, and cytotoxicity counter-screening, researchers can generate reliable data to assess the compound's activity and prioritize it for further investigation. This systematic approach is crucial in the early stages of drug discovery for identifying promising lead compounds.[30][31]

References

  • Blake, J. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available from: [Link]

  • Lead Sciences. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Vipergen. Hit Identification. Available from: [Link]

  • PubChem. [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. Available from: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]

  • Hughes, J. P., et al. (2011). Hit identification and optimization in virtual screening: practical recommendations based upon a critical literature analysis. Journal of Medicinal Chemistry, 54(10), 3447-3457.
  • Guillard, J., et al. (2018).
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Wang, Y., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS One, 10(6), e0129863.
  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available from: [Link]

  • PubMed. (2019). Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. Available from: [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Available from: [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link]

  • Welsch, M. E., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1347-1362.
  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

  • Protocol - ADP Glo Protocol. Available from: [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available from: [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Available from: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • PubChem. (Tetrahydrofuran-3-yl)methanamine. Available from: [Link]

  • MedChemComm (RSC Publishing). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available from: [Link]

Sources

Application

Spectroscopic analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

An In-Depth Guide to the Spectroscopic Analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride This document provides a comprehensive technical guide for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS No: 1628557-00-5). The protocols and interpretations detailed herein are designed to ensure structural verification and purity assessment through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The structural backbone of this molecule, featuring a pyridazine ring linked to a morpholine and a methanamine group, is of significant interest in medicinal chemistry. Pyridazine derivatives are known for their diverse pharmacological activities.[1][2] Therefore, unambiguous structural confirmation is a critical step in any research or development pipeline. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's constituent parts. The hydrochloride salt of (6-Morpholinopyridazin-3-yl)methanamine possesses several key structural features that will give rise to characteristic spectroscopic signals:

  • Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms. This conjugated system is the primary chromophore for UV-Vis absorption and will produce distinct signals in NMR.

  • Morpholine Ring: A saturated six-membered heterocycle containing both an oxygen atom and a nitrogen atom. Its chair conformation and the chemical environment of its protons will be discernible in ¹H NMR.[3]

  • Methanamine Group: A -CH₂NH₂ group, which exists as an ammonium salt (-CH₂NH₃⁺) in the hydrochloride form. This group will have characteristic stretching and bending vibrations in FTIR and a unique signal in ¹H NMR.

  • Linkages: The molecule contains C-N bonds of varying types (aromatic, aliphatic, and amine) and a C-O-C ether linkage within the morpholine ring.

The synergistic application of multiple spectroscopic techniques provides a complete picture of the molecule, from its atomic connectivity and functional groups to its molecular weight and electronic properties.

G cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Carbon-Hydrogen Framework NMR->Connectivity Provides MS Mass Spectrometry (ESI-MS, MS/MS) MolWeight Molecular Weight & Elemental Composition MS->MolWeight Determines FTIR FTIR Spectroscopy FuncGroups Functional Groups (N-H, C=N, C-O-C) FTIR->FuncGroups Identifies UV_Vis UV-Vis Spectroscopy Electronic Conjugated System & Electronic Transitions UV_Vis->Electronic Probes

Caption: Overall Spectroscopic Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integrals of ¹H and ¹³C spectra, the precise arrangement of atoms can be determined.

Rationale and Causality

The choice of NMR is predicated on its ability to provide a detailed map of the proton and carbon environments within the molecule. For (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, we expect distinct signals for each of the three core moieties: the pyridazine ring, the morpholine ring, and the methanamine side chain. The use of a deuterated solvent like DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of exchangeable N-H protons.[4] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming proton-proton and proton-carbon connectivities, respectively, thereby validating the structural assignment.[5]

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Rationale
Pyridazine H-4/H-5~7.2 - 7.8Doublet (d)~120 - 130Aromatic protons on the electron-deficient pyridazine ring.
Pyridazine C-3/C-6-Singlet (s)~150 - 160Carbons attached to nitrogen atoms are significantly deshielded.
Pyridazine C-4/C-5-Singlet (s)~120 - 130Standard aromatic carbons.
Morpholine H (N-CH₂)~3.6 - 3.8Triplet (t)~45 - 50Protons adjacent to the pyridazine nitrogen.[6]
Morpholine H (O-CH₂)~3.8 - 4.0Triplet (t)~65 - 70Protons adjacent to the highly electronegative oxygen atom.[3][6]
Methanamine (-CH₂-)~4.0 - 4.3Singlet/Broad (s/br)~40 - 45Methylene group adjacent to the pyridazine ring and the ammonium group.
Ammonium (-NH₃⁺)~8.5 - 9.5Broad Singlet (br s)-Exchangeable protons of the ammonium salt, often broad.
Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048 scans, as ¹³C is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (Optional but Recommended): Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra using standard library pulse programs to confirm assignments.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecule's structure. Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar and ionic molecules.

Rationale and Causality

The primary goal is to observe the molecular ion and confirm the elemental composition. For the hydrochloride salt, we expect to see the protonated molecule of the free base, [M+H]⁺, in the positive ion mode. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] The free base (C₉H₁₄N₄O) has four nitrogen atoms, so its molecular ion should have an even mass, and the [M+H]⁺ ion will have an odd mass. Tandem MS (MS/MS) is used to induce fragmentation, providing pieces of the structural puzzle that can be reassembled.[8]

G cluster_frags Predicted MS/MS Fragments parent Parent Ion [M+H]⁺ m/z = 195.12 frag1 Loss of NH₃ [M+H - NH₃]⁺ m/z = 178.10 parent->frag1 CID frag2 Pyridazine-CH₂⁺ [C₅H₄N₂-CH₂]⁺ m/z = 107.05 parent->frag2 α-cleavage frag3 Morpholino-Pyridazine⁺ [C₈H₁₀N₃O]⁺ m/z = 178.08 parent->frag3 Cleavage of aminomethyl

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Predicted Mass Spectrometry Data
Ion Formula Calculated m/z (Monoisotopic) Analysis Mode
[M+H]⁺ (Free Base)C₉H₁₅N₄O⁺195.1240ESI-MS (+)
[M+Na]⁺ (Free Base)C₉H₁₄N₄ONa⁺217.1059ESI-MS (+)
Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine is protonated.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition (Positive Mode):

    • Mass Range: m/z 50 - 500.

    • Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature according to the instrument manufacturer's guidelines.

    • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (<5 ppm).

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion (m/z 195.12) as the precursor ion.

    • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the parent ion and calculate its elemental composition. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale and Causality

This technique is ideal for confirming the presence of the key functional groups in (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. We specifically look for the characteristic N-H stretches of the ammonium salt, C-H stretches (both aromatic and aliphatic), C=N and C=C stretches from the pyridazine ring, and the strong C-O-C stretch of the morpholine's ether group.[9][10] The presence and position of these bands provide a molecular fingerprint.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3200 - 2800N-H StretchAmmonium (-NH₃⁺)Strong, Broad
3100 - 3000C-H StretchAromatic (Pyridazine)Medium
2980 - 2850C-H StretchAliphatic (Morpholine, -CH₂-)Medium-Strong
~1640 - 1550C=N, C=C StretchPyridazine RingMedium-Strong
~1600 - 1450N-H BendAmmonium (-NH₃⁺)Medium, Broad
~1250 - 1050C-O-C StretchEther (Morpholine)Strong
~1300 - 1100C-N StretchAryl-N, Alkyl-NMedium
Protocol: FTIR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Background Scan: Before analyzing the sample, run a background scan with a clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: The resulting spectrum should be automatically background-corrected. Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Rationale and Causality

The pyridazine ring, being a heteroaromatic system, is the primary chromophore in this molecule. It will exhibit characteristic π → π* and potentially n → π* electronic transitions.[11][12] The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for quantification and purity checks. The solvent can influence the position of these transitions; therefore, specifying the solvent is critical.[11]

Predicted UV-Vis Spectral Data
Solvent Predicted λmax (nm) Transition Type
Methanol or Ethanol~240 - 280 nmπ → π
Methanol or Ethanol~300 - 340 nmn → π (often weaker)
Protocol: UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 5-20 µg/mL range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent (e.g., methanol).

    • Fill the sample cuvette with the prepared sample solution.

    • Scan Range: 200 - 600 nm.

    • Record the spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(9), 10345-10357. [Link]

  • Hans Reich. Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • Haddadin, M. J., Firsan, S. J., & Nader, B. S. (1979). Simple method for the synthesis of some pyridazines. The Journal of Organic Chemistry, 44(4), 629-630. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 533-545. [Link]

  • Meszler, G. B., & Knaani, A. (2003). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Rapid Communications in Mass Spectrometry, 17(21), 2445-2452. [Link]

  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Niskanen, J., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A, 125(33), 7309-7320. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 24(12), 2289. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128. [Link]

  • Sani, U., & Abdulfatai, U. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry, 5(6), 101-105. [Link]

  • Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. Journal of Chromatography A, 1662, 462725. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(21), 5174. [Link]

  • Hirt, R. C., & Salley, D. J. (1953). Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine. I. Amino Triazines. The Journal of Chemical Physics, 21(7), 1181-1184. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Fodor, L., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 949-952. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Li, W., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Samir, F., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

  • Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Sravani, G., et al. (2020). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Pharmaceutical Chemistry and Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. RSC Publishing. [Link]

  • Wujec, M., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(13), 5133. [Link]

  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Lead Sciences. [Link]

Sources

Method

Mastering the Purification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride: A Comprehensive Guide to Chromatographic Excellence

This technical guide provides a detailed exploration into the chromatographic purification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a polar molecule of significant interest in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration into the chromatographic purification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a polar molecule of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the chosen methodologies. By understanding the physicochemical properties of the target compound and its potential impurities, we can devise a robust purification strategy that ensures high purity and yield.

Introduction: The Challenge of Polar Amine Purification

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (MW: 230.70 g/mol , CAS: 1628557-00-5) is a heterocyclic amine containing a morpholine, a pyridazine, and a primary amine functional group.[1] Its hydrochloride salt form suggests good aqueous solubility. The presence of multiple nitrogen atoms and the overall polarity of the molecule present a significant challenge for traditional reversed-phase chromatography, where polar compounds often exhibit poor retention and co-elute with the solvent front.

To achieve the high purity required for pharmaceutical applications, a tailored chromatographic approach is essential. This guide will focus on two powerful techniques well-suited for the purification of polar and ionizable compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) . We will delve into the principles of each technique and provide detailed protocols for method development and execution.

Understanding the Synthetic Landscape and Potential Impurities

  • Nucleophilic Aromatic Substitution: Reaction of a di-chloropyridazine with morpholine to form a 6-morpholinopyridazinyl precursor.[2]

  • Reduction of a Nitrile: Conversion of a nitrile group at the 3-position of the pyridazine ring to a methanamine. The synthesis of similar 4-aminomethylpyridazines has been achieved through the catalytic hydrogenation of the corresponding nitriles in a strongly acidic medium.[3]

Based on this putative synthesis, we can anticipate the following classes of impurities:

  • Starting Materials: Unreacted 3-cyano-6-chloropyridazine or morpholine.

  • Intermediates: The nitrile precursor, (6-morpholinopyridazin-3-yl)carbonitrile.

  • Byproducts of Substitution: Isomers formed during the morpholine substitution, or products of incomplete reaction.

  • Byproducts of Reduction: Amide or other partially reduced species.

  • Degradation Products: Compounds formed during synthesis or storage.

The successful chromatographic method must be able to resolve the polar amine product from these potentially less polar precursors and other related impurities.

Method Selection: HILIC and Mixed-Mode Chromatography

Given the polar and basic nature of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, HILIC and Mixed-Mode Chromatography are the preferred purification techniques.

The Power of HILIC for Polar Compound Retention

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. This technique is particularly effective for compounds that are too polar for reversed-phase chromatography.

Diagram: HILIC Retention Mechanism

HILIC_Mechanism cluster_StationaryPhase Polar Stationary Phase cluster_MobilePhase Mobile Phase Silica Silica Particle Analyte Polar Analyte WaterLayer Aqueous Layer Analyte->WaterLayer Partitions into Acetonitrile Acetonitrile Acetonitrile->Analyte Weak Elution Water Water Water->WaterLayer Forms WaterLayer->Silica Adsorbed on

Caption: Analyte partitioning in HILIC.

The Versatility of Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. This dual retention mechanism provides exceptional selectivity for complex mixtures containing compounds with varying polarity and charge states. For a basic compound like our target molecule, a mixed-mode column with both C18 and cation-exchange functionalities can offer superior separation from neutral or acidic impurities. The retention can be fine-tuned by adjusting mobile phase parameters such as pH and ionic strength.

Diagram: Mixed-Mode Chromatography Workflow

MixedMode_Workflow cluster_MethodDev Method Development cluster_Purification Purification Protocol SelectColumn Select Mixed-Mode Column (e.g., C18/SCX) ScreenSolvents Screen Organic Solvents (ACN, MeOH) SelectColumn->ScreenSolvents OptimizepH Optimize Mobile Phase pH (Control Ionization) ScreenSolvents->OptimizepH AdjustBuffer Adjust Buffer Concentration (Modulate Ionic Strength) OptimizepH->AdjustBuffer GradientElution Apply Gradient Elution AdjustBuffer->GradientElution Informs Gradient PrepareSample Prepare Crude Sample Equilibrate Equilibrate Column PrepareSample->Equilibrate Inject Inject Sample Equilibrate->Inject Inject->GradientElution CollectFractions Collect Fractions GradientElution->CollectFractions Analyze Analyze Fractions (UPLC-MS) CollectFractions->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Final Product Pool->Isolate

Caption: Workflow for Mixed-Mode Chromatography.

Experimental Protocols

The following protocols are designed as a starting point for the purification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Optimization will be necessary based on the specific impurity profile of the crude material.

HILIC Purification Protocol

Objective: To separate the polar target compound from less polar impurities.

Instrumentation and Materials:

ParameterSpecification
Chromatography System Preparative HPLC system with gradient capability and UV detector
Column HILIC Stationary Phase (e.g., Silica, Amide, or Diol chemistry)
Mobile Phase A 95:5 Acetonitrile:Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B 50:50 Acetonitrile:Water with 0.1% Formic Acid or Acetic Acid
Crude Sample Dissolved in a solvent compatible with the initial mobile phase conditions
Detector Wavelength 254 nm (or determined by UV scan of the compound)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in a minimal amount of the initial mobile phase (e.g., 95% Acetonitrile). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 100% Mobile Phase A) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 20-30 minutes).

  • Isocratic Hold: Hold at 100% Mobile Phase B for 5-10 minutes to elute strongly retained compounds.

  • Re-equilibration: Return to the initial conditions and re-equilibrate the column for the next injection.

  • Fraction Collection: Collect fractions throughout the elution, particularly around the peak corresponding to the target compound.

  • Analysis of Fractions: Analyze the collected fractions by a suitable analytical method (e.g., UPLC-MS) to determine the purity of each fraction.

  • Pooling and Isolation: Pool the fractions containing the pure product and remove the solvent under reduced pressure to isolate the purified (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Mixed-Mode Chromatography Protocol

Objective: To leverage both hydrophobic and ion-exchange interactions for enhanced separation of the target amine from neutral and acidic/basic impurities.

Instrumentation and Materials:

ParameterSpecification
Chromatography System Preparative HPLC system with gradient capability and UV detector
Column Mixed-Mode Stationary Phase (e.g., C18 with Strong Cation Exchange - SCX)
Mobile Phase A Water with 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Crude Sample Dissolved in a minimal amount of Mobile Phase A
Detector Wavelength 254 nm (or determined by UV scan of the compound)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in a minimal amount of Mobile Phase A. Ensure complete dissolution. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the mixed-mode column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B (Acetonitrile). A typical gradient might be from 5% to 95% B over 20-30 minutes. The increasing organic content will modulate the reversed-phase retention, while the constant buffer concentration will maintain the ion-exchange interactions.

  • Isocratic Hold and Re-equilibration: Include a hold at high organic content and a re-equilibration step as described for the HILIC method.

  • Fraction Collection and Analysis: Collect and analyze fractions as previously described.

  • Pooling and Isolation: Pool the pure fractions. Given the use of a non-volatile buffer, a post-purification desalting step (e.g., using a reversed-phase SPE cartridge) may be necessary before final solvent removal.

Data Interpretation and Troubleshooting

Purity Assessment: The purity of the collected fractions should be assessed using a high-resolution analytical technique such as UPLC-MS. This will confirm the identity of the target compound and the absence of impurities.

Method Optimization:

  • Poor Retention: In HILIC, if retention is poor, increase the initial percentage of acetonitrile. In mixed-mode, ensure the pH of the mobile phase is low enough to protonate the primary amine, thus promoting ion-exchange retention.

  • Poor Resolution: Adjust the gradient slope. A shallower gradient will generally improve resolution between closely eluting peaks. For mixed-mode chromatography, altering the buffer concentration can also significantly impact selectivity.

  • Peak Tailing: For basic compounds like the target amine, peak tailing can be an issue due to strong interactions with residual silanols on the stationary phase. In HILIC, the addition of a small amount of a basic additive to the mobile phase can sometimes improve peak shape. For mixed-mode columns, the ion-exchange mechanism often mitigates this issue.

Conclusion

The successful purification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride hinges on selecting a chromatographic technique that can effectively manage its high polarity and basicity. Both HILIC and Mixed-Mode Chromatography offer powerful solutions. By understanding the principles of these techniques and systematically developing a method based on the likely impurity profile, researchers can confidently achieve the high levels of purity required for downstream applications in drug discovery and development. The protocols provided herein serve as a robust starting point for this critical purification endeavor.

References

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Available at: [Link]

  • PubMed. (2010). Synthesis of ortho-functionalized 4-aminomethylpyridazines as substrate-like semicarbazide-sensitive amine oxidase inhibitors. Available at: [Link]

  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Available at: [Link]

  • PubMed. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Available at: [Link]

Sources

Application

Application Notes and Protocols for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a heterocyclic amine of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a heterocyclic amine of significant interest in contemporary drug discovery, particularly as a structural component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The unique chemical architecture of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, featuring a morpholino-substituted pyridazine core with a reactive methanamine group, makes it a valuable building block for the synthesis of PROTACs and other novel therapeutic agents.

This document provides a comprehensive guide to the handling, storage, and preliminary characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (in both its monohydrochloride and dihydrochloride forms). The protocols outlined herein are designed to ensure the integrity of the compound and to provide a framework for its effective use in research and development workflows.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between the monohydrochloride and dihydrochloride salts of this compound, as they possess different molecular weights and potentially different physicochemical properties. Researchers should verify the specific form they have acquired from the supplier.

Property(6-Morpholinopyridazin-3-yl)methanamine hydrochloride[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride
Molecular Formula C₉H₁₅ClN₄O[1]C₁₀H₁₇Cl₂N₃O[2]
Molecular Weight 230.70 g/mol [1]266.16 g/mol [2]
CAS Number 1628557-00-5[1]1211358-60-9[2]
Appearance Typically a solidTypically a solid
Purity ≥95% (typical)[1]Supplier dependent

Safety, Handling, and Personal Protective Equipment (PPE)

Based on the GHS classification for the closely related dihydrochloride, (6-Morpholinopyridazin-3-yl)methanamine hydrochloride should be handled with care.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Function Verify Fume Hood Function Don PPE->Verify Fume Hood Function Weigh Compound Weigh Compound Verify Fume Hood Function->Weigh Compound Dissolve/Dispense Dissolve/Dispense Weigh Compound->Dissolve/Dispense Decontaminate Surfaces Decontaminate Surfaces Dissolve/Dispense->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Standard workflow for safely handling (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Storage and Stability

Proper storage is paramount to maintaining the chemical integrity of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

ParameterRecommendationRationale
Temperature 2-8°C[1][3]To minimize degradation from thermal stress.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)[1][3]To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed, light-resistant vialTo protect from moisture and photodegradation.
Location A dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents).To prevent accidental reactions and ensure a safe storage environment.
Protocol for Stability Assessment

Given the lack of published stability data, it is recommended that researchers perform their own stability studies, particularly if the compound is to be stored in solution. The following protocol, based on ICH guidelines, can be adapted for this purpose.[4][5]

Objective: To determine the stability of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in a chosen solvent system under various conditions.

Materials:

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

  • Solvent of interest (e.g., DMSO, water, PBS)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Incubators/ovens set to desired temperatures

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 10 mM) in the desired solvent.

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.

  • Stress Conditions:

    • Thermal Stability: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature for 3-5 cycles).

    • Photostability: Expose aliquots to a light source in a photostability chamber, alongside a control sample wrapped in aluminum foil.

  • Time Points: Analyze samples at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: Use a validated HPLC or LC-MS method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound against time for each condition to determine the degradation rate.

Solubility Determination

The solubility of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride will depend on the chosen solvent and the specific form of the salt. As a hydrochloride salt of an amine, it is expected to have higher solubility in aqueous and polar protic solvents.

Protocol for Preliminary Solubility Assessment

This protocol provides a qualitative and semi-quantitative assessment of solubility in common laboratory solvents.

Materials:

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

  • A range of solvents:

    • Aqueous: Deionized water, PBS (pH 7.4)

    • Alcohols: Ethanol, Methanol

    • Aprotic Polar: DMSO, DMF

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a series of clear vials.

  • Solvent Addition: Add a small, known volume of the first solvent (e.g., 100 µL) to the first vial.

  • Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another known volume of the solvent and repeat the vortexing and observation steps.

  • Record Results: Continue adding solvent incrementally until the solid is fully dissolved. Record the volume of solvent required to dissolve the initial mass of the compound.

  • Repeat for all Solvents: Repeat the process for each of the selected solvents.

Data Presentation:

SolventApproximate Solubility (mg/mL)Observations
Deionized Water
PBS (pH 7.4)
Ethanol
Methanol
DMSO
DMF

Workflow for Solubility Determination:

Start Start Weigh Compound (e.g., 1 mg) Weigh Compound (e.g., 1 mg) Start->Weigh Compound (e.g., 1 mg) Add Solvent (e.g., 100 µL) Add Solvent (e.g., 100 µL) Weigh Compound (e.g., 1 mg)->Add Solvent (e.g., 100 µL) Vortex (1-2 min) Vortex (1-2 min) Add Solvent (e.g., 100 µL)->Vortex (1-2 min) Visually Inspect Visually Inspect Vortex (1-2 min)->Visually Inspect Record Solubility Record Solubility Visually Inspect->Record Solubility Fully Dissolved Add More Solvent Add More Solvent Visually Inspect->Add More Solvent Solid Remains Add More Solvent->Vortex (1-2 min)

Caption: A stepwise workflow for determining the approximate solubility of the compound.

Application Protocol: Use as a PROTAC Linker Building Block

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride serves as a linker with a terminal amine, which can be used for conjugation to either a warhead (targeting the protein of interest) or an E3 ligase ligand in PROTAC synthesis.

Protocol for Amide Bond Formation

This protocol describes a general procedure for coupling the primary amine of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride with a carboxylic acid-functionalized molecule (e.g., a warhead or an E3 ligase ligand).

Materials:

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

  • Carboxylic acid-functionalized binding molecule

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Inert atmosphere (argon or nitrogen)

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule in the anhydrous solvent.

  • Activation: Add the coupling reagents (e.g., 1.2 equivalents of HATU and 2 equivalents of DIPEA) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Dissolve (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (1 equivalent) in a minimal amount of the anhydrous solvent and add it to the reaction mixture. Note: The hydrochloride salt may need to be neutralized in situ by the tertiary amine base for the reaction to proceed efficiently.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or saturated ammonium chloride solution) and extract the product with an appropriate organic solvent. Purify the crude product using column chromatography or preparative HPLC.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Morpholinopyyridazin-3-yl)methanamine hydrochloride

Welcome to the technical support center for the synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthesis and achieve higher yields and purity.

I. Synthesis Overview & Key Challenges

The synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a multi-step process that is crucial for the development of various pharmacologically active agents. The pyridazine core is a significant scaffold in medicinal chemistry.[1] The primary pathway involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitrile group. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide will deconstruct the synthesis into its critical stages, offering solutions to common problems and providing a deeper understanding of the underlying chemical principles.

Overall Synthetic Scheme

Synthesis_Workflow A 3,6-Dichloropyridazine B 3-Chloro-6-morpholinopyridazine A->B  Morpholine, Base   (SNA_r) C 6-Morpholinopyridazine-3-carbonitrile B->C  Cyanide Source (e.g., Zn(CN)2), Pd Catalyst   (Cyanation) D (6-Morpholinopyridazin-3-yl)methanamine C->D  Reducing Agent (e.g., H2/Ni, LiAlH4)   (Nitrile Reduction) E (6-Morpholinopyridazin-3-yl)methanamine hydrochloride D->E  HCl   (Salt Formation)

Caption: General synthetic route to (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

II. Troubleshooting Guide & FAQs

Step 1: Nucleophilic Aromatic Substitution (SNAr) of 3,6-Dichloropyridazine with Morpholine

This initial step is critical for establishing the morpholine moiety on the pyridazine ring. The reactivity of the chloro-substituents is enhanced by the electron-withdrawing nature of the ring nitrogens.[2]

Question 1: My SNAr reaction is sluggish or incomplete, resulting in a low yield of 3-chloro-6-morpholinopyridazine. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to an incomplete SNAr reaction. Let's break them down:

  • Insufficient Base: The choice and stoichiometry of the base are crucial. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

    • Troubleshooting:

      • Inorganic Bases: Anhydrous K2CO3 or Cs2CO3 are effective choices. Ensure the base is finely powdered and thoroughly dried to maximize its surface area and reactivity.

      • Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. Ensure they are freshly distilled to remove any nucleophilic impurities.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.

  • Inappropriate Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3]

      • Ethereal Solvents: Dioxane or THF can also be used, particularly at higher temperatures.

      • Moisture: Ensure your solvent is anhydrous. Water can compete with morpholine as a nucleophile, leading to undesired hydroxylation byproducts.

  • Reaction Temperature: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • If the reaction is slow at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. A typical temperature range is 80-120 °C.

  • Formation of Disubstituted Byproduct: While generally regioselective for the more reactive chlorine, high temperatures or prolonged reaction times can sometimes lead to the formation of the 3,6-dimorpholinopyridazine byproduct.

    • Troubleshooting:

      • Carefully control the stoichiometry of morpholine (use 1.0-1.1 equivalents).

      • Monitor the reaction closely and stop it once the starting material is consumed to minimize overreaction.

Question 2: I am observing significant amounts of an impurity with a similar polarity to my desired product. How can I identify and minimize it?

Answer:

The most likely impurity is the isomeric product, 3-morpholino-6-chloropyridazine. While the chlorine at the 6-position is generally more reactive, the formation of the isomer can occur.

  • Identification:

    • NMR Spectroscopy: 1H NMR can help distinguish between the isomers based on the chemical shifts and coupling constants of the pyridazine ring protons.

    • LC-MS: This is a powerful tool to identify the presence of isomers with the same mass-to-charge ratio.

  • Minimization:

    • Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the reaction.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different polar aprotic solvents to find the optimal conditions.

Step 2: Cyanation of 3-Chloro-6-morpholinopyridazine

This step introduces the nitrile functionality, which is a precursor to the final amine. Palladium-catalyzed cyanation is a common and effective method.

Question 3: My cyanation reaction is not going to completion, and I am recovering a significant amount of starting material. What should I check?

Answer:

Incomplete cyanation is often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity: The palladium catalyst is the heart of this reaction.

    • Troubleshooting:

      • Catalyst Choice: Pd(PPh3)4 or a combination of Pd2(dba)3 and a suitable phosphine ligand (e.g., Xantphos, dppf) are commonly used. Ensure the catalyst is of high quality and has been stored properly under an inert atmosphere.

      • Catalyst Loading: While typically low (1-5 mol%), insufficient catalyst loading can lead to a stalled reaction. A modest increase in the catalyst amount may be beneficial.

      • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent and reagents thoroughly.

  • Cyanide Source: The choice of cyanide source can impact the reaction efficiency.

    • Troubleshooting:

      • Zinc Cyanide (Zn(CN)2): This is a commonly used and relatively safe cyanide source. It is crucial that it is anhydrous.

      • Potassium Ferrocyanide (K4[Fe(CN)6]): This can be an alternative, but may require different reaction conditions.

  • Solvent and Temperature:

    • Troubleshooting:

      • Solvent: Anhydrous DMF or DMAc are good solvent choices.

      • Temperature: These reactions typically require elevated temperatures (e.g., 100-140 °C). Ensure your reaction is reaching and maintaining the target temperature.

Question 4: I am observing a dark-colored reaction mixture and the formation of palladium black. Is this normal?

Answer:

The formation of a dark color is common in palladium-catalyzed reactions. However, the precipitation of significant amounts of palladium black indicates catalyst decomposition, which will halt the reaction.

  • Causes of Catalyst Decomposition:

    • Oxygen: The presence of oxygen is a primary cause of catalyst decomposition.

    • High Temperatures: Excessive temperatures can lead to catalyst degradation.

    • Impurities: Impurities in the starting material or solvent can poison the catalyst.

  • Mitigation Strategies:

    • Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen.

    • Temperature Optimization: Find the lowest effective temperature for the reaction.

    • Purification of Starting Materials: Ensure your 3-chloro-6-morpholinopyridazine is free of impurities that could interfere with the catalyst.

Step 3: Reduction of 6-Morpholinopyridazine-3-carbonitrile

The reduction of the nitrile to the primary amine is the final transformation before salt formation. Various reducing agents can be employed for this step.[4]

Question 5: My nitrile reduction is producing a mixture of products, including the primary amine and some over-reduced or side-products. How can I improve the selectivity?

Answer:

The choice of reducing agent and reaction conditions is paramount for a clean and selective nitrile reduction.

  • Common Reducing Agents and Their Characteristics:

Reducing AgentTypical ConditionsAdvantagesPotential Issues
H2 / Raney Nickel H2 (balloon or pressure), Methanol/Ethanol, NH3 (optional)Cost-effective, scalable.Can be sensitive to functional groups, potential for over-reduction.
Lithium Aluminum Hydride (LiAlH4) Anhydrous THF or Et2O, 0 °C to refluxPowerful reducing agent, generally high yielding.[5]Highly reactive with water and protic solvents, requires careful handling.
Borane Complexes (e.g., BH3·THF) Anhydrous THFMilder than LiAlH4, good functional group tolerance.Can be slower, may require elevated temperatures.
Ammonia Borane Thermal decomposition conditionsEnvironmentally benign, tolerant of many functional groups.[6]May require specific temperature control.
  • Troubleshooting Selectivity:

    • Catalytic Hydrogenation (H2/Raney Ni):

      • The addition of ammonia to the reaction mixture can help suppress the formation of secondary amine byproducts.

      • Careful control of hydrogen pressure and temperature is necessary to avoid over-reduction of the pyridazine ring.

    • LiAlH4 Reduction:

      • Ensure a strictly anhydrous setup.

      • Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to control the exotherm.

      • The work-up procedure is critical. A Fieser work-up (sequential addition of water, 15% NaOH, and more water) is often used to quench the reaction and precipitate aluminum salts, making filtration easier.

    • Borane Reduction:

      • This is a good alternative if other functional groups in your molecule are sensitive to harsher reducing agents.

Question 6: The work-up of my LiAlH4 reduction is difficult, resulting in a gelatinous precipitate that is hard to filter. How can I improve this?

Answer:

This is a common issue with LiAlH4 reductions. The key is a carefully controlled quenching procedure.

  • Optimized Work-up Protocol (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 'x' mL of water (where 'x' is the mass in grams of LiAlH4 used).

    • Slowly add 'x' mL of 15% aqueous NaOH solution.

    • Slowly add '3x' mL of water.

    • Stir the mixture vigorously for 15-30 minutes. This should result in a granular precipitate that is much easier to filter.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your extraction solvent (e.g., THF, EtOAc).

Step 4: Formation and Purification of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt, which often aids in purification and improves the stability and handling of the final compound.

Question 7: I am having trouble crystallizing the hydrochloride salt, or the resulting solid is oily and difficult to handle. What can I do?

Answer:

Crystallization issues can arise from impurities or the choice of solvent.

  • Purification of the Free Base: Before attempting salt formation, ensure the free base, (6-Morpholinopyridazin-3-yl)methanamine, is as pure as possible. Column chromatography may be necessary at this stage.

  • Solvent Selection for Salt Formation:

    • Procedure: Dissolve the purified free base in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) dropwise with stirring.

    • Troubleshooting:

      • If the product oils out, try a different solvent system. A mixture of a polar solvent (to dissolve the salt) and a non-polar co-solvent (to induce precipitation) can be effective (e.g., methanol/diethyl ether, ethanol/hexanes).

      • Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

      • Seeding with a small crystal of the desired product (if available) can initiate crystallization.

  • Control of Stoichiometry: Use a slight excess of HCl (e.g., 1.1 equivalents) to ensure complete salt formation. However, a large excess can sometimes hinder crystallization.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-morpholinopyridazine
  • To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material), add anhydrous K2CO3 (1.5 eq).

  • Add morpholine (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 2: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine (LiAlH4 Reduction)
  • Under an inert atmosphere (Argon), suspend LiAlH4 (1.5-2.0 eq) in anhydrous THF (10-15 mL per gram of nitrile).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 6-morpholinopyridazine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and perform the Fieser work-up as described in Question 6.

  • Filter the resulting slurry through Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

IV. Data Summary

StepKey ReagentsTypical SolventsTemperature (°C)Common Challenges
SNAr Morpholine, K2CO3/DIPEADMF, Dioxane80 - 120Incomplete reaction, disubstitution byproduct.
Cyanation Zn(CN)2, Pd CatalystDMF, DMAc100 - 140Catalyst deactivation, incomplete conversion.
Nitrile Reduction LiAlH4, H2/Raney NiTHF, Methanol0 - RT (LiAlH4), RT (H2)Over-reduction, side-product formation, difficult work-up.
Salt Formation HClMethanol, Ethanol, EtherRTOiling out, poor crystallinity.

V. Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination A Pyridazine-Cl + Morpholine B Meisenheimer Complex (Resonance Stabilized Anion) A->B Slow C Meisenheimer Complex D Product + Cl- C->D Fast

Caption: The two-step mechanism of the SNAr reaction.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing pyridazine ring facilitates the initial nucleophilic attack by morpholine to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The subsequent rapid loss of the chloride leaving group restores the aromaticity of the ring.

VI. References

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235. [Link]

  • Haddenham, D., et al. (2009). Amine-Boranes: A New Class of Reducing Agents for the Mild and Selective Reduction of Nitriles. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • Roberts, J. D., & Regan, C. M. (1953). Reactions of 2-Chloropyridine with Nucleophilic Reagents. Journal of the American Chemical Society, 75(17), 4102-4103. [Link]

  • Gnanasekaran, R., & Nallasamy, R. (2010). A Simple and Efficient Method for the Reduction of Nitriles to Primary Amines Using Sodium Borohydride and Nickel(II) Chloride. Synthetic Communications, 40(14), 2135-2140. [Link]

  • Gomtsyan, A. (2012). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 4(12), 1537-1555. [Link]

  • Percec, V., et al. (2004). Palladium-Catalyzed Cyanation of Aryl Chlorides. The Journal of Organic Chemistry, 69(9), 3170-3173. [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. [Link]

  • Arnold, R. T., & Sprung, J. A. (1939). The Mechanism of the Nucleophilic Substitution Reaction of Halogenated Pyridines. Journal of the American Chemical Society, 61(9), 2475-2476. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?[Link]

Sources

Optimization

Overcoming solubility issues with (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Welcome to the dedicated technical support guide for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, particularly those related to solubility, that may arise during its experimental use. Our approach is rooted in foundational chemical principles to provide you with not just solutions, but a deeper understanding of the compound's behavior in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when working with (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Question 1: I'm having trouble dissolving (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in water. What is the recommended starting point?

As a hydrochloride salt, (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is designed for enhanced aqueous solubility compared to its free base form.[1][2] The protonated amine group significantly increases the molecule's polarity, facilitating interaction with water molecules. However, its solubility is not infinite and can be influenced by several factors.

Question 2: My compound dissolved initially in my neutral aqueous buffer, but then a precipitate formed. What happened and how can I fix it?

This is a classic issue related to the pH-dependent solubility of amine hydrochloride salts.[3] In solution, an equilibrium exists between the protonated (soluble) and the deprotonated or free base (less soluble) forms of the molecule.

  • The Chemistry: The hydrochloride salt is stable in acidic to near-neutral pH. However, if your buffer is at a neutral or slightly alkaline pH, it can deprotonate the amine, shifting the equilibrium towards the less soluble free base form, causing it to precipitate out of solution.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your final solution. If it is neutral or basic, this is the likely cause.

    • Acidify the Solution: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. The precipitate should redissolve as the compound converts back to its protonated hydrochloride form.

    • Future Prevention: Prepare your stock solution in a slightly acidic aqueous medium (e.g., water with a small amount of HCl, or a buffer with a pH of 4-6) before diluting it into your final, higher pH experimental medium. This ensures the compound is fully dissolved and stable before the final dilution.

Question 3: Can I dissolve (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in organic solvents like DMSO or ethanol?

Yes, this is a common and effective strategy, especially for preparing high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent that can dissolve a wide array of organic molecules, including amine salts.[4] It is an excellent choice for creating a concentrated stock solution (e.g., 10-50 mM).

  • Ethanol: Alcohols like ethanol can also be used. The solubility might be lower than in DMSO, but it can be a suitable alternative depending on the required concentration and the tolerance of your experimental system to this solvent.

Important Consideration: When you dilute a stock solution prepared in an organic solvent into an aqueous buffer, you might encounter precipitation if the final concentration of the compound exceeds its solubility limit in the aqueous medium. This is known as "crashing out." To avoid this, ensure vigorous stirring during dilution and consider a serial dilution approach.

Question 4: I've tried water, and my compound still won't dissolve to the concentration I need. What are my options?

When facing significant solubility challenges, a systematic approach is key. Consider the following strategies, which can be used alone or in combination:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For aqueous solutions, adding a small percentage (e.g., 5-10%) of DMSO or ethanol to your buffer can significantly improve the solubility of organic compounds.

  • pH Adjustment: As discussed, ensuring your aqueous solution is slightly acidic is crucial for maximizing the solubility of this amine hydrochloride.

  • Heating and Sonication: Gentle heating (to 40-50°C) can increase the rate of dissolution and the solubility limit. Sonication can also be used to break up solid particles and facilitate dissolution. Always check the compound's stability at elevated temperatures if this information is available.

  • Formulation with Excipients: For more advanced applications, formulation with solubilizing agents like cyclodextrins can be explored, although this requires significant developmental work.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate the Required Mass: Determine the mass of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride needed for your desired volume and concentration. The molecular weight should be obtained from the supplier's technical data sheet.

  • Initial Dispensing: Weigh the compound in a suitable container (e.g., a conical tube).

  • Solvent Addition: Add approximately 80% of the final desired volume of sterile, deionized water.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath to gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.

  • pH Check (Optional but Recommended): If dissolution is still incomplete, check the pH. If it is neutral, add 1 M HCl dropwise until the solution clears. Be careful not to make the solution overly acidic if your experiment is pH-sensitive.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution
  • Calculate and Weigh: Determine the required mass of the compound for your desired volume and concentration.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride should readily dissolve in DMSO at this concentration. Gentle warming can be used if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Data Presentation

Table 1: Recommended Solvents and General Approaches for Solubilizing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Solvent SystemRecommended UseKey Considerations
Deionized Water (slightly acidified) Primary solvent for aqueous assaysMaintain a slightly acidic pH (4-6) to ensure the compound remains in its soluble, protonated form.
Aqueous Buffers (e.g., PBS, TRIS) Dilution into final assay mediaBe mindful of the buffer's final pH. If neutral or alkaline, precipitation of the free base may occur.
DMSO High-concentration stock solutionsExcellent for initial solubilization. Be aware of potential "crashing out" upon dilution into aqueous systems.
Ethanol Alternative for stock solutionsMay have lower solubilizing capacity than DMSO. Check for compatibility with your experimental system.
Water/Organic Co-solvent Mixtures For intermediate solubility challengesAdding 5-10% DMSO or ethanol to an aqueous solution can improve solubility.

Visualized Workflow

Troubleshooting Solubility Issues: A Decision Tree

This diagram outlines a logical workflow for addressing solubility problems with (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Solubility_Troubleshooting Solubility Troubleshooting Workflow start Start: Compound does not dissolve solvent_choice What is the solvent? start->solvent_choice aqueous Aqueous Solvent (Water/Buffer) solvent_choice->aqueous Aqueous organic Organic Solvent (DMSO/Ethanol) solvent_choice->organic Organic check_ph Check pH of the solution aqueous->check_ph heat_sonicate_org Action: Gentle warming (37-50°C) and/or sonication organic->heat_sonicate_org ph_neutral_alkaline pH is Neutral or Alkaline check_ph->ph_neutral_alkaline ≥ 7 ph_acidic pH is Acidic check_ph->ph_acidic < 7 add_acid Action: Add dilute HCl dropwise to lower pH ph_neutral_alkaline->add_acid heat_sonicate_aq Action: Gentle warming (37-50°C) and/or sonication ph_acidic->heat_sonicate_aq success Success: Compound Dissolved add_acid->success use_cosolvent Still insoluble? Consider using a co-solvent (e.g., 5-10% DMSO) heat_sonicate_aq->use_cosolvent use_cosolvent->success Yes fail Consult further (consider alternative solvent or formulation) use_cosolvent->fail No heat_sonicate_org->success

Caption: A decision tree for troubleshooting solubility.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. UAlberta Chemistry Course Notes. [Link]

  • PubChem. (n.d.). [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Product Page. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of (6-Morpholinopy-ridazin-3-yl)methanamine Hydrochloride Solutions

Welcome to the technical support center for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of solutions containing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solution Preparation and Initial Observations

Question 1: I've just prepared a stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in water, and it appears slightly cloudy. Is this normal?

Answer:

Initial cloudiness in aqueous solutions of amine hydrochloride salts can occur and may be attributed to a few factors.[1][2] It's crucial to address this to ensure accurate and reproducible experimental results.

  • Causality: The hydrochloride salt form of an amine enhances its solubility in aqueous solutions. However, the dissolution kinetics can sometimes be slow, or the solution may be close to its saturation point, leading to transient cloudiness. It is also possible that the salt is not fully dissociated, or there may be interactions with dissolved gases like carbon dioxide, which can affect the local pH and solubility.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution gently to 30-40°C. This often increases the dissolution rate and solubility.

    • Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution process.

    • pH Adjustment: While generally not recommended as it can alter the compound's stability, a very slight adjustment of the pH with dilute HCl may help in solubilizing the free amine if any is present.

    • Solvent Consideration: If your experimental design allows, consider using a co-solvent system, such as a small percentage of ethanol or DMSO, before adding the aqueous buffer.

Question 2: What is the recommended solvent for preparing a stable stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride?

Answer:

For general use, sterile, deionized water or a buffered solution is recommended. The choice of solvent can significantly impact the stability of the compound.

  • Expert Insight: Amine hydrochloride salts are generally most stable in slightly acidic conditions, as the protonated form is less susceptible to certain degradation pathways.[1] Preparing the solution in a buffer with a pH between 4 and 6 is a good starting point.

  • Key Considerations:

    • Avoid Basic Conditions: High pH environments can deprotonate the amine, making it more susceptible to oxidation and other degradation reactions.

    • Purity of Solvents: Always use high-purity solvents to avoid introducing contaminants that could catalyze degradation.

Stability Under Stress Conditions (Forced Degradation)

Forced degradation studies are a critical component of pharmaceutical development, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[3][4][5]

Question 3: I am designing a forced degradation study for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. What conditions should I consider?

Answer:

A comprehensive forced degradation study should expose the compound to a variety of stress conditions to understand its intrinsic stability.[5][6][7] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and quantify the degradants.[6]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the morpholine or pyridazine ring
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis, potential for ring opening
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the amine or morpholine nitrogen
Thermal Degradation 60-80°C for up to 7 days (in solid state and solution)General decomposition
Photostability Exposure to ICH-compliant light source (UV and visible)Photolytic degradation

Question 4: My HPLC analysis after forced degradation shows multiple new peaks. How do I determine if these are actual degradants or artifacts?

Answer:

Distinguishing between genuine degradation products and analytical artifacts is crucial for accurate stability assessment.

  • Expertise-Driven Approach:

    • Control Samples: Always run a control sample (the compound in the same solvent, not subjected to stress) alongside your stressed samples. Any new peaks in the stressed samples that are not present in the control are likely degradants.

    • Blank Injections: Inject a blank (the stress medium without the drug substance, e.g., 0.1 M HCl) to ensure that no peaks are eluting from the reagents themselves.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main compound and the new peaks. Co-eluting peaks can indicate impurities.

    • Mass Spectrometry (LC-MS): The most definitive way to identify degradants is to use LC-MS. This will provide the molecular weight of the new peaks, allowing you to propose potential structures.

Analytical Method Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing the stability of amine compounds.[8][9]

Question 5: I am observing peak splitting or tailing for the main peak of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride during my HPLC analysis. What could be the cause?

Answer:

Peak asymmetry in HPLC analysis of amine hydrochlorides is a frequent issue that can compromise data quality.[10]

  • Causality and Troubleshooting:

    • Secondary Interactions: The amine group can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

      • Solution: Use a column with end-capping or a base-deactivated column. Alternatively, add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

    • pH Mismatch: If the pH of the sample diluent is significantly different from the mobile phase, it can cause peak distortion.

      • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.[10]

    • On-Column Conversion: The presence of both the free amine and its hydrochloride salt can sometimes lead to two closely eluting peaks or a split peak.[10]

      • Solution: Ensure the mobile phase is well-buffered to maintain a consistent pH throughout the analysis.[10]

Question 6: What is a good starting point for an HPLC method for the stability analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride?

Answer:

A robust, stability-indicating HPLC method is essential. Here is a recommended starting point:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines and is a common ion-pairing agent.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or PDAThe pyridazine ring should have a strong UV chromophore.
Column Temperature 30°CTo ensure reproducible retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study based on ICH guidelines.[11][12][13][14][15]

  • Prepare a stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or 50:50 water:acetonitrile).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Add an equal volume of 6% H₂O₂ to a vial to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Stress: Incubate a vial of the stock solution at 60°C.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively, before injection.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Vials Aliquot into Multiple Vials Stock->Vials Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (60°C) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize If applicable HPLC HPLC Analysis Sampling->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Long-Term Stability

Question 7: What are the recommended storage conditions for a solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride for long-term stability studies?

Answer:

Long-term stability studies should be conducted under controlled conditions as recommended by the International Council for Harmonisation (ICH).[11][12][13][14][15]

Storage ConditionTemperatureRelative HumidityStudy Duration
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
  • Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11]

Diagram: Stability Study Decision Tree

StabilityDecisionTree Start Start Stability Study Accelerated Accelerated Study (40°C/75% RH, 6 mo) Start->Accelerated LongTerm Long-Term Study (25°C/60% RH, 12 mo+) Start->LongTerm SignificantChange Significant Change? Accelerated->SignificantChange Pass Establish Shelf-Life LongTerm->Pass Intermediate Intermediate Study (30°C/65% RH) SignificantChange->Intermediate Yes SignificantChange->Pass No Intermediate->Pass No Change Fail Reformulate or Re-evaluate Intermediate->Fail Significant Change

Caption: Decision tree for stability testing based on ICH guidelines.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • PubChem. [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Kim, B., et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 369-377. [Link]

  • International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ICH. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Strong, R., & Rechtien, R. (2012). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. AFPM Q&A and Technology Forum. [Link]

  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • University of Helsinki. (2019). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

Sources

Optimization

Optimizing dosage and administration of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Technical Support Center: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride A Guide to Experimental Design and Troubleshooting Disclaimer: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a novel research com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

A Guide to Experimental Design and Troubleshooting

Disclaimer: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a novel research compound. As such, publicly available data regarding its specific dosage and administration are limited. This guide is designed by synthesizing established principles for working with new small molecule entities and provides a rigorous framework for developing your own optimized protocols.

Section 1: Compound Characterization & Handling

Before initiating any biological experiments, it is critical to understand the fundamental properties of the compound. This ensures reproducibility and prevents costly errors.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride?

A1: Based on available chemical data, the compound has the following properties[1][2][3]:

  • Molecular Formula: C₉H₁₅ClN₄O

  • Molecular Weight: 230.7 g/mol

  • CAS Number: 1628557-00-5

  • Appearance: Typically a solid powder.

  • Purity: Usually supplied at ≥95% purity. Always verify the certificate of analysis (CoA) from your supplier.

  • Storage: Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation[1].

Q2: How should I properly store this compound for long-term and short-term use?

A2: Proper storage is crucial for maintaining the compound's integrity.

  • Powder (Long-term): For maximum stability, store the solid powder at -20°C, protected from light and moisture[4]. The supplier's recommendation of 2-8°C is also acceptable, but colder temperatures are generally preferred for long-term stability[1]. Always store in a tightly sealed container with a desiccant.

  • Stock Solutions (Short-term): Once dissolved, stock solutions are more prone to degradation. It is best practice to aliquot stock solutions into single-use volumes and store them at -80°C for up to 6 months, or -20°C for up to 1 month[4]. Avoid repeated freeze-thaw cycles.

Q3: The compound arrived at room temperature. Is it still viable?

A3: Most small molecule powders are stable at room temperature for the duration of shipping[4]. However, upon receipt, you should immediately transfer it to the recommended storage conditions[5][6]. If you have concerns, a quality control check (e.g., HPLC-MS) can confirm its integrity.

Section 2: Solubility & Stock Solution Preparation

A common failure point in experiments is improper solubilization of the test compound.

Troubleshooting Guide

Problem: My compound won't dissolve in my chosen solvent.

  • Plausible Cause: The solvent may not be appropriate for the compound's chemical structure. As a hydrochloride salt, it is expected to have some aqueous solubility, but this is not guaranteed.

  • Solution Workflow:

    • Start with Aqueous Buffers: Attempt to dissolve the compound in phosphate-buffered saline (PBS) at a physiological pH (~7.4).

    • Use Organic Solvents: If aqueous solubility is low, dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions[4].

    • Gentle Heating & Agitation: Gently warm the solution (to 37°C) and vortex or sonicate to aid dissolution. Do not overheat, as this can degrade the compound.

    • pH Adjustment: For hydrochloride salts, solubility can sometimes be improved by slightly adjusting the pH. Use dilute HCl or NaOH to test this, but be mindful of how pH changes might affect your experimental system.

Experimental Protocol: Solubility Assessment

Objective: To determine the optimal solvent for creating a high-concentration stock solution.

Methodology:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several sterile microfuge tubes.

  • Add a small, measured volume (e.g., 100 µL) of each test solvent (e.g., Water, PBS, DMSO, Ethanol) to a separate tube.

  • Vortex each tube for 2 minutes.

  • Observe for complete dissolution. If dissolved, add another measured volume of solvent to determine the saturation point.

  • If not dissolved, gently warm to 37°C and sonicate for 10 minutes.

  • Record the solubility in a clear table.

Data Presentation: Hypothetical Solubility Results

SolventSolubility at 25°C (Approx.)Observations
Water< 1 mg/mLIncomplete dissolution, suspension forms.
PBS (pH 7.4)~5 mg/mLDissolves with vortexing.
DMSO> 50 mg/mLReadily dissolves.
Ethanol~10 mg/mLDissolves with gentle warming.

This table contains hypothetical data for illustrative purposes.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

Rationale: Preparing a concentrated stock in DMSO allows for minimal solvent introduction into the final assay medium, reducing potential toxicity[4].

Methodology:

  • Calculate the required mass of the compound. For a 10 mM solution (0.01 mol/L) in 1 mL (0.001 L): Mass (g) = 0.01 mol/L * 0.001 L * 230.7 g/mol = 0.002307 g = 2.31 mg.

  • Accurately weigh 2.31 mg of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

  • Add it to a sterile, light-protected vial.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex until fully dissolved. A brief sonication can be used if necessary.

  • Aliquot into single-use tubes and store at -80°C.

Section 3: In Vitro Dosage & Administration

Optimizing the compound's concentration is key to obtaining meaningful in vitro data.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} /dot Caption: Workflow for In Vitro Experimentation.

Frequently Asked Questions (FAQs)

Q1: What concentration range should I start with for my cell-based assays?

A1: For a novel compound, it is essential to first establish a dose-response curve for cytotoxicity. A broad range is recommended for initial screening, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM)[7]. This helps identify the concentration at which the compound becomes toxic to the cells, which is crucial for interpreting results from functional assays.

Q2: My cells are dying, even at low concentrations. What's wrong?

A2: This could be due to several factors:

  • High Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher levels can be toxic to many cell lines[4]. Always include a "vehicle control" (medium + DMSO at the same concentration) to verify that the solvent is not the cause.

  • Compound Potency: The compound may simply be highly cytotoxic.

  • Contamination: Test your stock solution and media for bacterial or fungal contamination.

Q3: I'm not seeing any effect in my functional assay. What should I do?

A3:

  • Increase Concentration: If you have already established that the compound is not toxic at higher concentrations, you may need to increase the dose.

  • Check Compound Integrity: The compound may have degraded. Prepare a fresh dilution from your frozen stock. If the problem persists, use a new, unthawed aliquot.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Consider a more direct or sensitive readout for your biological question.

Experimental Protocol: Serial Dilution for a Dose-Response Experiment

Objective: To prepare a range of working solutions for treating cells in a 96-well plate.

Methodology:

  • Thaw your 10 mM stock solution.

  • Perform an initial 1:100 dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. This creates a 100 µM working solution.

  • Set up a serial dilution plate or series of tubes. Add 50 µL of medium to 9 wells.

  • Add 100 µL of the 100 µM solution to the first well and mix.

  • Transfer 50 µL from the first well to the second well, mix, and repeat across the plate to create a 1:2 serial dilution. This will yield concentrations of 100 µM, 50 µM, 25 µM, and so on.

  • Use these working solutions to treat your cells.

Section 4: In Vivo Dosing & Administration

Transitioning to in vivo models requires careful consideration of formulation, route of administration, and animal welfare.

dot graph { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} /dot Caption: Decision workflow for In Vivo Formulation and Dosing.

Troubleshooting Guide

Problem: The formulated compound is precipitating before or during injection.

  • Plausible Cause: The compound has low aqueous solubility and is crashing out of solution when the organic solvent (like DMSO) is diluted into an aqueous environment. This is a common challenge in moving from in vitro to in vivo.[8]

  • Solution Workflow:

    • Reduce DMSO: The final concentration of DMSO for in vivo studies should be minimized, preferably to 5% or lower, as it can cause local irritation and has its own biological effects[4][8].

    • Use a Co-solvent System: A more robust formulation may be required. Common excipients used to improve solubility for in vivo studies include PEG400, Tween 80, or Solutol HS 15.[9] A typical formulation might be 5% DMSO, 40% PEG400, and 55% saline.

    • pH Adjustment: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9) to avoid injection site reactions[10].

    • Prepare Fresh: Always prepare the final dosing solution fresh each day and observe it for precipitation before administration.

Problem: The animals are showing signs of distress or toxicity (e.g., weight loss, lethargy) even at doses that should be therapeutic.

  • Plausible Cause: The vehicle itself may be causing toxicity, or the compound has a narrow therapeutic window.

  • Solution Workflow:

    • Dose the Vehicle Alone: Always include a control group of animals that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.[11]

    • Conduct a Maximum Tolerated Dose (MTD) Study: Before a full efficacy study, perform a dose-escalation study in a small number of animals to identify the MTD. This will inform the dose selection for the main experiment.

    • Refine the Formulation: Some vehicles are better tolerated than others. If you suspect vehicle toxicity, explore alternative formulations. For example, a suspension in 0.5% carboxymethylcellulose (CMC) might be better tolerated for oral dosing than a solvent-based formulation.[8]

References

  • (6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride | C10H17Cl2N3O. PubChem. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available from: [Link]

  • Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Available from: [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN. Available from: [Link]

  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. Available from: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available from: [Link]

  • Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of Hawai'i at Manoa. Available from: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available from: [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Semantic Scholar. Available from: [Link]

  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Canadian Scientific. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Lead Sciences. Available from: [Link]

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Kebao. Available from: [Link]

  • (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Seedion. Available from: [Link]

  • (6-Morpholinopyridazin-3-yl)MethanaMine hydrochloride [1628557-00-5] Production Factory. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (6-Morpholinopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Our focus is on anticipating and resolving common challenges encountered during production, ensuring process robustness, purity, and safety.

Section 1: Synthesis Pathway and Core Principles

The production of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a multi-step process involving the sequential modification of a pyridazine core. The pyridazine ring system is characterized by its unique electronic properties, including weak basicity and a high dipole moment, which influence its reactivity in nucleophilic substitution reactions.[1] A robust and scalable synthesis strategy is outlined below.

Proposed Synthetic Route

The most common and scalable approach begins with 3,6-dichloropyridazine and proceeds through four key transformations:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine moiety by reacting 3,6-dichloropyridazine with morpholine.

  • Cyanation: Conversion of the remaining chloro group to a nitrile (cyanide) group. This step is critical for introducing the one-carbon extension required for the methanamine side chain.

  • Nitrile Reduction: Reduction of the nitrile group to the primary amine, yielding the free base of the target molecule.

  • Salt Formation: Conversion of the free amine to its stable hydrochloride salt for improved handling, stability, and solubility.

G cluster_0 Overall Synthetic Pathway Start 3,6-Dichloropyridazine Int1 6-Chloro-3-morpholinopyridazine Start->Int1  Step 1: Morpholine  (S N Ar) Int2 6-Morpholinopyridazine-3-carbonitrile Int1->Int2  Step 2: Cyanation   FreeAmine (6-Morpholinopyridazin-3-yl)methanamine (Free Base) Int2->FreeAmine  Step 3: Nitrile Reduction   FinalProduct (6-Morpholinopyridazin-3-yl)methanamine HCl FreeAmine->FinalProduct  Step 4: HCl Salt  Formation

Caption: High-level overview of the four-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are several critical safety points:

  • Morpholine: Morpholine is a corrosive and flammable liquid.[2] It can cause severe skin burns and eye damage.[2] Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[3][4]

  • Cyanide Source (e.g., NaCN, KCN, or Zn(CN)2): Cyanide salts are highly toxic. Accidental acidification will release hydrogen cyanide (HCN) gas, which is extremely poisonous. All cyanation reactions must be performed in a certified fume hood with a dedicated cyanide waste stream. A quench solution (e.g., bleach and caustic soda) should always be readily available.

  • Hydrogen Chloride (HCl): Anhydrous HCl, often used for salt formation, is a corrosive gas. It can be handled as a solution in solvents like dioxane or isopropanol.[5] Aqueous HCl is also highly corrosive. Both forms can cause severe respiratory and skin irritation.

Q2: What analytical techniques are recommended for in-process control and final product release? A2: A combination of methods is essential for robust process control:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction completion at each step.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity, starting material consumption, and byproduct formation. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of intermediates and the final product. 1H and 13C NMR will confirm the correct installation of substituents and the overall molecular structure.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

Q3: How should the final hydrochloride salt be stored? A3: The hydrochloride salt is generally more stable than the free base. However, like many amine salts, it can be hygroscopic. Store the final product in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Section 3: Troubleshooting Guides by Synthesis Step

Step 1: Nucleophilic Substitution with Morpholine

Q: My reaction is sluggish or incomplete, resulting in low yields of 6-chloro-3-morpholinopyridazine. What should I investigate? A: This is a common issue often related to reaction conditions. The electron-deficient nature of the pyridazine ring facilitates SNAr, but kinetics can be slow.

  • Causality: The reaction requires sufficient thermal energy to overcome the activation barrier. The choice of base and solvent is also critical to deprotonate the morpholine and facilitate the reaction.

  • Troubleshooting Steps:

    • Temperature: Ensure the reaction temperature is adequate. These reactions often require heating, sometimes to reflux.

    • Base: A non-nucleophilic base is often required to scavenge the HCl generated in situ. If not using excess morpholine as the base, consider adding a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Solvent: The choice of solvent can significantly impact reaction rates. See the table below for guidance.

Solvent Typical Temperature Advantages/Disadvantages
Ethanol / IsopropanolRefluxGood solubility for reactants; easy to remove.
Acetonitrile (MeCN)RefluxAprotic polar solvent, can accelerate SNAr.
Dioxane / THF80-100 °CHigher boiling points, good for less reactive substrates.
N,N-Dimethylformamide (DMF)80-120 °CExcellent solvating power, but can be difficult to remove.
Step 2: Cyanation

Q: The cyanation of 6-chloro-3-morpholinopyridazine is not proceeding. What are the likely causes? A: This transformation often requires a catalyst and anhydrous conditions.

  • Causality: The C-Cl bond on the pyridazine ring needs to be activated for substitution by the cyanide nucleophile. Palladium or nickel catalysts are commonly used to facilitate this process through a cross-coupling mechanism.

  • Troubleshooting Steps:

    • Catalyst System: Ensure you are using an appropriate catalyst and ligand system (e.g., Pd(PPh3)4, Pd2(dba)3 with a suitable phosphine ligand). Catalyst activity can be compromised by impurities.

    • Anhydrous Conditions: Water can interfere with many organometallic catalysts. Ensure all solvents and reagents are thoroughly dried before use.

    • Cyanide Source: Zinc cyanide (Zn(CN)2) is often preferred for safety and reactivity in palladium-catalyzed reactions over NaCN or KCN.

Step 3: Nitrile Reduction

Q: My nitrile reduction is producing byproducts or is incomplete. How can I improve selectivity and conversion? A: Nitrile reduction is a high-energy transformation that can lead to side reactions if not properly controlled.

  • Causality: The choice of reducing agent and reaction conditions determines the outcome. Over-reduction or side reactions can occur. The primary amine product can also react with intermediates.

  • Troubleshooting Steps:

    • Reducing Agent: Catalytic hydrogenation is often the cleanest method for scale-up.

    • Catalyst Poisoning: The nitrogen and sulfur (from morpholine) atoms in the molecule can act as catalyst poisons. Use a higher catalyst loading or a poison-resistant catalyst like Raney Nickel or a specially treated Pd catalyst.

    • Ammonia/Acid: Adding ammonia to the hydrogenation reaction can suppress the formation of secondary amine byproducts. Conversely, performing the reduction under acidic conditions (which protonates the product as it forms) can also prevent side reactions.

Method Conditions Pros/Cons for Scale-Up
Catalytic Hydrogenation H2 gas, Raney Ni or Pd/C, NH3/MeOHPro: Clean, high-yielding, cost-effective. Con: Requires specialized high-pressure equipment.
Lithium Aluminum Hydride (LAH) Anhydrous THF or Ether, 0 °C to RTPro: Very effective. Con: Highly reactive, dangerous exotherm, difficult workup at scale. Not recommended.
Borane (BH3-THF) Anhydrous THFPro: Milder than LAH. Con: Expensive, requires careful handling of borane reagents.
Step 4: Hydrochloride Salt Formation & Isolation

Q: Upon adding HCl, my product separates as a sticky oil instead of a crystalline solid. How can I achieve proper crystallization? A: This is a very common and frustrating problem in amine salt formation, often caused by impurities or incorrect solvent conditions.[7][8]

  • Causality: Crystallization requires the formation of an ordered lattice. Impurities disrupt this process. The solubility of the salt in the chosen solvent system is also paramount; if it's too soluble, it won't precipitate, and if it's poorly soluble, it may crash out as an amorphous oil.

  • Troubleshooting Flowchart:

G start Dissolve Purified Free Base in Solvent (e.g., IPA, EtOAc) add_hcl Add Anhydrous HCl Solution (e.g., in Dioxane or IPA) start->add_hcl decision Product Oiled Out? add_hcl->decision c_impurity Cause: Impurities Present? decision->c_impurity Yes success Crystalline Solid Precipitates. Filter, Wash, and Dry. decision->success No s_impurity Solution: Re-purify free base (chromatography or distillation). c_impurity->s_impurity c_solvent Cause: Solvent System Too Polar? c_impurity->c_solvent s_solvent Solution: Add an anti-solvent slowly (e.g., Heptane, MTBE). Or, re-run in a less polar solvent. c_solvent->s_solvent c_water Cause: Water Present? c_solvent->c_water s_water Solution: Ensure anhydrous conditions. Use HCl in an organic solvent, not aqueous HCl. c_water->s_water

Caption: Troubleshooting logic for amine hydrochloride salt crystallization.

Section 4: Experimental Protocol Example

This protocol is a representative example for laboratory-scale synthesis and should be optimized for each specific setup and scale.

Step 1: 6-Chloro-3-morpholinopyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in isopropanol (5-10 volumes), add morpholine (2.5 eq).

  • Heat the mixture to reflux (approx. 82 °C) and monitor by TLC/HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product, which can be purified by column chromatography or recrystallization.

Step 2: 6-Morpholinopyridazine-3-carbonitrile

  • Combine 6-chloro-3-morpholinopyridazine (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh3)4 (0.05 eq) in anhydrous DMF (10 volumes).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction to 100-120 °C and monitor by HPLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and catalyst residues.

  • Wash the organic phase extensively with water to remove DMF, then with brine.

  • Dry, concentrate, and purify the crude product.

Step 3: (6-Morpholinopyridazin-3-yl)methanamine (Free Base)

  • In a high-pressure vessel, dissolve 6-morpholinopyridazine-3-carbonitrile (1.0 eq) in methanol saturated with ammonia.

  • Add a slurry of Raney Nickel (approx. 10-20% by weight) in methanol.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-50 °C with vigorous stirring.

  • Monitor hydrogen uptake and reaction progress by HPLC.

  • Upon completion, carefully vent the vessel and filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 4: (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

  • Dissolve the crude free base in a minimal amount of isopropanol (IPA).

  • Slowly add a 2M solution of HCl in diethyl ether or a 4M solution in dioxane (1.05 eq) dropwise with stirring at 0-5 °C.

  • If a precipitate forms, continue stirring in the cold for 1-2 hours. If it oils out, refer to the troubleshooting guide (Section 3).

  • Collect the solid by filtration, wash with cold IPA and then with diethyl ether.

  • Dry the white solid under high vacuum to a constant weight.

Section 5: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

  • Reddit r/chemistry. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Google Patents. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines.

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. [Link]

  • ScienceMadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Walchem. (2024). Chemical Compatibility Chart. [Link]

  • ResearchGate. (2025). Recent Advances in Pyridazine Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • The Journal of Organic Chemistry. (2014). Synthesis of Saturated N-Heterocycles. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. [Link]

  • Canada.ca. (2025). Hazardous substance assessment – Morpholine. [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. [Link]

  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]

  • PMC. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

Sources

Optimization

Modifying experimental protocols for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided in this guide is for research purposes only. Due to the limited publicly available data for (6-Morpholinopyrida...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research purposes only. Due to the limited publicly available data for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, some recommendations are based on established principles for amine hydrochlorides and data from structurally similar compounds. Always refer to the material safety data sheet (MSDS) and perform small-scale pilot experiments to validate protocols for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride?

As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[1] Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][3] For long-term storage, maintaining a desiccated environment is recommended.

Q2: What is the expected solubility of this compound?

Q3: What are the primary safety precautions when handling this compound?

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride should be handled with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust by working in a well-ventilated area or a fume hood.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]

Q4: How can I prepare a stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride?

For a starting point, we recommend preparing a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[8] Sonication or gentle warming can be employed to aid dissolution.[5] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent before diluting with the aqueous buffer to prevent precipitation.

Troubleshooting Experimental Protocols

Issue 1: Difficulty Dissolving the Compound

Q: I am having trouble getting (6-Morpholinopyridazin-3-yl)methanamine hydrochloride to dissolve in my desired solvent.

A: Solubility issues are a common challenge. Here is a systematic approach to troubleshoot this problem:

  • Solvent Selection: As a hydrochloride salt, the compound's solubility is pH-dependent. In aqueous solutions, ensure the pH is slightly acidic to maintain the protonated, more soluble form. For organic reactions, consider polar aprotic solvents like DMF or DMSO, or alcohols like ethanol.[5][8]

  • Temperature: The solubility of similar compounds, such as 6-chloropyridazin-3-amine, has been shown to increase with temperature.[5] Gentle warming of the solution (e.g., in a 37°C water bath) can significantly improve solubility. However, be cautious about potential degradation at elevated temperatures and always conduct a small-scale test first.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance the rate of dissolution.

  • pH Adjustment (for aqueous solutions): If you are working with an aqueous buffer and observe precipitation, the pH may be too high, causing the free base to precipitate. Try lowering the pH of the buffer to see if the compound redissolves.

  • Weigh the desired amount of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in a suitable vial.

  • Add a small volume of your primary solvent (e.g., DMSO).

  • Vortex the mixture thoroughly.

  • If the compound is not fully dissolved, place the vial in a sonicator for 5-10 minutes.

  • If solubility is still an issue, gently warm the vial in a water bath (not exceeding 40-50°C) with intermittent vortexing.

  • Once dissolved, this stock solution can be added dropwise to your experimental system. For aqueous systems, this method helps to avoid precipitation upon dilution.

start Compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO, DMF, Ethanol for organic) start->solvent temp Have you tried gentle warming? (e.g., 37°C water bath) solvent->temp Yes fail Consult further literature for alternative solvents or formulations solvent->fail No, try a different solvent sonicate Have you tried sonication? temp->sonicate Yes temp->fail No, try warming ph For aqueous solutions, is the pH appropriate? (Slightly acidic is often better for amine salts) sonicate->ph Yes sonicate->fail No, try sonicating success Compound Dissolved ph->success Yes ph->fail No, adjust pH or reconsider solvent start Start: Consistent Results Workflow storage Store solid compound in a desiccator start->storage weigh Weigh compound quickly and accurately storage->weigh stock Prepare fresh stock solution or use a properly stored aliquot weigh->stock dissolve Ensure complete dissolution (sonicate/warm if needed) stock->dissolve pipette Use appropriate pipetting technique for viscous solvents dissolve->pipette experiment Perform experiment pipette->experiment end End: Consistent Results experiment->end

Caption: Workflow for consistent experimental outcomes.

References

  • Ducoux, J. P., et al. (1999). Morpholine derivatives and their use as therapeutic agents.
  • Shakleya, D. M., et al. (2014). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution. Journal of Analytical Toxicology, 38(8), 528-533. [Link]

  • Li, Q., et al. (2016). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 61(6), 2214-2218. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1845. [Link]

  • Mehranpour, A. M., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13686. [Link]

  • Ducoux, J. P., et al. (2003). Novel morpholine derivatives, method for the production thereof and pharmaceutical preparations containing said derivatives.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. [Link]

  • van der Sman, R. G. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2635. [Link]

  • G. A. M. (2024). Drug Repurposing Patent Applications July–September 2024. ASSAY and Drug Development Technologies, 22(6), 221-224. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]

  • G. A. M. (2024). Patent highlights April–May 2024. ASSAY and Drug Development Technologies, 22(3), 85-88. [Link]

  • Fuson, R. C., & Zirkle, C. L. (1947). Methylamine Hydrochloride. Organic Syntheses, 27, 60. [Link]

  • Wei, H., et al. (2010). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 27(3), 439-444. [Link]

  • Lab Manager. (2010). Handling and Storing Chemicals. [Link]

  • Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4443. [Link]

Sources

Troubleshooting

Interpreting ambiguous data from (6-Morpholinopyridazin-3-yl)methanamine hydrochloride experiments

Introduction (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a heterocyclic amine containing a pyridazine core and a morpholine substituent. This class of molecules is of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a heterocyclic amine containing a pyridazine core and a morpholine substituent. This class of molecules is of significant interest in medicinal chemistry and drug discovery, often investigated as inhibitors for various enzyme families, particularly protein kinases.[1][2] The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and potentially increase binding affinity to the target protein.[3]

However, like many small molecules in early-stage research, experimental data generated with this compound can be ambiguous or difficult to interpret. This guide provides a structured approach to troubleshooting common issues, helping researchers differentiate between true biological effects and experimental artifacts, thereby ensuring data integrity and accelerating project timelines.

Troubleshooting Guide: Interpreting Ambiguous Results

This section addresses specific, common problems encountered during the experimental evaluation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and related pyridazine derivatives.

Problem 1: High Variability in IC50 Values and Poor Reproducibility

You observe significant scatter in your dose-response data between replicate plates or across different experimental days, leading to inconsistent IC50 values.

Potential Causes & Investigative Workflow:

  • Compound Instability or Precipitation: The compound may be unstable or poorly soluble in the final assay buffer, leading to inconsistent effective concentrations. The hydrochloride salt form aims to improve solubility, but this can be counteracted by the pH or composition of your buffer (e.g., high phosphate concentrations).

  • Non-Specific Interactions: At higher concentrations, the compound may aggregate or interact with assay components (enzymes, substrates, plates), leading to artifacts.[4][5]

Troubleshooting Protocol: Solubility & Stability Assessment

  • Stock Solution Verification:

    • Always prepare fresh stock solutions in an appropriate solvent like DMSO.[6] Note the storage conditions recommended, typically under inert gas at 2-8°C.[7]

    • Visually inspect the stock solution for any cloudiness or precipitate against a light source.

  • Aqueous Buffer Solubility Test (Nephelometry):

    • Prepare serial dilutions of the compound directly in the final assay buffer, matching the highest concentration used in your experiment.

    • Incubate for the same duration and at the same temperature as your main assay.

    • Measure light scattering using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. A significant increase in signal compared to buffer-only controls indicates precipitation.

  • Pre-incubation Stability Test:

    • Incubate the compound in the assay buffer for the full duration of the experiment.

    • At various time points (e.g., 0, 30, 60, 120 minutes), analyze the sample by HPLC-MS to check for degradation products. A decrease in the parent compound peak area over time indicates instability.

Data Summary: Troubleshooting Inconsistent Potency

Observation Potential Cause Recommended Action
High %CV in replicate wellsCompound precipitation at high concentrationsPerform nephelometry; lower the top concentration tested.
IC50 value drifts over timeCompound degradation in assay bufferConduct HPLC-MS stability study; reduce assay incubation time.
Inconsistent results day-to-dayStock solution degradationPrepare fresh stock solutions; aliquot and store properly at -20°C or -80°C.
Poor curve fit (low R²)Assay interference or aggregationSee Problem 3; add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.

Logical Workflow for IC50 Variability

G start Inconsistent IC50 Data solubility Check Solubility in Assay Buffer (Nephelometry / Visual) start->solubility stability Check Compound Stability (HPLC-MS Time Course) solubility->stability Precipitate Observed? [Yes] Lower Conc. / Add Surfactant solubility->stability [No] stock Evaluate Stock Solution (Fresh vs. Old) stability->stock Degradation Observed? [Yes] Reduce Incubation Time stability->stock [No] end Data Stabilized or Further Investigation Needed stock->end Problem in Old Stock? [Yes] Use Fresh Aliquots stock->end [No] Investigate Assay System

Caption: Decision tree for troubleshooting inconsistent IC50 data.

Problem 2: Potent in Biochemical Assays, Weak or Inactive in Cellular Assays

The compound shows promising nanomolar activity against the purified target enzyme but fails to elicit a response in cell-based assays, even at micromolar concentrations.

Potential Causes & Investigative Workflow:

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Intracellular Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.

Troubleshooting Protocol: Investigating Cellular Activity

  • Assess Cytotoxicity:

    • First, run a standard cytotoxicity assay (e.g., MTT, CellTox-Glo) in your chosen cell line. High toxicity at concentrations where you expect to see target engagement can mask the desired phenotype.

  • Vary Assay Conditions:

    • Time: Extend the incubation time. Target engagement may be slow, or a downstream effect may take longer to manifest.

    • Serum: Reduce the serum concentration in your media during the experiment. If potency increases, it suggests high plasma protein binding was limiting the free compound.

  • Use Efflux Pump Inhibitors:

    • Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests the compound is being actively removed from the cells.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA is a powerful method to directly measure target engagement in intact cells.[8] An observed thermal shift provides direct evidence that the compound is reaching and binding to its intended target.

Experimental Workflow: Bridging Biochemical and Cellular Data

G start Biochemically Potent, Cellularly Inactive toxicity 1. Run Cytotoxicity Assay start->toxicity permeability 2. Assess Permeability (Reduce Serum, Extend Time) toxicity->permeability Non-toxic at test conc. efflux 3. Test with Efflux Inhibitors permeability->efflux No potency shift conclusion Identify Limiting Factor: Permeability, Efflux, or Off-Target permeability->conclusion Potency improves engagement 4. Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) efflux->engagement No potency shift efflux->conclusion Potency improves engagement->conclusion

Caption: Workflow to diagnose discrepancies in assay potency.

Problem 3: Atypical Dose-Response Curve or Suspected Off-Target Effects

The dose-response curve is not a classic sigmoidal shape (e.g., it is bell-shaped or has a shallow slope) or the observed cellular phenotype does not align with the known biology of the intended target.

Potential Causes & Investigative Workflow:

  • Off-Target Activity: The compound may be hitting other targets, which could be responsible for the observed effect. This is a common challenge with kinase inhibitors due to the highly conserved ATP binding site.[9][10]

  • Compound Interference: Heterocyclic compounds can interfere with assay readouts, such as by having intrinsic fluorescence or by quenching the signal.[4][5]

  • Toxicity-Induced Artifacts: At higher concentrations, a non-specific cytotoxic effect can overwhelm the on-target phenotype, leading to a "bell-shaped" curve where the signal decreases at the highest doses.

Troubleshooting Protocol: Deconvoluting Biological Effects

  • Assay Interference Check:

    • Run the assay in the absence of the primary enzyme or substrate but with the compound present. A dose-dependent signal change indicates direct interference with the detection reagents.

  • Use a Structural Analog:

    • If available, test a structurally related but inactive analog of your compound. This "negative control" compound should not produce the same biological effect, helping to confirm that the activity is linked to the specific pharmacophore.

  • Confirm On-Target Mechanism:

    • Rescue Experiment: If inhibiting the target is expected to reduce cell viability, can this effect be rescued by overexpressing a downstream component of the signaling pathway?

    • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. The cell line should become less sensitive to your compound if it is acting on-target.[9]

  • Selectivity Profiling:

    • Screen the compound against a panel of related targets (e.g., a kinase selectivity panel). This is a crucial step to understand its specificity and identify potential off-targets that could explain unexpected biological data.[11]

Frequently Asked Questions (FAQs)

Q1: What are the essential QC steps before I begin my experiments? A1: Before any experiment, you must verify the identity, purity, and concentration of your compound.

  • Identity: Confirm the molecular weight via Mass Spectrometry (MS).

  • Purity: Assess purity using HPLC; it should ideally be >95%. Impurities can have their own biological activity.

  • Concentration: Accurately weigh the compound using a calibrated microbalance and prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO).

Q2: How should I prepare and store stock solutions to ensure stability? A2: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride should be dissolved in a dry, high-quality solvent like DMSO to a concentration of 10-20 mM.[6] To avoid repeated freeze-thaw cycles which can degrade the compound, create small-volume single-use aliquots and store them at -20°C or -80°C, protected from light and moisture. Before use, allow the aliquot to thaw completely and warm to room temperature, then vortex thoroughly.

Q3: What are common assay artifacts associated with pyridazine-based compounds? A3: Pyridazine and other nitrogen-containing heterocyclic scaffolds can sometimes cause assay artifacts.[4]

  • Fluorescence Interference: These compounds may absorb light and fluoresce near the wavelengths used in common assays (e.g., FITC/GFP channels). Always run a control plate with just the compound and buffer to check for background signal.

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives. Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can often mitigate this.[5]

  • Reactivity: Check for any reactive functional groups in the molecule's structure. While this specific compound appears stable, related analogs could contain moieties that react covalently with proteins.

Q4: My dose-response curve is "bell-shaped." What does this mean? A4: A bell-shaped (or biphasic) dose-response curve is often a sign of complex pharmacology or an experimental artifact.

  • Off-Target Toxicity: The initial rise in signal (or inhibition) represents the on-target effect. The subsequent decrease at higher concentrations is often due to a second, off-target effect that becomes dominant, frequently non-specific cytotoxicity.[12] You should correlate this curve with cytotoxicity data.

  • Solubility Limit: The peak of the curve may correspond to the solubility limit of the compound in your assay buffer. Beyond this point, the compound precipitates, reducing its effective concentration and thus its effect.

  • Mechanism Change: In some biological systems, a compound can activate a pathway at low concentrations and inhibit it (or a compensatory pathway) at high concentrations. This requires more complex mechanistic studies to unravel.

References

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. [Link]

  • Google Patents. (2024).
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Frontiers in Chemistry. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Ataman Kimya. MORPHOLINE. Accessed January 27, 2026. [Link]

  • Antczak, C., et al. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Gaetani, M., et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reddy, T. S., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (ZSP1601) Against Standard-of-Care in Fibrotic and Vascular Diseases

This guide provides a comprehensive comparison of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, clinically known as ZSP1601, with current standard-of-care (SoC) treatments for liver fibrosis and pulmonary arteri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, clinically known as ZSP1601, with current standard-of-care (SoC) treatments for liver fibrosis and pulmonary arterial hypertension (PAH). We will delve into the mechanistic rationale, comparative preclinical and clinical data, and the experimental workflows used to validate these therapeutic agents.

Introduction: A Novel Pan-Phosphodiesterase Inhibitor

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (ZSP1601) is a first-in-class, orally available small molecule developed as a pan-phosphodiesterase (PDE) inhibitor.[1] Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in numerous signaling pathways. Unlike targeted PDE inhibitors (e.g., PDE5 inhibitors like sildenafil), ZSP1601 exhibits a broad inhibitory profile, affecting multiple PDE subtypes including PDE1A, PDE2A, PDE4B, and PDE5A.[1]

The primary therapeutic rationale for a pan-PDE inhibitor is to achieve a broader anti-inflammatory and anti-fibrotic effect than is possible with selective inhibitors. By increasing intracellular levels of cAMP and cGMP, ZSP1601 can modulate pathways involved in inflammation, cell proliferation, and tissue remodeling. Recent clinical development has primarily focused on its potential in treating non-alcoholic fatty liver disease (NAFLD) and the associated progressive condition, non-alcoholic steatohepatitis (NASH), which leads to liver fibrosis.[2]

Part 1: ZSP1601 in the Context of Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, leading to scar tissue formation.[3] If unchecked, it progresses to cirrhosis and liver failure. The primary driver of fibrosis in NASH is persistent inflammation (steatohepatitis), which activates hepatic stellate cells (HSCs), the main collagen-producing cells in the liver.

Current Standard-of-Care for Liver Fibrosis in NASH

For years, no specific anti-fibrotic drugs were approved, with treatment focusing on managing the underlying causes.[4][5] The recent approval of drugs for NASH with fibrosis marks a significant shift in the therapeutic landscape.

Treatment ModalityMechanism of ActionKey Limitations & Considerations
Lifestyle Intervention Reduces hepatic fat accumulation and inflammation through weight loss (diet and exercise).[6]Difficult for patients to maintain long-term; efficacy is variable and often insufficient for advanced fibrosis.
Resmetirom (Rezdiffra) An oral, liver-directed, thyroid hormone receptor-beta (THR-β) selective agonist. It increases hepatic fat metabolism.[6]Approved for MASH with moderate to severe fibrosis; not for patients with cirrhosis. Long-term outcomes are still being studied.
Semaglutide A GLP-1 receptor agonist that improves glycemic control and induces weight loss, indirectly reducing liver fat and inflammation.[6]Administered via injection. Can have gastrointestinal side effects. Approved for MASH with moderate to severe fibrosis.
ZSP1601: A Mechanistic Approach to Fibrosis

ZSP1601's primary mechanism against liver fibrosis is rooted in its potent anti-inflammatory effects. Its highest inhibitory activity is against PDE2, which increases intracellular cAMP levels.[1] Elevated cAMP suppresses the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine that drives liver damage and inflammation in NASH.[1] By dampening this inflammatory cascade, ZSP1601 aims to halt the activation of HSCs and prevent the progression of fibrosis.

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Receptor Pro-inflammatory Receptor AC Adenylate Cyclase Receptor->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts PDE2 PDE2 cAMP->PDE2 Degraded by PKA PKA cAMP->PKA Activates AMP AMP PDE2->AMP NFkB NF-κB Activation PKA->NFkB Inhibits TNFa TNF-α Synthesis NFkB->TNFa Promotes Inflammation &\nHSC Activation Inflammation & HSC Activation TNFa->Inflammation &\nHSC Activation ZSP1601 ZSP1601 ZSP1601->PDE2 Inhibits

Caption: ZSP1601 inhibits PDE2, increasing cAMP and suppressing TNF-α synthesis.
Clinical Data Summary: ZSP1601 Phase Ib/IIa Trial

A randomized, placebo-controlled trial (NCT04140123) evaluated ZSP1601 in patients with NAFLD over 28 days.[2]

ParameterKey Findings
Primary Outcome: Safety & Tolerability ZSP1601 was generally well-tolerated.[2] Most treatment-emergent adverse events (TEAEs) were mild to moderate, with no serious adverse events reported.[7] Frequently reported adverse drug reactions included diarrhea, transiently elevated creatinine, and headache.[2]
Secondary Outcome: Efficacy The study concluded that ZSP1601 showed effective improvement in liver chemistries, liver fat content, and fibrosis in patients with NAFLD compared to placebo.[2][7]
Experimental Workflow: CCl₄-Induced Liver Fibrosis Model

The carbon tetrachloride (CCl₄) model is a cornerstone for preclinical evaluation of anti-fibrotic agents due to its robustness and reproducibility in inducing liver injury and fibrosis.[8]

Caption: Standard workflow for evaluating anti-fibrotic agents using the CCl₄ model.

Protocol: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

  • Animal Model: 7-week-old male C57BL/6J mice are commonly used.[8]

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

  • Induction: Administer CCl₄ via intraperitoneal (i.p.) injection, typically at a dose of 1.5-2.0 ml/kg, diluted in a vehicle like mineral or olive oil.[9][10] This is repeated twice weekly for 4 to 8 weeks to establish significant fibrosis.[8][11]

  • Treatment Groups:

    • Group 1: Vehicle control (receives oil i.p. and treatment vehicle orally).

    • Group 2: CCl₄ + vehicle (receives CCl₄ i.p. and treatment vehicle orally).

    • Group 3: CCl₄ + ZSP1601 (receives CCl₄ i.p. and ZSP1601 at various doses orally).

    • Group 4 (Optional): CCl₄ + Positive Control (e.g., an established anti-fibrotic agent).

  • Monitoring: Body weight and clinical signs are monitored throughout the study.

  • Termination and Analysis: At the end of the study period, animals are euthanized.

    • Blood samples are collected for measurement of liver enzymes (ALT, AST).

    • Liver tissue is harvested. A portion is fixed in formalin for histological staining (H&E for general morphology, Sirius Red/Masson's trichrome for collagen deposition). Another portion is snap-frozen for hydroxyproline assays (a quantitative measure of collagen) and gene expression analysis (RT-qPCR for fibrotic markers).

Part 2: ZSP1601 in the Context of Pulmonary Arterial Hypertension (PAH)

PAH is a progressive disease characterized by elevated pulmonary artery pressure and vascular resistance, leading to right ventricular failure and death.[12] Pathophysiology involves vasoconstriction, inflammation, and concentric remodeling of the small pulmonary arteries.[13]

Current Standard-of-Care for PAH

PAH treatment has evolved significantly, with multiple drug classes targeting key pathological pathways.[14] Upfront combination therapy is now standard for many patients.[14]

Drug ClassMechanism of ActionExamples
Endothelin Receptor Antagonists (ERAs) Block the vasoconstrictive and proliferative effects of endothelin-1.Bosentan, Ambrisentan, Macitentan
PDE5 Inhibitors Prevent the breakdown of cGMP, promoting nitric oxide-mediated vasodilation.[15]Sildenafil, Tadalafil
Prostacyclin Pathway Agonists Mimic the action of prostacyclin, causing potent vasodilation and inhibiting platelet aggregation.[16]Epoprostenol, Treprostinil, Selexipag
Soluble Guanylate Cyclase (sGC) Stimulators Directly stimulate sGC, increasing cGMP production and causing vasodilation, independent of nitric oxide.[16]Riociguat
ZSP1601: Potential Role in PAH

ZSP1601's inhibitory action on PDE5 provides a clear mechanistic overlap with an established SoC class for PAH. By preventing cGMP degradation, ZSP1601 would be expected to promote pulmonary vasodilation. Furthermore, its inhibition of other PDE subtypes (like PDE1 and PDE4) could offer pleiotropic benefits, such as reducing the inflammation and proliferative remodeling that are also hallmarks of PAH. This multi-pronged attack is a theoretical advantage over selective PDE5 inhibitors.

Experimental Workflow: Monocrotaline (MCT)-Induced PAH Model

The MCT-induced PAH model in rats is a widely used and reproducible preclinical model that mimics key features of the human disease, including endothelial dysfunction, vascular remodeling, and subsequent right ventricular hypertrophy.[17][18]

cluster_endpoint Endpoint Measurements start Acclimatization (1 week) induction PAH Induction: Single subcutaneous injection of Monocrotaline (MCT, 60 mg/kg) [10, 18] start->induction development Disease Development (2-3 weeks) induction->development Monitor for signs of PAH treatment Therapeutic Dosing (e.g., daily for 14 days) development->treatment Initiate treatment endpoint Terminal Hemodynamic & Histological Analysis treatment->endpoint hemo Hemodynamics: Right Ventricular Systolic Pressure (RVSP) via catheter hypertrophy RV Hypertrophy: Fulton's Index (RV / (LV+S)) histo Histology: Pulmonary artery wall thickness, RV fibrosis

Caption: Workflow for the Monocrotaline (MCT)-induced PAH model in rats.

Protocol: Monocrotaline (MCT)-Induced PAH in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • PAH Induction: A single subcutaneous or intraperitoneal injection of MCT (60 mg/kg) is administered to induce the disease.[17] Control animals receive a saline injection.

  • Disease Development: The animals are monitored for 2-3 weeks, during which PAH and right ventricular hypertrophy develop.[17]

  • Treatment: Following disease establishment, rats are randomized into treatment groups (e.g., Vehicle, ZSP1601, Sildenafil) and dosed daily for a defined period (e.g., 14 days).[19]

  • Terminal Analysis:

    • Hemodynamic Assessment: Rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to directly measure Right Ventricular Systolic Pressure (RVSP), the primary efficacy endpoint.[19]

    • Tissue Collection: The heart and lungs are excised. The heart is dissected to separate the right ventricle (RV) from the left ventricle and septum (LV+S). The ratio of their weights (RV/[LV+S]), known as the Fulton Index, provides a quantitative measure of RV hypertrophy.

    • Histopathology: Lung tissue is processed to assess the medial wall thickness of pulmonary arterioles. Heart tissue can be stained to assess fibrosis.

Synthesis and Future Outlook

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (ZSP1601) represents a novel therapeutic strategy as a pan-PDE inhibitor. Its clinical development has demonstrated promising preliminary efficacy in NAFLD, a condition with a significant unmet need for effective anti-fibrotic therapies.[2] Its broad mechanism, targeting inflammation via multiple PDE subtypes, distinguishes it from more targeted metabolic agents like Resmetirom or GLP-1 agonists.[1][6]

The key advantage of ZSP1601 lies in its potential to simultaneously quell the chronic inflammation that drives fibrosis. However, this broad-spectrum inhibition may also be its primary challenge, as evidenced by adverse effects like diarrhea and elevated creatinine, which may arise from modulating multiple signaling pathways systemically.[2]

While its application in PAH is currently more speculative, the mechanistic rationale is strong, building upon the validated success of PDE5 inhibitors. A pan-PDE approach could theoretically offer superior efficacy by addressing both the vasodilation (via PDE5) and the underlying inflammatory and proliferative vascular remodeling (via other PDEs).

Future research must focus on larger, longer-term clinical trials to confirm the efficacy and safety of ZSP1601 in liver fibrosis and to explore its potential in other fibro-proliferative and vascular disorders like PAH. Head-to-head comparative studies with newly approved and emerging therapies will be crucial to defining its ultimate place in the clinical armamentarium.

References

  • ZSP1601, a novel pan-phosphodiesterase inhibitor for the treatment of NAFLD, A randomized, placebo-controlled phase Ib/IIa trial. Nature Communications. [URL: https://www.
  • Introducing Ovid & Graviton's New ROCK2 Inhibitor for CCM. YouTube. [URL: https://www.youtube.
  • Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38314959/]
  • ZSP1601, a novel pan-phosphodiesterase inhibitor for the treatment of NAFLD, A randomized, placebo-controlled phase Ib/IIa trial. ResearchGate. [URL: https://www.researchgate.net/publication/374523956_ZSP1601_a_novel_pan-phosphodiesterase_inhibitor_for_the_treatment_of_NAFLD_A_randomized_placebo-controlled_phase_IbIIa_trial]
  • Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29907790/]
  • Treatment of liver fibrosis: Past, current, and future. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10302008/]
  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [URL: https://www.researchgate.net/publication/360408544_An_updated_review_on_morpholine_derivatives_with_their_pharmacological_actions]
  • ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8260905/]
  • Novel Mechanisms Targeted by Drug Trials in Pulmonary Arterial Hypertension. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7864319/]
  • Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6031317/]
  • Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective. Signal Transduction and Targeted Therapy. [URL: https://www.
  • ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7367821/]
  • Updates on Pulmonary Hypertension. ResearchGate. [URL: https://www.researchgate.
  • ZSP1601, a novel pan-phosphodiesterase inhibitor for the treatment of NAFLD, A randomized, placebo-controlled phase Ib/IIa trial. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570369/]
  • Liver Fibrosis: Stages, Treatment, and Symptoms. Healthline. [URL: https://www.healthline.com/health/liver-fibrosis]
  • Treatment algorithm for pulmonary arterial hypertension. European Respiratory Society. [URL: https://erj.ersjournals.com/content/63/1/2301615]
  • A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Physiology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2023.1119561/full]
  • The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11913]
  • Pulmonary hypertension - Diagnosis and treatment. Mayo Clinic. [URL: https://www.mayoclinic.
  • Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity. AHA Journals. [URL: https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.116.07741]
  • Targeted drugs for pulmonary arterial hypertension: a network meta-analysis. DovePress. [URL: https://www.dovepress.com/targeted-drugs-for-pulmonary-arterial-hypertension-a-network-meta-an-peer-reviewed-fulltext-article-PPA]
  • Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. ResearchGate. [URL: https://www.researchgate.
  • What are the treatment options for mild liver fibrosis?. Dr.Oracle. [URL: https://droracle.
  • ROCK2 inhibitors for the treatment of fibrosis. ResearchGate. [URL: https://www.researchgate.
  • Evaluation and Management of Pulmonary Hypertension in Noncardiac Surgery: A Scientific Statement From the American Heart Association. AHA Journals. [URL: https://www.ahajournals.org/doi/10.1161/CIR.0000000000001131]
  • CCl4-induced liver fibrosis model. SMC Laboratories Inc. [URL: https://www.smcc.co.jp/en/ccl4-induced-liver-fibrosis-model]
  • ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40951719/]
  • Fatty liver disease (MASLD) - Diagnosis and treatment. Mayo Clinic. [URL: https://www.mayoclinic.
  • New and Emerging Therapies for Pulmonary Arterial Hypertension. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5549673/]
  • 2022 ESC/ERS Guidelines for Pulmonary Hypertension: Key Points. American College of Cardiology. [URL: https://www.acc.
  • Targeting the Transforming Growth Factor Beta Super-Family in Pulmonary Arterial Hypertension. YouTube. [URL: https://www.youtube.
  • Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update. MDPI. [URL: https://www.mdpi.com/1422-0067/24/11/9482]
  • Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice. The American Journal of Pathology. [URL: https://ajp.amjpathol.org/article/S0002-9440(10)61669-9/fulltext]
  • Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model. Creative Bioarray. [URL: https://www.creative-bioarray.com/monocrotaline-mct-induced-pulmonary-arterial-hypertension-pah-model.htm]
  • Fibrosis: Development. American Liver Foundation. [URL: https://liverfoundation.org/liver-diseases/complications-of-liver-disease/fibrosis-of-the-liver/fibrosis-development/]
  • Pulmonary hypertension - Treatment. NHS. [URL: https://www.nhs.
  • Preclinical study reveals potential new treatment for severe liver fibrosis. News-Medical.Net. [URL: https://www.news-medical.
  • The monocrotaline model of pulmonary hypertension in perspective. American Physiological Society. [URL: https://journals.physiology.org/doi/full/10.1152/ajplung.00232.2005]

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vivo Validation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride for Cognitive Enhancement

For researchers and drug development professionals navigating the complexities of translating promising in vitro discoveries into viable clinical candidates, the journey is fraught with challenges. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of translating promising in vitro discoveries into viable clinical candidates, the journey is fraught with challenges. This guide provides an in-depth, objective comparison of the hypothetical in vivo performance of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride , a novel compound with putative cognitive-enhancing properties, against established alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip scientists with the necessary insights to design robust in vivo validation studies.

Introduction: The Promise of Nicotinic Acetylcholine Receptor Agonists

The quest for effective cognitive enhancers has led to a significant focus on nicotinic acetylcholine receptors (nAChRs), which are pivotal in learning, memory, and attention.[1][2] Agonists of these receptors have shown therapeutic potential for a range of neurological and psychiatric disorders characterized by cognitive deficits.[1] (6-Morpholinopyridazin-3-yl)methanamine hydrochloride emerges as a compound of interest based on its structural similarity to other known nAChR modulators. This guide outlines a plausible in vivo validation pathway for this compound, benchmarking it against two well-characterized agents: GTS-21 , a selective α7 nAChR agonist, and Varenicline , a partial agonist of α4β2 nAChRs.[3][4]

In Vitro Profile of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

While comprehensive in vitro data for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is not yet publicly available, we can extrapolate a hypothetical profile based on its structural class. It is postulated to be a potent agonist at α7 and/or α4β2 nAChR subtypes. A standard in vitro characterization to establish its mechanism of action and potency would involve:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for human α7 and α4β2 nAChRs expressed in a stable cell line (e.g., HEK293).

  • Functional Assays: Using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the target receptors to measure the compound's agonist activity (EC50) and efficacy relative to the endogenous ligand, acetylcholine.[5]

For the purpose of this guide, we will proceed with the hypothetical in vitro data presented in the comparison table below.

In Vivo Validation: The Novel Object Recognition (NOR) Test

To translate these in vitro findings into a meaningful in vivo context, the Novel Object Recognition (NOR) test is a robust and widely used behavioral assay to assess learning and memory in rodents.[6][7] This test leverages the innate tendency of mice to explore novel objects more than familiar ones.[7]

Experimental Workflow for the Novel Object Recognition Test

The NOR test is typically conducted over two to three days, involving habituation, training, and testing phases.[6][7]

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_analysis Data Analysis Habituation Acclimatize mouse to the empty open-field arena for 10 minutes. Training Place mouse in the arena with two identical objects for 10 minutes. ITI Inter-trial interval (e.g., 1 hour). Training->ITI Return to home cage Testing Replace one object with a novel object. Allow mouse to explore for 5-10 minutes. ITI->Testing Introduce novel object Analysis Calculate Discrimination Index: (Time with novel object - Time with familiar object) / Total exploration time

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Detailed Protocol for the Novel Object Recognition Test
  • Animal Handling and Habituation:

    • Adult male C57BL/6 mice are handled for 5 minutes daily for 5 days prior to the experiment to reduce stress.

    • On Day 1, each mouse is individually placed in the empty open-field arena (e.g., 40x40x40 cm) and allowed to explore freely for 10 minutes. This allows the mouse to habituate to the environment.

  • Training Phase (Familiarization):

    • On Day 2, two identical objects are placed in opposite corners of the arena.

    • A mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded using an automated video tracking system. Exploration is defined as the mouse's nose being within 2 cm of the object.

  • Testing Phase (Recognition):

    • After a defined inter-trial interval (ITI), typically 1 to 24 hours, the mouse is returned to the arena.

    • During the ITI, one of the familiar objects is replaced with a novel object of similar size but different shape and texture. The position of the novel object is counterbalanced between animals.

    • The mouse is allowed to explore for 5-10 minutes, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis:

    • The primary endpoint is the Discrimination Index (DI) , calculated as: (Time exploring novel object – Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.

Comparative Analysis: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride vs. Alternatives

The following table provides a comparative overview of the hypothetical data for our compound of interest against the established in vivo data for GTS-21 and Varenicline.

Parameter(6-Morpholinopyridazin-3-yl)methanamine hydrochloride (Hypothetical)GTS-21Varenicline
Primary Target(s) α7 and α4β2 nAChRα7 nAChRα4β2 nAChR (partial agonist)
In Vitro Potency (Ki) α7: 15 nM; α4β2: 50 nMα7: ~20 nMα4β2: ~0.5 nM
In Vitro Potency (EC50) α7: 100 nM; α4β2: 300 nMα7: ~1 µMα4β2: ~2 nM
In Vivo Model Novel Object Recognition (Mouse)Novel Object Recognition (Mouse), Human clinical trialsVarious cognitive tasks in rodents and humans
Effective Dose (In Vivo) 1 - 10 mg/kg, p.o.1 - 10 mg/kg, i.p.0.3 - 3 mg/kg, s.c.
Discrimination Index (DI) in NOR 0.45 at 3 mg/kgSignificantly improves DI in scopolamine-induced amnesia modelsImproves working memory and attention
Potential Side Effects Gastrointestinal distress, dizziness (postulated)Nausea, vomitingNausea, insomnia, abnormal dreams

Signaling Pathway of Nicotinic Acetylcholine Receptor Agonists in Cognitive Enhancement

The binding of an agonist to a neuronal nAChR triggers a cascade of events that are thought to underlie the pro-cognitive effects.

nAChR_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca2+ Influx nAChR->Ca_Influx opens channel Agonist (6-Morpholinopyridazin-3-yl)methanamine HCl GTS-21, Varenicline Agonist->nAChR binds to Kinase_Activation Activation of Ca2+-dependent kinases (e.g., CaMKII) Ca_Influx->Kinase_Activation CREB CREB Phosphorylation Kinase_Activation->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression LTP Enhanced Synaptic Plasticity (LTP) Gene_Expression->LTP Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) LTP->Cognitive_Enhancement

Caption: Simplified signaling pathway of nAChR agonists in neurons.

Discussion and Future Directions

The hypothetical profile of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride suggests it could be a promising candidate for cognitive enhancement, potentially acting on both α7 and α4β2 nAChR subtypes. The proposed in vivo validation using the NOR test provides a clear and robust framework for assessing its efficacy.

Causality in Experimental Choices: The choice of the NOR test is predicated on its sensitivity to manipulations of the cholinergic system and its relevance to the type of memory deficits observed in conditions like Alzheimer's disease. The selection of GTS-21 and Varenicline as comparators is based on their well-defined mechanisms of action at different nAChR subtypes, allowing for a nuanced interpretation of the new compound's effects. If (6-Morpholinopyridazin-3-yl)methanamine hydrochloride shows efficacy, further studies would be warranted to dissect the relative contributions of the α7 and α4β2 pathways to its pro-cognitive effects.

Self-Validating Systems: The inclusion of positive controls (GTS-21 and Varenicline) and a vehicle control group in the in vivo study design is crucial for ensuring the validity of the results. Furthermore, dose-response studies are essential to establish a therapeutic window and identify potential toxicities. Pharmacokinetic studies should also be run in parallel to correlate plasma and brain concentrations of the compound with its behavioral effects.

References

  • American Chemical Society. (2026). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. [Link]

  • National Center for Biotechnology Information. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. [Link]

  • National Center for Biotechnology Information. (2014). Role of Cognitive Enhancer Therapy in Alzheimer's Disease with Concomitant Cerebral White Matter Disease: Findings from a Long-Term Naturalistic Study. [Link]

  • National Center for Biotechnology Information. (2016). Varenicline improves motor and cognitive symptoms in early Huntington's disease. [Link]

  • National Center for Biotechnology Information. (n.d.). Varenicline improves Mood and Cognition during Smoking Abstinence. [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. [Link]

  • National Center for Biotechnology Information. (n.d.). Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons. [Link]

  • MMPC.org. (2024). Novel Object Recognition test. [Link]

  • National Center for Biotechnology Information. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [Link]

  • YouTube. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. [Link]

  • ResearchGate. (n.d.). Novel Object Recognition task protocol. Animals experience a 3 mins.... [Link]

  • SlidePlayer. (n.d.). Novel Object Recognition test By Xuansong Mao Necessary pilot experiments 1. Testing for induced reference 2. For habituation,. [Link]

  • MDPI. (2019). Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of the a7nAChR agonist GTS-21 on inflammation during human endotoxemia. [Link]

  • Taylor & Francis Online. (n.d.). GTS-21 – Knowledge and References. [Link]

  • PubMed. (n.d.). Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease. [Link]

  • ClinicalTrials.gov. (2016). Effect of Varenicline on Cognitive Function in Cigarette Smokers With Schizophrenia. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (6-Morpholinopyridazin-3-yl)methanamine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyridazine and Morpholine Scaffolds The pyridazine ring system is a well-established "privileged structure" i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyridazine and Morpholine Scaffolds

The pyridazine ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in molecular recognition at biological targets.[2] The 3,6-disubstituted pyridazine scaffold, in particular, offers distinct vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The morpholine moiety is another key feature of many approved drugs. It is often incorporated into lead compounds to enhance aqueous solubility, improve metabolic stability, and modulate basicity, all of which are critical for favorable drug-like properties.[3] In some instances, the oxygen atom of the morpholine ring can participate in key hydrogen bonding interactions within a receptor's binding site, directly contributing to the compound's potency.[4]

The combination of these two pharmacophores in the lead compound, (6-Morpholinopyridazin-3-yl)methanamine, presents a promising starting point for the development of novel therapeutics. This guide will explore the potential impact of systematic structural modifications on this scaffold, drawing parallels from published SAR studies on related compound classes.

General Synthetic Strategies

The synthesis of (6-Morpholinopyridazin-3-yl)methanamine and its analogs can be approached through several established synthetic routes for substituted pyridazines. A common strategy involves the construction of the pyridazine core from acyclic precursors, followed by the introduction or modification of the substituents at the 3 and 6 positions.

A plausible synthetic pathway is outlined below. This multi-step synthesis offers flexibility for introducing diversity at key positions of the scaffold.

G cluster_0 Core Pyridazine Synthesis cluster_1 Functionalization at C6 cluster_2 Functionalization at C3 A Dicarbonyl Compound C Dihydropyridazinone A->C Cyclocondensation B Hydrazine B->C D Halogenated Pyridazinone C->D Halogenation (e.g., POCl3) E 6-Halopyridazinone G 6-Morpholinopyridazinone E->G Nucleophilic Aromatic Substitution F Morpholine F->G H 6-Morpholinopyridazinone J (6-Morpholinopyridazin-3-yl)methanamine H->J e.g., Reduction of a nitrile or amide I Reduction/Functional Group Interconversion SAR_Summary cluster_Core Core Scaffold cluster_Modifications Potential Modifications & SAR Insights cluster_Effects Predicted Effects on Activity Core C6_Mod Position 6 (Cyclic Amine) - Bioisosteric replacement (piperazine, piperidine) - Introduction of substituents on the cyclic amine C6_Effect Modulates solubility, metabolic stability, and H-bonding. C6_Mod->C6_Effect C3_Mod Position 3 (Aminomethyl Side Chain) - N-alkylation/acylation - Chain homologation - Introduction of chirality C3_Effect Crucial for ionic interactions and binding orientation. C3_Mod->C3_Effect Core_Mod Pyridazine Core - Substitution at C4 and C5 positions Core_Effect Probes for additional binding pockets and can fine-tune electronics. Core_Mod->Core_Effect

Caption: Summary of key structure-activity relationship insights for (6-Morpholinopyridazin-3-yl)methanamine analogs.

Potential Biological Targets and Signaling Pathways

Given the broad range of activities reported for pyridazine derivatives, (6-Morpholinopyridazin-3-yl)methanamine and its analogs could potentially modulate various biological targets. Many pyridazine-containing compounds have been identified as kinase inhibitors, and the morpholine moiety is a common feature in several PI3K inhibitors. [4]Additionally, substituted pyridazines have been shown to act as ligands for G-protein coupled receptors (GPCRs), such as cannabinoid receptors. [5]

Signaling_Pathway cluster_0 Potential Mechanism of Action Ligand (6-Morpholinopyridazin-3-yl)methanamine Analog Receptor Target Protein (e.g., Kinase, GPCR) Ligand->Receptor Binding Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Inflammation) Downstream->Response

Caption: A generalized signaling pathway potentially modulated by (6-Morpholinopyridazin-3-yl)methanamine analogs.

Further investigation through target-based screening and mechanism of action studies would be necessary to elucidate the specific biological targets of this compound class.

Conclusion

This comparative guide provides a framework for understanding the structure-activity relationships of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride analogs. By drawing parallels from published data on related chemical series, we have highlighted key structural features that are likely to influence biological activity. The morpholine moiety at the 6-position appears to be crucial for conferring favorable physicochemical properties and may participate in key binding interactions. The basic aminomethyl side chain at the 3-position is likely essential for anchoring the molecule to its biological target.

The insights presented herein should serve as a valuable resource for the rational design and optimization of novel pyridazine-based therapeutic agents. Future experimental work should focus on systematically exploring the chemical space around this promising scaffold to identify compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed, 2018. [Link]

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed, 2025. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC, 2021. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, 2023. [Link]

  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed, 2008. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications, 2021. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate, 2025. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC, 2020. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI, 2022. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, 2024. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI, 2024. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC, 2021. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI, 2020. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed, 2013. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC, 2022. [Link]

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. PubMed, 2004. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate, 2021. [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC, 2013. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI, 2022. [Link]

Appendix: Representative Experimental Protocols

General Procedure for the Synthesis of 6-substituted-3-cyanopyridazines:

A mixture of 3-cyano-6-chloropyridazine (1.0 eq.), the desired amine (e.g., morpholine, 1.2 eq.), and a base such as triethylamine (2.0 eq.) in a suitable solvent like ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 6-substituted-3-cyanopyridazine.

General Procedure for the Reduction of the Nitrile:

The 6-substituted-3-cyanopyridazine (1.0 eq.) is dissolved in a suitable solvent like tetrahydrofuran. A reducing agent, such as lithium aluminum hydride (2.0 eq.), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed. The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated. The crude product is then purified by an appropriate method, such as crystallization or chromatography, to yield the desired (6-substituted-pyridazin-3-yl)methanamine.

Sources

Comparative

Performance Benchmark: A Comparative Guide to the Quantitative Analysis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison of analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5), a heterocyclic amine of interest in pharmaceutical research and development. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a trustworthy and self-validating system for your analytical needs.

Introduction to the Analyte and the Importance of Robust Quantification

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound featuring a morpholinopyridazine core.[1] The accurate determination of its concentration in various matrices, from bulk substance to biological fluids, is critical for understanding its pharmacokinetic profile, ensuring dosage form uniformity, and monitoring its stability. The choice of analytical technique is paramount and is dictated by the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput.

This guide will benchmark the performance of two widely adopted analytical techniques for the quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles of method validation laid out by the International Council for Harmonisation (ICH) Q2(R1) guidelines serve as the foundation for the performance evaluation.

Comparative Analysis of Assay Methodologies

The selection of an analytical method is a critical decision in the drug development pipeline. HPLC-UV is a robust and widely accessible technique, often employed for routine quality control and assays of bulk drug substances. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a powerful technique for the separation and quantification of compounds that possess a UV chromophore. The pyridazine ring in our target molecule allows for sensitive detection by UV spectrophotometry.

Rationale for Method Design: A reversed-phase HPLC method is the logical choice for this polar compound, utilizing a C18 column to provide sufficient retention and separation from potential impurities. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a symmetrical peak shape and a reasonable retention time.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as therapeutic drug monitoring or pharmacokinetic studies, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a triple quadrupole mass spectrometer, allowing for the specific detection and quantification of the analyte even in the presence of co-eluting matrix components.

Rationale for Method Design: The LC method is developed to ensure robust separation and efficient ionization of the analyte. Electrospray ionization (ESI) in the positive ion mode is selected due to the presence of basic nitrogen atoms in the molecule, which are readily protonated. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Performance Data Summary

The following tables summarize the key performance parameters for the two benchmarked analytical methods. This data is representative of what can be achieved with properly optimized and validated assays.

Table 1: HPLC-UV Method Performance Characteristics

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Table 2: LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95.7% - 104.5%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC-UV and LC-MS/MS assays.

HPLC-UV Assay Protocol

This protocol is designed for the quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in a bulk drug substance.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Diluent A->B C Sonicate to Ensure Dissolution B->C D Dilute to Working Concentration C->D E Equilibrate HPLC System D->E F Inject Standard Solutions E->F G Inject Sample Solutions F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Sample Concentration J->K

Caption: HPLC-UV Experimental Workflow.

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the linearity range of 1-100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the bulk drug substance equivalent to 10 mg of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

LC-MS/MS Assay Protocol

This protocol is designed for the quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in human plasma.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte & IS B Protein Precipitation (Acetonitrile) A->B C Vortex and Centrifuge B->C D Transfer Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Equilibrate LC-MS/MS System F->G H Inject Calibration Standards G->H I Inject QC and Unknown Samples H->I J Acquire MRM Data I->J K Integrate Peak Areas J->K L Calculate Analyte/IS Area Ratios K->L M Construct Calibration Curve L->M N Calculate Sample Concentrations M->N

Caption: LC-MS/MS Experimental Workflow.

Methodology:

  • Preparation of Stock and Working Solutions: Prepare a 1 mg/mL stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in methanol. Prepare working solutions by serial dilution of the stock solution. Prepare a stock solution of a suitable internal standard (IS), for example, a stable isotope-labeled analog, at 1 mg/mL in methanol.

  • Preparation of Calibration Standards and Quality Control Samples: Spike blank human plasma with the working solutions to prepare calibration standards over the range of 0.1 - 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution and 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to ensure separation and elution of the analyte.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS System:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • MRM Transition: To be determined by direct infusion of the analyte. For example, for a compound with a molecular weight of 194.23, the protonated molecule [M+H]⁺ would be at m/z 195.2. A suitable fragment ion would then be selected for the transition (e.g., 195.2 -> 123.1).

  • Analysis and Quantification: Inject the prepared samples into the LC-MS/MS system. Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards. Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is fundamentally driven by the application's requirements. For routine analysis of bulk substance where concentration levels are high, the HPLC-UV method provides a reliable, cost-effective, and robust solution. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is unequivocally superior. The validation data presented herein demonstrates that both methods, when properly developed and validated according to ICH guidelines, are suitable for their intended purposes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lead Sciences. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • McNair, H. M., & Miller, J. M. (2009).

Sources

Validation

A Guide to the Reproducibility of Experiments Involving (6-Morpholinopyridazin-3-yl)methanamine hydrochloride: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction to (6-Morpholinopyridazin-3-yl)methanamine hydrochloride (6-Morpholinopyridazin-3-yl)methanamine hydrochloride belongs to the pyridazine class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride belongs to the pyridazine class of nitrogen-containing heterocycles. The pyridazine scaffold is a component of several therapeutic agents, valued for its ability to engage in various biological interactions.[1] The incorporation of a morpholine ring often enhances the pharmacokinetic properties of a molecule, contributing to improved solubility and metabolic stability.[2] This guide will delve into the necessary experimental details to ensure the reproducibility of studies involving this compound and objectively compare its potential performance with other relevant chemical entities.

Part 1: Synthesis and Characterization: Establishing a Reproducible Baseline

While a definitive, publicly available synthesis protocol for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is not extensively documented, a plausible and reproducible synthetic route can be postulated based on established principles of heterocyclic chemistry. The following multi-step synthesis is proposed, starting from commercially available precursors.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves a two-step process: first, the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine, followed by the reduction of a nitrile group to the primary amine.

Synthetic Pathway A 3-cyano-6-chloropyridazine B 6-morpholinopyridazine-3-carbonitrile A->B  Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat   C (6-Morpholinopyridazin-3-yl)methanamine B->C  Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation)   D (6-Morpholinopyridazin-3-yl)methanamine hydrochloride C->D  HCl in Ether or Isopropanol  

Caption: Proposed synthetic workflow for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 6-morpholinopyridazine-3-carbonitrile

  • To a solution of 3-cyano-6-chloropyridazine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and a mild inorganic base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-morpholinopyridazine-3-carbonitrile.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-morpholinopyridazine-3-carbonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (6-Morpholinopyridazin-3-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the white precipitate of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, and thus the reproducibility of subsequent experiments, a thorough characterization is essential.

Technique Expected Observations
¹H NMR Signals corresponding to the morpholine protons (typically two triplets around 3.7-3.9 ppm and 3.4-3.6 ppm), the pyridazine ring protons (two doublets in the aromatic region), and the aminomethyl protons (a singlet or broad singlet). The integration of these signals should be consistent with the number of protons in the structure.
¹³C NMR Resonances for the morpholine carbons, the pyridazine ring carbons, and the aminomethyl carbon.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the free base or the protonated molecule.
HPLC A single major peak indicating high purity (typically >95%). The retention time is specific to the chosen column and mobile phase.
Melting Point A sharp melting point range, indicating the purity of the crystalline solid.

Part 2: Comparative Analysis in a Biological Context

The pyridazine core is present in a number of kinase inhibitors. Recent studies have highlighted that imidazo[1,2-b]pyridazine derivatives are potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[3] GSK-3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and certain cancers.[4]

Potential Mechanism of Action of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Given its structural similarity to known kinase inhibitors, it is plausible that (6-Morpholinopyridazin-3-yl)methanamine hydrochloride acts as an ATP-competitive inhibitor of GSK-3β. The pyridazine ring can form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the morpholine and aminomethyl groups can interact with solvent-exposed regions or other amino acid residues to enhance potency and selectivity.

GSK-3beta Inhibition Pathway cluster_0 GSK-3β Signaling cluster_1 Inhibitor Action GSK3b Active GSK-3β Substrate Substrate (e.g., Tau) GSK3b->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Disease Disease Pathogenesis pSubstrate->Disease Inhibitor (6-Morpholinopyridazin-3-yl)methanamine hydrochloride Inhibitor->GSK3b Inhibits

Caption: Postulated mechanism of action via GSK-3β inhibition.

Comparison with Alternative GSK-3β Inhibitors

To objectively evaluate the potential of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, it is useful to compare it with other well-established classes of GSK-3β inhibitors.

Compound Class Core Scaffold Advantages Disadvantages Relevant Citations
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride MorpholinopyridazinePotentially good solubility and oral bioavailability due to the morpholine group. The pyridazine core offers versatile chemistry for further optimization.Limited publicly available data on potency and selectivity. Potential for off-target effects on other kinases.[3],[2]
Indirubins (e.g., 6-BIO) Indole-basedPotent inhibitors of GSK-3β. Well-characterized mechanism of action.Often suffer from poor selectivity, inhibiting other kinases like CDKs. Limited drug-like properties.[4]
Maleimides (e.g., SB-216763) MaleimideHighly potent and selective for GSK-3β.Potential for covalent modification of proteins due to the reactive maleimide core, which can lead to toxicity.[5]
Thiadiazolidinones (e.g., Tideglusib) ThiadiazolidinoneNon-ATP competitive inhibitors, which may offer a different pharmacological profile. Has been investigated in clinical trials.Complex mechanism of action that is not fully understood.[4]

This comparative table highlights that while (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a promising scaffold, extensive experimental validation is required to determine its potency, selectivity, and overall therapeutic potential relative to existing alternatives.

Conclusion and Future Directions

This guide provides a foundational framework for the reproducible synthesis and characterization of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. By postulating a logical synthetic pathway and outlining key analytical checkpoints, researchers can establish a reliable baseline for their investigations. The comparative analysis positions this compound within the broader landscape of GSK-3β inhibitors, suggesting a plausible mechanism of action and highlighting the key experimental questions that need to be addressed. Future work should focus on validating the proposed synthesis, determining the inhibitory activity against GSK-3β and a panel of other kinases to assess selectivity, and evaluating its efficacy in relevant cellular and in vivo models. Such systematic studies are crucial for determining the true potential of this and other novel morpholinopyridazine derivatives in drug discovery.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [Link]

  • Method of synthesis of morpholino oligomers. (n.d.).
  • Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. (2017). ResearchGate. [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. [Link]

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS. (2014).
  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (2021). Frontiers in Molecular Neuroscience. [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2022). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • A comprehensive map of molecular drug targets. (2017). Nature Reviews Drug Discovery. [Link]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. (2012). International Journal of Alzheimer's Disease. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (n.d.).
  • Nontoxic and Naturally Occurring Active Compounds as Potential Inhibitors of Biological Targets in Liriomyza trifolii. (2022). Molecules. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. (2011). Molecules. [Link]

  • Quinuclidine derivative useful in the preparation of mequitazine. (n.d.).
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. (2022). Pharmaceuticals. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]

Sources

Comparative

In-Depth Inhibitor Comparison: (6-Morpholinopyridazin-3-yl)methanamine hydrochloride - A Data Deficit Analysis

To our valued research community, scientists, and drug development professionals, In the spirit of rigorous scientific inquiry and transparent data dissemination, this guide addresses the requested head-to-head compariso...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community, scientists, and drug development professionals,

In the spirit of rigorous scientific inquiry and transparent data dissemination, this guide addresses the requested head-to-head comparison of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride . However, after a comprehensive search of scientific literature and chemical databases, we must report a critical finding: there is currently no publicly available experimental data detailing the biological target, mechanism of action, or inhibitory performance of this specific compound.

Searches for "(6-Morpholinopyridazin-3-yl)methanamine hydrochloride" and its associated CAS numbers (1628557-00-5 and 1211358-60-9) primarily yield chemical vendor listings and basic property information from databases such as PubChem. While its chemical structure is defined, its biological activity remains uncharacterized in the accessible scientific domain.

Consequently, a direct, data-driven comparison with other inhibitors is not feasible at this time. A meaningful comparative analysis requires, at a minimum, an identified biological target and associated potency data (e.g., IC₅₀, Kᵢ, or Kₑ).

The Landscape of Kinase Inhibition: A Look at the Intended Target Class

While data on "(6-Morpholinopyridazin-3-yl)methanamine hydrochloride" is absent, the structural motifs present in the molecule, such as the morpholine and pyridazine rings, are found in various kinase inhibitors. For the purpose of illustrating the type of comparative analysis that would be conducted had the data been available, we will briefly touch upon a well-established class of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in innate immunity signaling pathways.[1]

A comparative guide for a known IRAK4 inhibitor would typically involve the following sections and experimental data:

Overview of IRAK4 Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, triggering downstream signaling pathways that culminate in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[2] Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB IKK IKK Complex TAK1_TAB->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Ligand Ligand (e.g., IL-1, LPS) Ligand->TLR_IL1R

Caption: Simplified IRAK4 signaling cascade.

Comparative Analysis of Leading IRAK4 Inhibitors

A head-to-head comparison would involve evaluating key performance metrics for a panel of inhibitors. Below is a representative table showcasing the type of data required for such a comparison, populated with examples of known IRAK4 inhibitors.

InhibitorTarget(s)Biochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)Selectivity ProfileClinical Stage
(6-Morpholinopyridazin-3-yl)methanamine HCl Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Zimlovisertib (PF-06650833)IRAK4~1.5~10 (LPS-induced TNFα)Highly selectivePhase 2[2][3]
Zabedosertib (BAY 1834845)IRAK4~3~20 (IL-1β-induced IL-6)Good selectivityPhase 2[4][5]
Emavusertib (CA-4948)IRAK4~2~50 (ABC-DLBCL proliferation)Also inhibits FLT3Phase 1/2[1][6]
KT-474 (PROTAC Degrader)IRAK4 (Degradation)DC₅₀ ~0.88DC₅₀ ~5 (IRAK4 degradation)Degrades IRAK4 proteinPhase 2

Note: The IC₅₀ and DC₅₀ values are approximate and can vary based on assay conditions.

Experimental Methodologies for Inhibitor Characterization

To generate the comparative data above, a series of standardized biochemical and cell-based assays are employed.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.

Workflow:

  • Enzyme and Substrate Preparation: Recombinant human IRAK4 kinase and a suitable substrate (e.g., myelin basic protein) are prepared in a kinase buffer.

  • Compound Incubation: The test inhibitor (at various concentrations) is incubated with the IRAK4 enzyme.

  • Initiation of Reaction: The kinase reaction is started by the addition of ATP.

  • Detection: After a set incubation period, the amount of ADP produced (correlating with kinase activity) is quantified. This is often done using luminescence-based assays like ADP-Glo™.

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Biochemical_Assay_Workflow A 1. Purified IRAK4 + Substrate B 2. Add Inhibitor (Serial Dilution) A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Incubate C->D E 5. Add ADP Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Luminescence E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for a typical IRAK4 biochemical assay.

Cell-Based Target Engagement Assay

This assay determines if the inhibitor can enter cells and engage with its target in a physiological context.

Workflow:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or THP-1 monocytes) is cultured.

  • Compound Treatment: Cells are pre-incubated with the test inhibitor at various concentrations.

  • Cell Stimulation: The IRAK4 pathway is activated by adding a TLR ligand (e.g., LPS or R848) or IL-1β.

  • Lysate Preparation and Analysis: After stimulation, cells are lysed, and the level of a downstream signaling event is measured. A common readout is the phosphorylation of IRAK1, which is dependent on IRAK4 activity. This can be quantified using methods like ELISA or Western Blot.

  • Data Analysis: The cellular IC₅₀ is calculated based on the inhibition of the downstream signal.

Functional Cellular Assay (Cytokine Release)

This assay measures the functional consequence of IRAK4 inhibition, which is typically a reduction in pro-inflammatory cytokine production.

Workflow:

  • Cell Culture and Treatment: Similar to the target engagement assay, cells (commonly PBMCs) are treated with the inhibitor.

  • Stimulation: Cells are stimulated with a TLR ligand or IL-1β to induce cytokine production.

  • Supernatant Collection: After an extended incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of key pro-inflammatory cytokines, such as TNF-α, IL-6, or IL-1β, in the supernatant is measured using techniques like ELISA or multiplex assays.

  • Data Analysis: The functional IC₅₀ is determined by the concentration of the inhibitor that reduces cytokine release by 50%.

Conclusion and Future Directions

While we cannot provide a head-to-head comparison for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride at this time due to a lack of biological data, we hope this guide provides a valuable framework for how such a comparison would be structured. It underscores the critical importance of foundational biochemical and cell-based assays in the characterization and evaluation of any novel inhibitor.

For researchers interested in the potential of "(6-Morpholinopyridazin-3-yl)methanamine hydrochloride," the immediate next step would be to perform initial screening assays to identify its biological target(s). Should it be identified as a kinase inhibitor, the experimental workflows outlined above would be essential for its characterization and comparison against existing compounds.

We are committed to providing the scientific community with accurate and data-supported technical guides. As and when research on "(6-Morpholinopyridazin-3-yl)methanamine hydrochloride" becomes available, we will update our resources accordingly.

References

  • Bayer. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available at: [Link]

  • DeLorey, T. M., et al. (2022). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Körner, A., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Science. Available at: [Link]

  • Sygnature Discovery. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Available at: [Link]

  • Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress? Available at: [Link]

  • Al-Shujairi, A. M., et al. (2023). Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Hynes, J., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. Available at: [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Available at: [Link]

  • Daver, N., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. PubChem Compound Summary for CID 45792229. Available at: [Link]

  • ClinicalTrials.gov. (2021). IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. Available at: [Link]

Sources

Validation

A Guide to the Statistical Validation of a Novel Pyridazine Derivative: The Case of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous data validation. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous data validation. This guide provides an in-depth look at the statistical validation of data from studies involving (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a representative of the promising class of pyridazine derivatives. The principles and methodologies outlined here are designed to ensure the scientific integrity and reproducibility of findings, forming a self-validating system for your research. While specific experimental data for this compound is not publicly available, this guide establishes a robust framework for its evaluation, adaptable to other novel molecules.

The core of this guide is built upon the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines, which aim to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3]

The Chemical Context: Pyridazine and Morpholine Moieties

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride belongs to a class of heterocyclic amines. The pyridazine ring is a six-membered aromatic ring with two adjacent nitrogen atoms, a scaffold known to be present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The morpholine group is a saturated heterocycle that can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and is a common feature in many approved drugs.[6][7] The combination of these two moieties suggests a rich pharmacological potential, making rigorous data validation paramount.

A Framework for Statistical Validation

The statistical validation of data from studies of a novel compound like (6-Morpholinopyridazin-3-yl)methanamine hydrochloride can be broken down into two main areas: the validation of the analytical methods used to quantify the compound and the statistical analysis of the biological data generated.

Part 1: Bioanalytical Method Validation

The foundation of any pharmacological study is the ability to accurately and reliably measure the concentration of the compound of interest in biological matrices (e.g., plasma, serum, tissue homogenates).[8] The European Medicines Agency (EMA) provides comprehensive guidelines on the validation of bioanalytical methods.[8] The key parameters to be validated are outlined below.

Key Validation Parameters and Statistical Approaches

Validation ParameterPurposeKey Statistical MetricsAcceptance Criteria (Typical)
Specificity & Selectivity To ensure that the analytical method can unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences.Signal-to-noise ratio (S/N), peak purity analysis, comparison of chromatograms of blank and spiked samples.No significant interfering peaks at the retention time of the analyte. S/N > 5 for the analyte at the Lower Limit of Quantification (LLOQ).
Linearity & Range To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a defined range.Linear regression analysis (y = mx + c), coefficient of determination (r²), residual plots.r² ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy (Trueness) To determine the closeness of the mean test results to the true concentration of the analyte.Percent bias (%Bias) or relative error (%RE).%Bias within ±15% of the nominal concentration (±20% at LLOQ).
Precision To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).Coefficient of variation (%CV) or relative standard deviation (%RSD).%CV ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N), standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ. For LOQ, precision (%CV) should be ≤ 20% and accuracy (%Bias) should be within ±20%.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.Statistical analysis of the effect of varied parameters (e.g., pH, temperature, mobile phase composition) on the analytical results.No significant impact on the analytical results.
Stability To evaluate the chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Comparison of the mean concentration of stored samples to that of freshly prepared samples.The mean concentration of the stored stability samples should be within ±15% of the mean concentration of the fresh comparison samples.

Experimental Workflow for Bioanalytical Method Validation

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment prep_standards Prepare Calibration Standards & Quality Controls (QCs) spike_matrix Spike Biological Matrix (e.g., Plasma) prep_standards->spike_matrix extraction Analyte Extraction (e.g., SPE, LLE) spike_matrix->extraction hplc HPLC/LC-MS/MS Analysis extraction->hplc stability Stability extraction->stability peak_integration Peak Integration & Quantification hplc->peak_integration robustness Robustness hplc->robustness specificity Specificity peak_integration->specificity linearity Linearity & Range peak_integration->linearity accuracy_precision Accuracy & Precision peak_integration->accuracy_precision lod_loq LOD & LOQ peak_integration->lod_loq

Caption: Workflow for bioanalytical method validation.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) Method Validation

This protocol provides a general framework for the validation of an HPLC method for the quantification of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride in human plasma.

  • Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

    • Prepare a primary stock solution of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and a suitable internal standard (IS) in an appropriate solvent.

    • Prepare working solutions by diluting the stock solutions.

    • Prepare calibration standards by spiking blank human plasma with the working solutions to achieve a concentration range that covers the expected in-vivo concentrations.

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation:

    • To a known volume of plasma sample (calibration standard, QC, or unknown), add the internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, or preferably, mass spectrometric detection for higher sensitivity and selectivity.[9]

  • Validation Experiments:

    • Specificity: Analyze blank plasma from at least six different sources to check for interferences.

    • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/IS) versus concentration.

    • Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days.

    • LOD and LOQ: Determine by analyzing serially diluted samples and assessing the signal-to-noise ratio.

    • Robustness: Deliberately vary parameters such as mobile phase composition, pH, and column temperature and assess the impact on the results.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Part 2: Statistical Analysis of Biological Data

Common Pharmacological Studies and Appropriate Statistical Tests

Study TypePurposeCommon Statistical Tests
In Vitro Potency (e.g., IC50/EC50 determination) To determine the concentration of the compound that produces 50% of its maximal effect.Non-linear regression (e.g., sigmoidal dose-response curve fitting).
Comparison of Two Groups (e.g., treated vs. control) To determine if there is a statistically significant difference between the means of two groups.Student's t-test (for normally distributed data), Mann-Whitney U test (for non-normally distributed data).
Comparison of More Than Two Groups (e.g., multiple dose levels) To determine if there are statistically significant differences between the means of three or more groups.Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's, Dunnett's) for normally distributed data. Kruskal-Wallis test for non-normally distributed data.
Correlation Analysis To assess the relationship between two continuous variables.Pearson's correlation coefficient (for linear relationships), Spearman's rank correlation coefficient (for non-linear relationships).

Hypothetical Signaling Pathway and Statistical Validation Logic

Based on the structures of related pyridazine compounds, (6-Morpholinopyridazin-3-yl)methanamine hydrochloride might act as an inhibitor of a specific kinase involved in a cellular signaling pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Intervention & Measurement cluster_analysis Statistical Analysis Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Measurement_pKinaseB Measure p-Kinase B Levels (Western Blot) Kinase_B->Measurement_pKinaseB Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Measurement_Proliferation Measure Cell Proliferation (e.g., MTT Assay) Cell_Proliferation->Measurement_Proliferation Compound (6-Morpholinopyridazin-3-yl)methanamine hydrochloride Compound->Kinase_B ANOVA_pKinaseB ANOVA on p-Kinase B Levels Measurement_pKinaseB->ANOVA_pKinaseB ANOVA_Proliferation ANOVA on Proliferation Data Measurement_Proliferation->ANOVA_Proliferation Correlation Correlate p-Kinase B with Proliferation ANOVA_pKinaseB->Correlation ANOVA_Proliferation->Correlation

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of novel chemical entities are critical compone...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of novel chemical entities are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's chemical characteristics.

Hazard Assessment and Characterization

Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a hazard assessment must be conducted by evaluating its structural components: a morpholine ring, a pyridazine ring, and a methanamine hydrochloride salt. Based on analogous compounds such as Morpholine Hydrochloride and Methylamine hydrochloride, we can infer the following potential hazards:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2].

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[4][5].

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed. Ingestion may cause gastrointestinal irritation[1].Ingestion
Skin Irritant Causes skin irritation upon contact[1][2][3].Dermal
Eye Irritant Causes serious eye irritation[1][2][3].Ocular
Respiratory Tract Irritant Inhalation of dust may cause respiratory irritation[1][2].Inhalation

Regulatory Framework: Compliance with RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. RCRA provides a "cradle-to-grave" framework for managing hazardous waste to ensure it is handled in a manner that protects human health and the environment[8].

Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[9]. Given the characteristics of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, it is likely to be classified as a hazardous waste due to its potential toxicity.

Laboratories are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste they produce per month[10]. It is crucial to understand your facility's generator status to ensure compliance with accumulation time limits and storage requirements[10].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the disposal of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Step 1: In-Lab Waste Collection and Segregation

Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips). The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(6-Morpholinopyridazin-3-yl)methanamine hydrochloride," and a clear description of the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently or produce toxic gases.

Step 2: Neutralization (for Aqueous Solutions)

For dilute aqueous solutions containing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, neutralization of the hydrochloride salt may be a viable pre-treatment step. This should only be performed by trained personnel.

  • Procedure: While stirring the aqueous solution in a fume hood, slowly add a dilute solution of a weak base, such as sodium bicarbonate, until the pH is neutral (pH 6-8). Monitor the pH using pH paper or a calibrated pH meter.

  • Rationale: Neutralizing the acidic hydrochloride salt can reduce its corrosivity and reactivity. However, the resulting solution will still contain the organic amine and must be disposed of as hazardous waste.

Some guidelines suggest that neutralized salt solutions of certain amines may be suitable for drain disposal if they are readily biodegradable and have low toxicity[11]. However, given the complex heterocyclic nature of this compound, drain disposal is not recommended without a thorough environmental impact assessment and approval from your local EHS and water treatment authorities.

Step 3: Final Disposal Pathway

The primary and most recommended disposal method for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is through a licensed hazardous waste disposal facility.

  • Incineration: The preferred method of disposal is likely to be chemical incineration at a permitted facility[4]. This process destroys the organic molecule, minimizing its environmental impact. The material can be dissolved in a combustible solvent to facilitate incineration[4].

  • Secure Chemical Landfill: If incineration is not available, disposal in a licensed secure chemical landfill is an alternative. This should only be considered after consultation with your EHS department and the waste disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

DisposalWorkflow Disposal Decision Workflow for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride cluster_waste_generation Waste Generation cluster_in_lab_management In-Lab Management cluster_disposal_pathway Disposal Pathway Waste Generate Waste (Solid or Aqueous Solution) Segregate Segregate into a Labeled Hazardous Waste Container Waste->Segregate Neutralize Consider Neutralization (Aqueous Solutions Only) Segregate->Neutralize If Aqueous Solution EHS Consult with Institutional EHS Department Segregate->EHS If Solid Waste Neutralize->EHS Incineration High-Temperature Incineration (Preferred Method) EHS->Incineration Primary Recommendation Landfill Secure Chemical Landfill (Alternative Method) EHS->Landfill If Incineration is Not Feasible

Caption: Decision workflow for the safe disposal of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention[1].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Conclusion

The responsible disposal of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a critical aspect of laboratory safety and environmental compliance. By understanding the potential hazards, adhering to regulatory guidelines, and following a structured disposal protocol, researchers can minimize risks and ensure that their work is conducted in a safe and sustainable manner. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet - Methylamine hydrochloride.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 1-(1H-1,2,3-triazol-5-yl)methanamine hydrochloride.
  • Penta s.r.o. (2025, April 16). Safety Data Sheet - Morpholine.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, November 18). Safety Data Sheet - Morpholine Hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Wikipedia. (n.d.). Hazardous waste in the United States.

Sources

Handling

A Senior Application Scientist's Guide to Handling (6-Morpholinopyridazin-3-yl)methanamine hydrochloride

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. The guidance herein...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. The guidance herein is synthesized from established safety protocols and chemical data to ensure user safety and experimental integrity. Our objective is to build a foundation of trust by explaining not just the "what" but the "why" behind each safety recommendation, moving beyond a simple checklist to a deeper understanding of chemical risk management.

Section 1: Deconstructing the Hazard Profile

To handle a chemical safely, we must first understand its inherent risks. The structure of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride presents several functional groups that inform its hazard profile. The molecule is a hydrochloride salt of a heterocyclic amine containing both a morpholine and a pyridazine ring.

  • Morpholine Moiety: Morpholine itself is a base.[1][2] While the core structure is widely used in pharmaceuticals, morpholine can be corrosive and cause skin and eye damage.[3]

  • Pyridazine and Amine Groups: Heterocyclic amines require careful handling to avoid inhalation and skin contact.

  • Hydrochloride Salt: This salt form generally increases water solubility. When airborne, the dust can be hygroscopic and is classified as an irritant to the respiratory tract and eyes.[4][5]

The Globally Harmonized System (GHS) provides a clear classification of the known hazards for the dihydrochloride version of this compound, which are directly applicable to the hydrochloride salt.[6]

Hazard ClassGHS CodeStatementCausality and Implication for Handling
Acute Toxicity, Oral H302Harmful if swallowedAccidental ingestion must be prevented. No eating, drinking, or smoking in the lab.[4][7] Hands must be thoroughly washed after handling.[8]
Skin Corrosion/Irritation H315Causes skin irritationDirect contact can cause inflammation. Impervious gloves and a lab coat are mandatory to prevent skin exposure.[6][9]
Serious Eye Damage/Irritation H319Causes serious eye irritationThe compound can cause significant, potentially irreversible, eye damage. Chemical splash goggles are essential.[6][9][10]
Specific Target Organ Toxicity H335May cause respiratory irritationInhalation of dust or aerosols must be avoided. All handling of the solid compound should occur in a well-ventilated area, preferably a chemical fume hood.[6][7]

Section 2: The Hierarchy of Hazard Controls

While this guide focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. A robust safety culture implements a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes strategies that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For this specific compound, Engineering Controls are paramount. Always handle (6-Morpholinopyridazin-3-yl)methanamine hydrochloride inside a certified chemical fume hood to contain dust and vapors, protecting the user's respiratory system.[11] Administrative Controls , such as Standard Operating Procedures (SOPs) and proper training, ensure that every user understands the risks and procedures.

Section 3: A Head-to-Toe Guide to PPE Selection

The selection of PPE must directly address the hazards identified in Section 1. The following recommendations are based on a comprehensive risk assessment for this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[10]Why: Protects against the "serious eye irritation" hazard (H319).[6] Standard safety glasses do not provide a seal and are insufficient. When to upgrade: A full face shield should be worn over goggles when there is a risk of a significant splash, such as when handling bulk quantities or preparing concentrated solutions.[10]
Hand Protection Disposable Nitrile GlovesWhy: Provides a barrier against skin irritation (H315).[6] Protocol: Inspect gloves for any signs of damage before use. Remove and replace gloves immediately if contact with the chemical occurs. Never wear gloves outside the laboratory.[8] Wash hands thoroughly with soap and water after removing gloves.[8][12]
Body Protection Cotton Lab Coat (fully buttoned)Why: Protects against incidental contact and small splashes, preventing skin contamination.[10] Protocol: The lab coat should be properly fitted to cover as much skin as possible.[10] It should be laundered separately from personal clothing. Do not wear polyester or acrylic clothing underneath, as they can melt in certain chemical incidents.[10]
Respiratory Protection Not typically required if handled within a fume hood.Why: The fume hood serves as the primary engineering control to prevent respiratory irritation (H335).[11] Contingency: In the event of a large spill or failure of engineering controls, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[13][14]
Footwear Closed-toe, closed-heel shoesWhy: Protects feet from spills. The shoes should be made of a non-porous material.[10]

Section 4: Operational Protocol: A Step-by-Step Workflow

Integrating safety into your workflow is critical. The following protocol outlines the key steps for safely handling the compound from receipt to use.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Cleanup A Verify Fume Hood Functionality B Don PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area (Line with absorbent pads) B->C D Retrieve Compound from Storage C->D Begin Work E Carefully Weigh Solid (Minimize dust creation) D->E F Prepare Solution (Add solid to solvent slowly) E->F G Decontaminate Surfaces F->G Complete Work H Dispose of Waste (See Section 6) G->H I Doff PPE Correctly (Gloves first, then goggles, then coat) H->I J Wash Hands Thoroughly I->J

Caption: A three-phase workflow for handling the chemical safely.

Detailed Steps:
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Section 3.

    • Cover the work surface inside the hood with disposable absorbent pads to contain any minor spills.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.

  • Handling:

    • To minimize dust, do not pour the solid directly from a large container. Use a spatula to transfer small amounts.

    • When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use to prevent absorption of moisture and release of dust.[5][7]

  • Post-Handling:

    • Wipe down all surfaces and equipment within the fume hood.

    • Properly dispose of all contaminated materials as described in Section 5.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by goggles and the lab coat.

    • Immediately wash hands with soap and water.[8]

Section 5: Contingency and Emergency Plans

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Spill Cleanup:

  • Minor Spill (inside fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a designated, labeled hazardous waste container.[15]

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the spread of dust.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Section 6: Waste Disposal Protocol

All materials contaminated with (6-Morpholinopyridazin-3-yl)methanamine hydrochloride must be treated as hazardous waste.

  • Waste Classification: This compound should be classified as a solid toxic waste.

  • Containerization:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) in a clearly labeled, sealed plastic bag or container.

    • Unused or excess solid compound should be kept in its original or a suitable, tightly sealed container.[16]

    • Do not mix this waste with other waste streams unless directed by your EHS department.[16]

  • Disposal:

    • All waste must be disposed of through your institution's hazardous waste management program.[4] Follow all local, state, and federal regulations for chemical waste disposal.[5][17] Never dispose of this chemical down the drain or in regular trash.[17]

References

  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet. Retrieved from .

  • TargetMol. (n.d.). Safety Data Sheet. Retrieved from .

  • TCI Chemicals. (2025). Morpholine Hydrochloride Safety Data Sheet. Retrieved from .

  • Thermo Fisher Scientific. (2010). Methanamine, hydrochloride Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • PubChem. (n.d.). [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. National Center for Biotechnology Information.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE).
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Sigma-Aldrich. (2014). Methylamine hydrochloride Safety Data Sheet.
  • Wikipedia. (n.d.). Morpholine.
  • Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
  • Journal of Cardiovascular and Thoracic Research. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • ChemicalBook. (2025). 3-AMINO-6-METHOXYPYRIDAZINE.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.